molecular formula C19H18FN3O4 B8451372 GSK-364735 CAS No. 863434-13-3

GSK-364735

Katalognummer: B8451372
CAS-Nummer: 863434-13-3
Molekulargewicht: 371.4 g/mol
InChI-Schlüssel: QWLNINWUBHHOLU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

GSK-364735 (Naphthyridinone) has been used in trials studying the treatment of HIV-1 Infection and Infection, Human Immunodeficiency Virus.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
structure in first source

Eigenschaften

CAS-Nummer

863434-13-3

Molekularformel

C19H18FN3O4

Molekulargewicht

371.4 g/mol

IUPAC-Name

7-[(4-fluorophenyl)methyl]-4-hydroxy-N-(2-hydroxyethyl)-1-methyl-2-oxo-1,5-naphthyridine-3-carboxamide

InChI

InChI=1S/C19H18FN3O4/c1-23-14-9-12(8-11-2-4-13(20)5-3-11)10-22-16(14)17(25)15(19(23)27)18(26)21-6-7-24/h2-5,9-10,24-25H,6-8H2,1H3,(H,21,26)

InChI-Schlüssel

QWLNINWUBHHOLU-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=C(C(=C(C1=O)C(=O)NCCO)O)N=CC(=C2)CC3=CC=C(C=C3)F

Herkunft des Produkts

United States

Foundational & Exploratory

The Core Mechanism of GSK-364735: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delineates the mechanism of action of GSK-364735, a potent and selective inhibitor of HIV-1 integrase. The following sections provide a comprehensive overview of its biochemical and cellular activity, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Executive Summary

This compound is a naphthyridinone-based compound that exhibits potent antiretroviral activity by specifically targeting the human immunodeficiency virus type 1 (HIV-1) integrase enzyme. Its mechanism of action involves binding to the catalytic core of the integrase, effectively blocking the crucial strand transfer step in the process of viral DNA integration into the host genome. This inhibition of integration prevents the establishment of a productive viral infection.

Mechanism of Action: Inhibition of HIV-1 Integrase

This compound functions as an integrase strand transfer inhibitor (INSTI). The core of its mechanism lies in its ability to chelate two essential metal ions, typically magnesium (Mg2+), within the active site of the HIV-1 integrase enzyme. This "two-metal binding" is a characteristic feature of this class of inhibitors.[1][2] By occupying this key position, this compound competitively inhibits the binding of the host DNA to the viral pre-integration complex, thereby preventing the covalent insertion of the viral DNA into the host chromosome.[1][3]

The direct consequence of this inhibition is a halt in the viral replication cycle. While earlier steps such as reverse transcription are unaffected, the blockage of integration leads to an accumulation of unintegrated viral DNA in the form of two-long-terminal-repeat (2-LTR) circles within the infected cell.[1][3] These circular DNA forms are replication-incompetent, effectively terminating the viral life cycle.

Below is a diagram illustrating the HIV-1 life cycle and the specific point of inhibition by this compound.

HIV_Lifecycle cluster_virus HIV Virion cluster_cell Host Cell cluster_inhibitor Inhibitor Action HIV_Virion HIV Virion Entry 1. Entry & Uncoating HIV_Virion->Entry RT 2. Reverse Transcription (RNA -> dsDNA) Entry->RT Integration 3. Integration (Viral DNA -> Host DNA) RT->Integration Transcription 4. Transcription (DNA -> RNA) Integration->Transcription Translation 5. Translation (RNA -> Proteins) Transcription->Translation Assembly 6. Assembly Translation->Assembly Budding 7. Budding & Maturation Assembly->Budding GSK364735 This compound GSK364735->Integration Inhibits Strand Transfer Strand_Transfer_Assay cluster_components Assay Components cluster_procedure Procedure Enzyme Recombinant HIV-1 Integrase Incubation 1. Incubate Enzyme, Substrates, and this compound Enzyme->Incubation Substrate Viral DNA Substrate (Oligonucleotide) Substrate->Incubation Target Target DNA Substrate Target->Incubation GSK364735 This compound (or vehicle control) GSK364735->Incubation Reaction 2. Initiate Reaction (e.g., add MgCl2) Incubation->Reaction Quench 3. Stop Reaction Reaction->Quench Detection 4. Detect Strand Transfer Product (e.g., electrophoresis, fluorescence) Quench->Detection Cellular_Assay cluster_materials Materials cluster_protocol Protocol Cells HIV-1 Susceptible Cells (e.g., PBMCs, MT-4) Plating 1. Plate Cells Cells->Plating Virus HIV-1 Stock Infection 3. Infect with HIV-1 Virus->Infection GSK364735 This compound (serial dilutions) Treatment 2. Add this compound GSK364735->Treatment Plating->Treatment Treatment->Infection Incubation 4. Incubate for several days Infection->Incubation Endpoint 5. Measure Viral Replication (e.g., p24 antigen, reverse transcriptase activity) Incubation->Endpoint

References

GSK-364735 as a novel HIV-1 integrase inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of GSK-364735, a novel and potent inhibitor of HIV-1 integrase. It details the compound's mechanism of action, chemical properties, in vitro efficacy, and resistance profile. Furthermore, this guide outlines the key experimental protocols for the evaluation of HIV-1 integrase inhibitors and presents visual diagrams of the HIV-1 integration pathway and a typical drug development workflow.

Core Compound and Efficacy Data

This compound is a naphthyridinone derivative that potently targets the strand transfer activity of HIV-1 integrase.[1][2] It functions as a two-metal binding inhibitor, competitively binding to the active site of the integrase enzyme.[1][2][3] This mechanism effectively blocks the integration of the viral DNA into the host cell's genome, a critical step in the HIV-1 replication cycle.[2][4][5]

Chemical Properties
PropertyValue
Chemical Formula C₁₉H₁₈FN₃O₄
Molecular Weight 371.36 g/mol [6]
Chemical Structure N/A
Synonyms S/GSK-364735[7]
Salt Forms Potassium Salt, Sodium Salt[7][8][9][10]
In Vitro Efficacy and Binding Affinity

This compound has demonstrated potent antiviral activity against HIV-1 in various in vitro assays.[1][2]

AssayCell Type/ConditionIC₅₀ / EC₅₀ (nM)K_d_ (nM)
Integrase Strand Transfer Recombinant HIV-1 Integrase8 ± 2[1][2]N/A
Antiviral Activity Peripheral Blood Mononuclear Cells (PBMCs)1.2 ± 0.4[1][2]N/A
Antiviral Activity MT-4 Cells5 ± 1[1][2]N/A
Binding Affinity Competitive Binding AssayN/A6 ± 4[1][2]

Note: The antiviral potency of this compound is reduced in the presence of human serum. A 35-fold decrease in potency was observed in 100% human serum in the MT-4 cell assay.[2][11]

Resistance Profile

A key characteristic of a novel antiretroviral is its activity against viral strains resistant to existing drugs. This compound has shown a favorable resistance profile.

Resistance ProfileObservation
Cross-Resistance This compound retains full potency against HIV-1 strains resistant to reverse transcriptase inhibitors (RTIs) and protease inhibitors (PIs).[1]
Integrase Inhibitor Resistance While active against some integrase inhibitor-resistant strains (e.g., T66I, E92Q), cross-resistance has been observed with other mutations.[1]
Resistance Development In vitro passage of HIV-1 in the presence of this compound leads to the selection of resistance mutations within the integrase active site.[2]

Signaling Pathway and Mechanism of Action

The primary target of this compound is the HIV-1 integrase-catalyzed strand transfer reaction. The following diagram illustrates the key steps of HIV-1 integration and the point of inhibition by this compound.

HIV_Integration_Pathway cluster_inhibitor Inhibition Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription PIC Pre-integration Complex (PIC) Viral_DNA->PIC Complex Formation Processing 3'-Processing PIC->Processing IN Activity Processed_DNA Processed Viral DNA Processing->Processed_DNA Nuclear Import Integration Strand Transfer Processed_DNA->Integration Host_DNA Host Chromosomal DNA Host_DNA->Integration Provirus Integrated Provirus Integration->Provirus GSK364735 This compound GSK364735->Integration

HIV-1 Integration Pathway and Inhibition by this compound.

Experimental Protocols

This section details the methodologies for key experiments used to characterize HIV-1 integrase inhibitors like this compound.

HIV-1 Integrase Strand Transfer Assay

This assay measures the ability of a compound to inhibit the strand transfer step of the integration process.

Materials:

  • Recombinant HIV-1 Integrase

  • Donor DNA (biotin-labeled oligonucleotide corresponding to the HIV-1 LTR U5 end)

  • Target DNA (digoxigenin-labeled oligonucleotide)

  • Streptavidin-coated microplates

  • Assay buffer (containing Mg²⁺ or Mn²⁺)

  • Wash buffer

  • Anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP)

  • TMB substrate

  • Stop solution

Protocol:

  • Coat streptavidin-coated microplate wells with the biotin-labeled donor DNA.

  • Wash the wells to remove unbound donor DNA.

  • Add recombinant HIV-1 integrase to the wells and incubate to allow binding to the donor DNA.

  • Add serial dilutions of the test compound (e.g., this compound) to the wells.

  • Initiate the strand transfer reaction by adding the digoxigenin-labeled target DNA.

  • Incubate to allow the integration reaction to proceed.

  • Wash the wells to remove unreacted components.

  • Add anti-digoxigenin-HRP antibody and incubate.

  • Wash the wells to remove unbound antibody.

  • Add TMB substrate and incubate until color develops.

  • Stop the reaction with a stop solution.

  • Read the absorbance at the appropriate wavelength.

  • Calculate the IC₅₀ value, which is the concentration of the inhibitor that reduces the strand transfer activity by 50%.

Antiviral Activity Assay in MT-4 Cells

This cell-based assay determines the efficacy of a compound in inhibiting HIV-1 replication in a human T-cell line.

Materials:

  • MT-4 cells

  • HIV-1 viral stock (e.g., IIIB or NL4-3)

  • Complete culture medium

  • Test compound (e.g., this compound)

  • 96-well microplates

  • Method for quantifying viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay, or a reporter gene assay)

Protocol:

  • Seed MT-4 cells in a 96-well microplate.

  • Add serial dilutions of the test compound to the wells.

  • Infect the cells with a predetermined amount of HIV-1.

  • Incubate the plates for a period that allows for multiple rounds of viral replication (typically 4-5 days).

  • After the incubation period, quantify the extent of viral replication in the culture supernatant or cell lysate using a chosen method.

  • Determine the EC₅₀ value, which is the concentration of the compound that inhibits viral replication by 50%.

  • Concurrently, assess the cytotoxicity of the compound on uninfected MT-4 cells to determine the 50% cytotoxic concentration (CC₅₀).

  • Calculate the selectivity index (SI) as the ratio of CC₅₀ to EC₅₀.

Experimental Workflow for Inhibitor Development

The development of a novel HIV-1 integrase inhibitor follows a structured workflow, from initial discovery to preclinical evaluation.

Inhibitor_Development_Workflow HTS High-Throughput Screening (HTS) Lead_Ident Lead Identification HTS->Lead_Ident Hit Confirmation Biochem_Assay Biochemical Assays (Strand Transfer, 3'-Processing) Lead_Ident->Biochem_Assay Cell_Assay Cell-Based Antiviral Assays Biochem_Assay->Cell_Assay SAR Structure-Activity Relationship (SAR) Studies Cell_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Resistance Resistance Profiling Lead_Opt->Resistance Tox In Vitro Toxicology Lead_Opt->Tox PK Pharmacokinetic Studies Lead_Opt->PK

Workflow for HIV-1 Integrase Inhibitor Development.

References

GSK-364735: A Technical Overview of its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-364735 is a potent and selective inhibitor of the human immunodeficiency virus type 1 (HIV-1) integrase enzyme.[1][2][3] As a member of the naphthyridinone class of antiretroviral drugs, it plays a crucial role in preventing the integration of viral DNA into the host cell genome, a critical step in the HIV replication cycle. This document provides a comprehensive technical guide on the chemical structure, properties, and mechanism of action of this compound, including detailed experimental protocols and visual representations of its operational pathways.

Chemical Structure and Properties

This compound is a complex organic molecule with the systematic IUPAC name 7-((4-fluorophenyl)methyl)-4-hydroxy-N-(2-hydroxyethyl)-1-methyl-2-oxo-1,5-naphthyridine-3-carboxamide.[4] The compound is achiral and is often used in its sodium or potassium salt form to improve solubility and bioavailability.[5][6]

Physicochemical Properties
PropertyValueSource
Molecular Formula C19H18FN3O4[4]
Molecular Weight 371.36 g/mol [4]
Sodium Salt Molecular Formula C19H17FN3NaO4[5][7]
Sodium Salt Molecular Weight 393.34 g/mol [5]
Potassium Salt Molecular Formula C19H17FN3O4.K[6]
Potassium Salt Molecular Weight 409.45 g/mol [6]
Appearance Solid[5]
Stereochemistry Achiral[4][6]
Structural Identifiers
IdentifierValueSource
CAS Number 863434-13-3[4]
SMILES Cn1c2cc(Cc3ccc(cc3)F)cnc2c(c(C(=O)NCCO)c1=O)O[4]
InChI InChI=1S/C19H18FN3O4/c1-23-14-9-12(8-11-2-4-13(20)5-3-11)10-22-16(14)17(25)15(19(23)27)18(26)21-6-7-24/h2-5,9-10,24-25H,6-8H2,1H3,(H,21,26)[4]
InChIKey Not explicitly found in search results

Mechanism of Action: HIV-1 Integrase Inhibition

This compound exerts its antiviral activity by specifically targeting the strand transfer step of HIV-1 DNA integration.[1] This process is catalyzed by the viral enzyme integrase, which is responsible for inserting the viral genome into the host cell's DNA. This compound is a two-metal-binding inhibitor, suggesting it interacts with the magnesium ions at the catalytic core of the integrase enzyme.[8] This interaction prevents the covalent linkage of the viral DNA to the host chromosome, effectively halting the replication process. A consequence of this blockage is the accumulation of unintegrated viral DNA in the form of 2-long terminal repeat (2-LTR) circles.[8][9]

HIV_Integration_Inhibition cluster_host_cell Host Cell Cytoplasm cluster_nucleus Host Cell Nucleus Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription PIC Pre-Integration Complex (PIC) Viral_DNA->PIC Integrase HIV-1 Integrase Integrase->PIC Host_DNA Host Chromosomal DNA PIC->Host_DNA Strand Transfer Two_LTR_Circles 2-LTR Circles PIC->Two_LTR_Circles Failed Integration Integrated_Provirus Integrated Provirus Host_DNA->Integrated_Provirus Integration Integrated_Provirus->Viral_RNA Transcription & Translation GSK364735 This compound GSK364735->PIC Inhibition Strand_Transfer_Assay start Start prep Prepare Integrase- Biotinylated DNA Complex start->prep add_inhibitor Add this compound (or control) prep->add_inhibitor add_target Add Target DNA (with radiolabel) add_inhibitor->add_target incubate Incubate to allow Strand Transfer add_target->incubate detect Quantify Product (Scintillation Proximity Assay) incubate->detect analyze Calculate IC50 detect->analyze end End analyze->end

References

The Discovery and Development of GSK-364735: A Novel HIV-1 Integrase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GSK-364735 is a potent, novel naphthyridinone derivative that inhibits the strand transfer activity of HIV-1 integrase, a critical enzyme for viral replication. Jointly discovered and developed by GlaxoSmithKline and Shionogi, this compound demonstrated significant antiviral activity in preclinical studies, targeting the two-metal binding site within the catalytic center of HIV integrase. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of this compound, including quantitative data, experimental methodologies, and key signaling pathways. Although showing promise in early clinical development, the compound was eventually discontinued. This document serves as a valuable resource for researchers in the field of antiretroviral drug discovery.

Introduction: The Unexploited Potential of HIV-1 Integrase

The rising incidence of resistance to existing HIV-1 therapies underscores the critical need for antiretroviral agents with novel mechanisms of action. The HIV-1 integrase (IN) enzyme, which catalyzes the insertion of the viral DNA into the host cell's genome, represents a key therapeutic target. The development of integrase strand transfer inhibitors (INSTIs) has been a significant advancement in HIV treatment. This compound emerged from a research program focused on identifying novel scaffolds for INSTIs.

Discovery and Lead Optimization

This compound, also known as S-364735, is a naphthyridinone derivative identified through a collaborative effort between GlaxoSmithKline and Shionogi. The discovery was based on the knowledge of a minimal pharmacophore for two-metal binding inhibitors of HIV integrase. This pharmacophore consists of a two-metal binding moiety with three heteroatoms and a central acidic hydroxyl group, along with a hydrophobic aromatic ring on a flexible tether. The synthesis of this compound and other naphthyridinone derivatives was first described in the patent literature.

Mechanism of Action

This compound exerts its antiviral activity by potently inhibiting the strand transfer step of HIV-1 DNA integration. It functions as a two-metal binding inhibitor, interacting with the two magnesium ions within the integrase-viral DNA binary complex. This interaction prevents the covalent insertion of the viral DNA into the host chromosome, a crucial step for productive infection.

Cellular mechanism studies confirmed that this compound's mode of action is consistent with an integrase inhibitor. Treatment with this compound resulted in a concentration-dependent decrease in the amount of integrated viral DNA, with a concomitant increase in the levels of 2-long-terminal-repeat (2-LTR) circles, which are episomal forms of unintegrated viral DNA. Importantly, this compound did not affect the total amount of viral DNA, indicating its specific action on the integration step.

cluster_host_cell Host Cell cluster_integrase HIV-1 Integrase Action Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration into Host DNA Integration into Host DNA Viral DNA->Integration into Host DNA 2-LTR Circles 2-LTR Circles Viral DNA->2-LTR Circles 3' Processing 3' Processing Viral DNA->3' Processing Integrated Provirus Integrated Provirus Integration into Host DNA->Integrated Provirus Transcription & Translation Transcription & Translation Integrated Provirus->Transcription & Translation New Virions New Virions Transcription & Translation->New Virions Strand Transfer Strand Transfer 3' Processing->Strand Transfer This compound This compound This compound->Strand Transfer

Mechanism of action of this compound as an HIV-1 integrase inhibitor.

In Vitro Antiviral Activity

This compound demonstrated potent and selective antiviral activity against HIV-1 in a variety of in vitro assays.

Assay TypeCell Line/EnzymeEndpointValue
Biochemical Assay
Strand Transfer AssayRecombinant HIV-1 IntegraseIC507.8 ± 0.8 nM
Competitive Binding AssayRecombinant HIV-1 IntegraseKd6 ± 4 nM
Cellular Assays
Antiviral ActivityPeripheral Blood Mononuclear Cells (PBMCs)EC501.2 ± 0.4 nM
Antiviral ActivityMT-4 cellsEC505 ± 1 nM
CytotoxicityVarious cell linesCC50> 2,200-fold higher than EC50

IC50: 50% inhibitory concentration; EC50: 50% effective concentration; Kd: dissociation constant; CC50: 50% cytotoxic concentration.

The antiviral potency of this compound was affected by the presence of human serum, with a calculated 35-fold decrease in potency in 100% human serum.

Cross-Resistance and Combination Therapy

A critical aspect of any new antiretroviral is its activity against resistant strains and its potential for use in combination therapy.

Cross-Resistance Profile

This compound maintained full potency against HIV-1 strains resistant to reverse transcriptase inhibitors (RTIs) and protease inhibitors (PIs). However, as expected for an INSTI, some viruses with resistance mutations to other integrase inhibitors also showed reduced susceptibility to this compound. Passage of HIV-1 in the presence of this compound led to the selection of resistance mutations within the integrase active site, similar to those seen with other two-metal binding INSTIs.

Combination Therapy Potential

In cellular combination studies, this compound was tested with 18 approved HIV antiretrovirals. The results showed either additive or synergistic effects, with no evidence of antagonism. This favorable profile suggested its potential for use in combination antiretroviral therapy (cART).

cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development Lead Identification Lead Identification (Naphthyridinone Scaffold) In Vitro Assays In Vitro Potency & Selectivity (IC50, EC50) Lead Identification->In Vitro Assays Animal Models Preclinical Pharmacokinetics (Rat, Dog, Monkey) In Vitro Assays->Animal Models IND Submission Investigational New Drug Application Animal Models->IND Submission Phase I Safety & Pharmacokinetics in Healthy Volunteers IND Submission->Phase I Phase IIa Antiviral Efficacy in HIV-1 Infected Adults Phase I->Phase IIa Discontinuation Discontinuation Phase IIa->Discontinuation

The development pipeline of this compound.

Preclinical and Clinical Development

Preclinical Pharmacokinetics

Preclinical pharmacokinetic studies were conducted in rats, dogs, and monkeys. Following intravenous administration, this compound exhibited low to moderate clearance and a rapid terminal elimination half-life ranging from 1.5 to 3.9 hours. Oral bioavailability varied across species and formulations, ranging from 6% to 100%.

Clinical Trials

This compound advanced into clinical development, with Phase I and Phase IIa studies conducted to evaluate its safety, tolerability, pharmacokinetics, and antiviral efficacy.

  • Phase I Studies: A single-dose, randomized, crossover study assessed the relative bioavailability of three formulations and the effect of food on this compound pharmacokinetics in healthy subjects. Another Phase I study in healthy adults evaluated single and repeated doses, demonstrating that the drug was safe and well-tolerated. Food was found to increase the exposure to this compound.

  • Phase IIa Study: A multicenter, randomized, double-blind, placebo-controlled, dose-ranging study was conducted to compare the antiviral effect, safety, and tolerability of this compound monotherapy versus placebo over 10 days in HIV-1 infected adults.

Despite exceeding therapeutic trough concentrations at several doses studied, the development of this compound was ultimately discontinued. The specific reasons for discontinuation are not detailed in the available public literature.

Experimental Protocols

While detailed, step-by-step protocols are proprietary, the principles of the key assays used in the evaluation of this compound are outlined below.

HIV-1 Integrase Strand Transfer Assay

This biochemical assay measures the ability of a compound to inhibit the strand transfer step of integration.

  • Principle: A recombinant HIV-1 integrase enzyme is incubated with a pre-processed donor DNA substrate and a target DNA substrate. The strand transfer reaction results in the formation of a larger DNA product, which can be quantified.

  • Methodology:

    • Recombinant HIV-1 integrase is purified.

    • A 5'-biotinylated donor DNA substrate is incubated with the enzyme.

    • A 3'-digoxigenin-labeled target DNA is added to the reaction mixture.

    • The reaction is initiated and incubated at 37°C.

    • The reaction is stopped, and the products are captured on a streptavidin-coated plate.

    • The amount of integrated product is detected using an anti-digoxigenin antibody conjugated to a reporter enzyme (e.g., alkaline phosphatase), followed by the addition of a chemiluminescent substrate.

    • The IC50 is calculated by measuring the concentration of the inhibitor that reduces the strand transfer activity by 50%.

Cellular Antiviral Activity Assay

This assay determines the potency of a compound in inhibiting HIV-1 replication in a cellular context.

  • Principle: Susceptible host cells are infected with HIV-1 in the presence of varying concentrations of the test compound. The extent of viral replication is measured after a defined incubation period.

  • Methodology:

    • Target cells (e.g., PBMCs or MT-4 cells) are seeded in microtiter plates.

    • Serial dilutions of this compound are added to the cells.

    • A known amount of HIV-1 is added to infect the cells.

    • The plates are incubated for several days to allow for viral replication.

    • Viral replication is quantified by measuring a viral marker, such as reverse transcriptase activity in the culture supernatant or the level of a reporter gene (e.g., luciferase) in engineered cell lines.

    • The EC50 is calculated as the concentration of the compound that inhibits viral replication by 50%.

Measurement of 2-LTR Circles

This assay quantifies the accumulation of unintegrated viral DNA circles, a hallmark of integrase inhibition.

  • Principle: Real-time quantitative PCR (qPCR) is used to specifically measure the amount of 2-LTR circular DNA in infected cells treated with an integrase inhibitor.

  • Methodology:

    • Cells are infected with HIV-1 in the presence or absence of the inhibitor.

    • After a suitable incubation period, total DNA is extracted from the cells.

    • qPCR is performed using primers that specifically amplify the junction of the two long terminal repeats in the circular DNA form.

    • The amount of 2-LTR circle DNA is normalized to a housekeeping gene to account for variations in cell number and DNA extraction efficiency.

    • An increase in the level of 2-LTR circles in the presence of the inhibitor confirms its mechanism of action.

Start Start Seed Cells Seed Cells Start->Seed Cells Add this compound Add this compound Seed Cells->Add this compound Infect with HIV-1 Infect with HIV-1 Add this compound->Infect with HIV-1 Incubate Incubate Infect with HIV-1->Incubate Measure Viral Replication Measure Viral Replication Incubate->Measure Viral Replication Calculate EC50 Calculate EC50 Measure Viral Replication->Calculate EC50

Workflow for the cellular antiviral activity assay.

Conclusion

This compound was a potent and selective HIV-1 integrase inhibitor with a novel naphthyridinone scaffold. It demonstrated a clear mechanism of action, favorable in vitro antiviral activity, and a promising profile for use in combination therapy. Although its clinical development was discontinued, the discovery and investigation of this compound have contributed valuable knowledge to the field of antiretroviral drug discovery and the development of integrase inhibitors. The data and methodologies presented in this guide serve as a comprehensive resource for researchers and professionals working on the next generation of HIV therapeutics.

GSK-364735: A Two-Metal Binding Integrase Inhibitor for HIV-1

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The Human Immunodeficiency Virus type 1 (HIV-1) integrase (IN) is a critical enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome.[1][2][3] This process, known as integration, is a key step in the establishment of a persistent infection.[2][3] HIV-1 integrase catalyzes two essential reactions: 3'-processing and strand transfer.[2][4][5] Both of these reactions are dependent on the presence of two divalent metal ions, typically magnesium (Mg2+), within the enzyme's catalytic core.[1][4] The active site of the integrase contains a conserved triad of acidic residues, the DDE motif (Asp64, Asp116, and Glu152), which coordinates these metal ions.[1][3][4]

GSK-364735 is a potent and selective inhibitor of HIV-1 integrase.[6][7] As a member of the naphthyridinone class of inhibitors, this compound functions by chelating the two metal ions in the integrase active site, effectively blocking the strand transfer step of integration.[6][8] This guide provides a comprehensive overview of the mechanism of action, quantitative data, experimental protocols, and resistance profile of this compound.

Mechanism of Action: Two-Metal Binding Inhibition

The catalytic cycle of HIV-1 integrase involves a two-step process. First, in the cytoplasm, the integrase performs 3'-processing, where it removes a dinucleotide from each 3' end of the viral DNA.[1][2][4] Following transport into the nucleus, the integrase, as part of the pre-integration complex, mediates the strand transfer reaction. In this step, the processed 3' ends of the viral DNA are covalently joined to the host cell's DNA.[2][4]

This compound exerts its antiviral effect by competitively binding to the integrase active site when it is complexed with viral DNA.[7][8] The inhibitor's pharmacophore chelates the two essential Mg2+ ions, preventing the binding and proper positioning of the host DNA for the strand transfer reaction.[9] This leads to the accumulation of unintegrated viral DNA in the form of two-long-terminal-repeat (2-LTR) circles.[7][10]

cluster_0 HIV Integrase Catalytic Cycle vDNA Viral DNA IN Integrase vDNA->IN 3'-Processing (Cytoplasm) pDNA Processed Viral DNA iDNA Integrated Provirus pDNA->IN Strand Transfer (Nucleus) hDNA Host DNA IN->pDNA IN->hDNA

Figure 1: HIV Integrase Catalytic Cycle.

cluster_1 This compound Mechanism of Action IN_vDNA Integrase-Viral DNA Complex Mg1 Mg2+ IN_vDNA->Mg1 Binds Two Metal Ions Mg2 Mg2+ IN_vDNA->Mg2 Binds Two Metal Ions Blocked Strand Transfer Blocked Mg1->Blocked Mg2->Blocked GSK This compound GSK->Mg1 Chelates Metal Ions GSK->Mg2 Chelates Metal Ions

Figure 2: this compound Two-Metal Binding Mechanism.

Quantitative Data

The potency and efficacy of this compound have been characterized through various in vitro and cellular assays.

In Vitro Inhibition and Binding Affinity
ParameterValue (nM)Assay
IC507.8 ± 0.8Recombinant HIV Integrase Strand Transfer Assay[6]
IC508 ± 2Recombinant HIV Integrase Strand Transfer Assay[7][10]
Kd6 ± 4Competitive Binding Assay[7][10]

IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant.

Cellular Antiviral Activity
Cell TypeVirus StrainEC50 (nM)
PBMCsHIV-1Ba-L1.2 ± 0.4[7][10]
MT-4Wild-Type5 ± 1[7][10]
-RTI-Resistant Strains2.2 to 3.7[6]
-PI-Resistant Strains2.0 to 3.2[6]

EC50: Half-maximal effective concentration. PBMCs: Peripheral Blood Mononuclear Cells. RTI: Reverse Transcriptase Inhibitor. PI: Protease Inhibitor.

Pharmacokinetics in Healthy Adults (Single and Repeated Doses)
ParameterValue
Tmax (Time to maximum concentration)0.75 to 5.0 hours[11][12]
t1/2 (Half-life)3 to 7 hours[11][12]

Data from a Phase I study in healthy adult subjects.[11][12][13]

Experimental Protocols

HIV-1 Integrase Strand Transfer Assay

This assay measures the ability of a compound to inhibit the strand transfer reaction catalyzed by recombinant HIV-1 integrase.

Methodology:

  • Substrate Preparation: A 5'-biotinylated oligonucleotide duplex mimicking the processed viral DNA end is used as the donor substrate. A second, unlabeled oligonucleotide duplex serves as the target DNA.

  • Reaction Mixture: Recombinant HIV-1 integrase is incubated with the donor DNA in a reaction buffer containing a divalent cation (e.g., MgCl2 or MnCl2), a buffering agent (e.g., HEPES), and a reducing agent (e.g., DTT).

  • Inhibitor Addition: Serial dilutions of the test compound (this compound) are added to the reaction mixture.

  • Initiation of Reaction: The reaction is initiated by the addition of the target DNA.

  • Incubation: The reaction is allowed to proceed at 37°C for a specified time (e.g., 60 minutes).

  • Detection: The reaction products are captured on a streptavidin-coated plate and detected using an antibody that specifically recognizes the integrated product. The signal is typically measured using a colorimetric or chemiluminescent substrate.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

cluster_2 Integrase Strand Transfer Assay Workflow A Prepare Reaction Mix (Integrase, Donor DNA, Buffer) B Add this compound A->B C Add Target DNA B->C D Incubate at 37°C C->D E Detect Strand Transfer Product D->E F Calculate IC50 E->F

Figure 3: Workflow for an In Vitro Integrase Inhibition Assay.
Cellular Antiviral Activity Assay

This assay determines the potency of an antiviral compound in a cell-based model of HIV-1 infection.

Methodology:

  • Cell Seeding: Susceptible target cells (e.g., MT-4 cells or activated PBMCs) are seeded into a 96-well plate.

  • Compound Addition: Serial dilutions of this compound are added to the cells.

  • Viral Infection: A known amount of HIV-1 virus stock is added to the wells.

  • Incubation: The plates are incubated at 37°C in a CO2 incubator for a period that allows for viral replication (typically 3-7 days).

  • Measurement of Viral Replication: The extent of viral replication is quantified. Common methods include:

    • MTT Assay: Measures cell viability, where a decrease in viability in untreated, infected cells indicates viral cytopathic effect.

    • p24 Antigen ELISA: Quantifies the amount of the viral p24 capsid protein in the culture supernatant.

    • Luciferase Reporter Assay: Uses a recombinant virus that expresses a luciferase reporter gene upon successful infection and integration.

  • Data Analysis: The EC50 value is determined by plotting the percentage of inhibition of viral replication against the drug concentration. A cytotoxicity assay is also performed in parallel to determine the concentration of the compound that is toxic to the cells (CC50), allowing for the calculation of the selectivity index (CC50/EC50).

cluster_3 Cellular Antiviral Assay Workflow A Seed Target Cells B Add this compound A->B C Infect with HIV-1 B->C D Incubate (3-7 days) C->D E Measure Viral Replication D->E F Calculate EC50 E->F

Figure 4: Workflow for a Cell-Based Antiviral Activity Assay.

Resistance Profile

As with other integrase inhibitors that target the enzyme's active site, resistance to this compound can emerge through mutations in the integrase gene.[7] In vitro resistance selection studies have shown that mutations arise in the active site of the integrase.[7] Some cross-resistance has been observed with other integrase inhibitors.[7][10] However, this compound retains full potency against HIV strains that are resistant to reverse transcriptase and protease inhibitors.[6]

Conclusion

This compound is a potent inhibitor of HIV-1 integrase that acts through a two-metal binding mechanism to block the strand transfer step of viral DNA integration. It exhibits nanomolar potency in both biochemical and cellular assays and is active against HIV-1 strains resistant to other classes of antiretroviral drugs. The development of resistance to this compound is associated with mutations in the integrase active site. This comprehensive technical overview provides valuable information for researchers and drug development professionals working on novel HIV-1 therapeutics.

References

The role of GSK-364735 in blocking viral DNA integration

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of GSK-364735 in Blocking Viral DNA Integration

Introduction

The integration of a reverse-transcribed viral DNA copy into the host cell's genome is a critical and irreversible step in the replication cycle of retroviruses, including the Human Immunodeficiency Virus (HIV). This process is catalyzed by the viral enzyme integrase (IN), making it a prime target for antiretroviral therapy. Integrase inhibitors block this essential step, preventing the virus from establishing a productive, long-term infection. This compound, a naphthyridinone derivative, is a potent, novel HIV-1 integrase inhibitor that was jointly discovered by GlaxoSmithKline and Shionogi.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used to characterize its function. Although its clinical development was halted due to preclinical safety concerns, the study of this compound provides valuable insights into the inhibition of viral DNA integration.[3][4]

Mechanism of Action: Inhibition of Strand Transfer

This compound exerts its antiviral activity by specifically targeting the strand transfer step of the HIV-1 DNA integration process.[5] The integration process involves two distinct catalytic reactions mediated by integrase: 3'-processing and strand transfer. After the viral DNA is synthesized in the cytoplasm, the integrase enzyme, as part of the pre-integration complex (PIC), cleaves a dinucleotide from each 3' end of the viral DNA. This is known as 3'-processing. The PIC is then transported into the nucleus, where the integrase catalyzes the strand transfer reaction, covalently joining the processed 3' ends of the viral DNA to the host cell's chromosomal DNA.

This compound is a two-metal-binding integrase strand transfer inhibitor (INSTI).[1][6] Its pharmacophore consists of a two-metal binding moiety with three heteroatoms and a hydrophobic aromatic ring.[1] It functions by binding to the active site of the integrase-viral DNA binary complex, chelating the two essential magnesium ions required for catalytic activity.[1][5] This action selectively inhibits the strand transfer step.[5] The consequence of this inhibition in infected cells is a concentration-dependent decrease in the amount of integrated viral DNA.[1][4] Concurrently, the unintegrated viral DNA becomes a substrate for host DNA repair mechanisms, leading to the formation of circular DNA structures, predominantly two-long-terminal-repeat (2-LTR) circles.[1][5][7] this compound does not affect the total amount of viral DNA produced, confirming its specific action on the integration step post-reverse transcription.[1]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral_RNA Viral RNA Viral_DNA Viral DNA Synthesis (Reverse Transcription) Viral_RNA->Viral_DNA PIC Pre-integration Complex (PIC) (Viral DNA + Integrase) Viral_DNA->PIC PIC_nuc PIC Nuclear Import PIC->PIC_nuc Strand_Transfer Strand Transfer PIC_nuc->Strand_Transfer Integrated_DNA Integrated Proviral DNA Strand_Transfer->Integrated_DNA Two_LTR 2-LTR Circles Strand_Transfer->Two_LTR Blocked GSK364735 This compound GSK364735->Inhibition Inhibition->Strand_Transfer

Figure 1. Mechanism of action for this compound in the HIV replication cycle.

Quantitative Efficacy Data

This compound demonstrated potent activity in both biochemical and cell-based assays. Its efficacy is characterized by low nanomolar concentrations required for inhibition. The data highlights its high selectivity for the viral target with minimal in-assay cytotoxicity.

Parameter Assay Type Value Reference
IC₅₀ Recombinant HIV-1 Integrase Strand Transfer8 ± 2 nM[1][7][8]
K_d Competitive Ligand Binding (vs. GSK304649)6 ± 4 nM[1][5][7]
EC₅₀ HIV-1 Replication in PBMC1.2 ± 0.4 nM[1][5][7]
EC₅₀ HIV-1 Replication in MT-4 Cells5 ± 1 nM[1][5][7]
Selectivity Index Antiviral Activity vs. Cytotoxicity≥ 2,200[1][5][7]
Potency Shift 100% Human Serum (MT-4 cells)35-fold decrease[2][5][7]

Cross-Resistance Profile

A crucial characteristic of a new antiretroviral agent is its activity against viral strains that are resistant to existing classes of drugs. This compound was found to be equally potent against wild-type HIV-1 and viruses resistant to reverse transcriptase inhibitors (RTIs) and protease inhibitors (PIs).[1][3] However, some cross-resistance was observed with other integrase inhibitors, which is expected given the shared binding site.[5][7]

Resistant Virus Type Inhibitor Class This compound IC₅₀ Range Reference
RTI-Resistant (5 strains)NNRTI / NRTI2.2 - 3.7 nM[1][3][5]
PI-Resistant (4 strains)Protease Inhibitor2.0 - 3.2 nM[1][3][5]

Experimental Protocols

The characterization of this compound involved several key experimental methodologies to determine its potency and mechanism of action.

In Vitro HIV-1 Integrase Strand Transfer Assay

This biochemical assay quantifies the ability of a compound to inhibit the strand transfer activity of recombinant HIV-1 integrase.

  • Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound against the integrase enzyme.

  • Methodology:

    • Complex Formation: A binary complex is formed by incubating purified, recombinant HIV-1 integrase with a biotinylated viral DNA oligonucleotide substrate that mimics the U5 end of the HIV-1 long terminal repeat (LTR).[1][9]

    • Inhibitor Incubation: Serial dilutions of this compound are added to the integrase-DNA complex.

    • Strand Transfer Reaction: The strand transfer reaction is initiated by the addition of a target DNA substrate. The mixture is incubated to allow for the integration of the viral DNA substrate into the target DNA.

    • Detection: The reaction products are captured on an avidin-coated plate (e.g., a 96-well plate for high-throughput screening). The integrated product is then detected, often using an antibody that recognizes a specific tag on the target DNA substrate, followed by a colorimetric or chemiluminescent readout.[10]

    • Data Analysis: The signal is measured, and the IC₅₀ value is calculated by plotting the percent inhibition against the log concentration of the inhibitor.

Cellular Antiviral Assay

This assay measures the ability of a compound to inhibit HIV-1 replication in a cell culture model.

  • Objective: To determine the 50% effective concentration (EC₅₀) of this compound in relevant human cells.

  • Methodology:

    • Cell Plating: Human cells susceptible to HIV-1 infection, such as peripheral blood mononuclear cells (PBMCs) or the MT-4 T-cell line, are plated in 96-well plates.[5][7]

    • Compound Addition: The cells are pre-incubated with serial dilutions of this compound for a few hours.[11]

    • Viral Infection: A predetermined amount of an HIV-1 laboratory strain (e.g., NL432) or a clinical isolate is added to the cells.[1][3]

    • Incubation: The infected cells are incubated for several days to allow for multiple rounds of viral replication.

    • Quantification of Replication: Viral replication is quantified by measuring an endpoint marker, such as p24 antigen concentration in the supernatant (via ELISA) or the activity of a reporter gene (e.g., luciferase) engineered into the virus.[11]

    • Data Analysis: The EC₅₀ is calculated from the dose-response curve. A parallel cytotoxicity assay (e.g., measuring ATP levels) is run to determine the 50% cytotoxic concentration (CC₅₀) and calculate the selectivity index (CC₅₀/EC₅₀).[11]

Quantification of Viral DNA Forms by qPCR

This method confirms the mechanism of action by measuring the effect of the inhibitor on different viral DNA species within the infected cell.

  • Objective: To demonstrate that this compound blocks integration, leading to a decrease in integrated DNA and an increase in 2-LTR circles.[1]

  • Methodology:

    • Infection and Treatment: MT-4 cells are infected with HIV-1 in the presence of varying concentrations of this compound.[1]

    • DNA Extraction: At a specified time post-infection (e.g., 48 hours), total cellular DNA is extracted.

    • qPCR Analysis:

      • Integrated DNA: A two-step nested PCR approach is used. The first round of PCR uses primers specific for the viral LTR and a repetitive host element (e.g., Alu sequences) to amplify the virus-host DNA junctions. The second round is a quantitative real-time PCR (qPCR) using primers and a probe specific to the first-round product to quantify the amount of integrated DNA.[12]

      • 2-LTR Circles: A specific set of primers is designed to span the LTR-LTR junction that is unique to 2-LTR circular DNA, allowing for their direct quantification by qPCR.[1]

      • Total Viral DNA: Primers targeting a conserved region of the viral genome (e.g., gag) are used to quantify the total amount of viral DNA synthesized. This serves as a control to show the inhibitor does not affect reverse transcription.[1]

    • Data Normalization: All qPCR results are normalized to a reference host gene (e.g., GAPDH) to account for variations in DNA extraction and cell number.

cluster_workflow Experimental Workflow: Quantifying Integrated Viral DNA A 1. Cell Infection (MT-4 cells + HIV-1 + This compound dilutions) B 2. Incubation (Allow for infection and integration) A->B C 3. Total DNA Extraction (Isolate DNA from cells) B->C D 4. First Round PCR (Amplify virus-host junctions using Alu and LTR primers) C->D E 5. Quantitative PCR (Quantify 1st round product with specific primers/probe) D->E F 6. Data Analysis (Normalize to host gene and compare to control) E->F

Figure 2. Workflow for quantifying integrated viral DNA via nested qPCR.

Conclusion

This compound is a highly potent, first-generation integrase strand transfer inhibitor that effectively blocks HIV-1 replication by preventing the integration of viral DNA into the host genome.[7] Its mechanism of action is well-defined, involving the chelation of metal ions in the integrase active site, which leads to an accumulation of unintegrated 2-LTR circles.[1][5] It demonstrated excellent potency against a wide range of HIV-1 strains, including those resistant to other major antiretroviral classes.[3] While preclinical safety findings precluded its further development, the extensive characterization of this compound has significantly contributed to the understanding of integrase inhibition and informed the development of subsequent successful integrase inhibitors like dolutegravir.

References

Quantitative Assessment of In Vitro Potency

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the In Vitro Potency and Efficacy of GSK-364735, a Novel HIV-1 Integrase Inhibitor

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the in vitro potency and efficacy of this compound, a naphthyridinone derivative identified as a potent inhibitor of human immunodeficiency virus type 1 (HIV-1) integrase.

This compound has demonstrated potent inhibitory activity against HIV-1 integrase and viral replication in a variety of in vitro assays. The quantitative data from these assessments are summarized below.

Assay TypeTarget/Cell LineParameterValue (nM)Notes
Biochemical Assay Recombinant HIV-1 IntegraseIC508 ± 2Strand transfer assay.[1][2][3]
Recombinant HIV-1 IntegraseKd6 ± 4Binding constant, determined by competitive binding assay with another two-metal binding inhibitor.[1][2][3]
Cellular Assays Peripheral Blood Mononuclear Cells (PBMCs)EC501.2 ± 0.4Antiviral activity against HIV-1 replication.[1][2][3][4]
MT-4 CellsEC505 ± 1Antiviral activity against HIV-1 replication.[1][2][3][4]
MT-4 Cells with 100% Human SerumEC50Extrapolated 35-fold decreaseDemonstrates the impact of protein binding on potency.[1][2][3][5]
PHIV Assay with Human Serum Albumin (HSA)-17-fold shift in potencyIndicates HSA is a predominant serum protein that binds to GSK364735.[2]
PHIV Assay with α1-acid glycoprotein (AAG)-2-fold shift in potency[2]
Selectivity Index MT-4 CellsSI>2,200Ratio of in-assay cytotoxicity to antiviral activity.[1][2][3]
Protein-Adjusted IC50 -PA-IC5042Calculated based on the shift in IC50 in 100% human serum.[6]
Protein-Adjusted IC90 -PA-IC90168[6]

Mechanism of Action: Inhibition of HIV-1 Integrase

This compound exerts its antiviral effect by specifically targeting the strand transfer step in the HIV-1 DNA integration process. This is achieved through its interaction with the two-metal binding site within the catalytic center of the HIV integrase enzyme. By binding to this site, this compound effectively blocks the integration of viral DNA into the host cell's genome, a critical step for viral replication. This mechanism leads to an accumulation of 2-long-terminal-repeat (2-LTR) circles, which are byproducts of unintegrated viral DNA.[1][2][3]

cluster_virus HIV-1 Lifecycle cluster_drug This compound Mechanism Viral Entry Viral Entry Reverse Transcription Reverse Transcription Viral Entry->Reverse Transcription Nuclear Import Nuclear Import Reverse Transcription->Nuclear Import Integration (blocked by this compound) Integration (blocked by this compound) Nuclear Import->Integration (blocked by this compound) Viral Replication Viral Replication Integration (blocked by this compound)->Viral Replication 2-LTR Circle Formation 2-LTR Circle Formation Integration (blocked by this compound)->2-LTR Circle Formation This compound This compound HIV Integrase HIV Integrase This compound->HIV Integrase binds to active site HIV Integrase->Integration (blocked by this compound) inhibits strand transfer Viral DNA Viral DNA Viral DNA->Integration (blocked by this compound) Host DNA Host DNA Host DNA->Integration (blocked by this compound)

Caption: Mechanism of this compound action on HIV-1 integration.

Detailed Experimental Protocols

The in vitro potency and efficacy of this compound were determined using a series of standardized biochemical and cellular assays.

HIV-1 Integrase Strand Transfer Assay (Biochemical)

This assay measures the ability of a compound to inhibit the strand transfer activity of recombinant HIV-1 integrase.

  • Enzyme: Purified recombinant HIV-1 integrase.

  • Substrates: Oligonucleotide substrates mimicking the viral DNA ends.

  • Procedure:

    • Recombinant HIV-1 integrase is incubated with the oligonucleotide substrates in the presence of a divalent metal cation (e.g., Mg2+ or Mn2+).

    • This compound at varying concentrations is added to the reaction mixture.

    • The reaction is allowed to proceed, and the products of the strand transfer reaction are separated by gel electrophoresis.

    • The extent of inhibition is quantified by measuring the reduction in the formation of the strand transfer product.

  • Endpoint: The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.[2]

Start Start Prepare reaction mix Prepare reaction mix: - Recombinant HIV-1 Integrase - Oligonucleotide substrates - Divalent cations Start->Prepare reaction mix Add this compound Add varying concentrations of this compound Prepare reaction mix->Add this compound Incubate Incubate to allow for strand transfer reaction Add this compound->Incubate Stop reaction Stop the reaction Incubate->Stop reaction Analyze products Separate products by gel electrophoresis Stop reaction->Analyze products Quantify inhibition Quantify the reduction of strand transfer product Analyze products->Quantify inhibition Calculate IC50 Calculate IC50 from dose-response curve Quantify inhibition->Calculate IC50 End End Calculate IC50->End

Caption: Workflow for the HIV-1 Integrase Strand Transfer Assay.

MT-4 Cell HIV Replication Assay (Cellular)

This assay assesses the antiviral activity of a compound against HIV-1 replication in a human T-cell line.

  • Cell Line: MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection.

  • Virus: HIV-1 strain IIIB.

  • Procedure:

    • MT-4 cells are infected with the HIV-1 IIIB strain.

    • The infected cells are then plated in 96-well plates containing serial dilutions of this compound.

    • The plates are incubated for 5 days to allow for viral replication and the induction of cytopathic effects (CPE).

    • Cell viability is measured using a luminescence-based assay (e.g., CellTiter-Glo).

  • Endpoint: The 50% effective concentration (EC50) is determined by the concentration of the compound that inhibits HIV-1-induced CPE by 50%. In-assay cytotoxicity is also measured in parallel on uninfected cells.[2]

PHIV Cellular Assay

This assay utilizes a pseudotyped HIV vector to specifically measure the effect of a compound on the early steps of HIV replication, including integration.

  • Vector: A vesicular stomatitis virus G-pseudotyped HIV (PHIV) vector expressing a reporter gene (e.g., luciferase).

  • Cell Line: 293T cells.

  • Procedure:

    • 293T cells are plated in 96-well plates.

    • The cells are co-incubated with the PHIV vector and varying concentrations of this compound.

    • After a 2-day incubation, the expression of the reporter gene is measured (e.g., by adding a luciferase substrate and measuring luminescence).

  • Endpoint: The IC50 is calculated based on the reduction in reporter gene expression. This assay is also used to assess the effect of serum proteins like human serum albumin (HSA) and α1-acid glycoprotein (AAG) on the compound's potency.[2]

Cross-Resistance and Combination Activity

This compound has demonstrated efficacy against HIV strains resistant to reverse transcriptase inhibitors (RTIs) and protease inhibitors (PIs), retaining full potency.[2] While it showed equivalent activity against wild-type and these resistant viruses, some cross-resistance was observed with viruses resistant to other integrase inhibitors.[1][2][3] In combination studies with approved antiretrovirals, this compound exhibited either additive or synergistic effects, with no antagonism observed.[1][3] This suggests its potential for use in combination antiretroviral therapy.

References

GSK-364735: A Technical Overview of Early-Phase Clinical and Preclinical Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-phase clinical and preclinical data for GSK-364735, a potent, novel inhibitor of HIV-1 integrase. The information is compiled from publicly available research and clinical trial data to support further investigation and understanding of this compound.

Introduction

This compound is a naphthyridinone derivative that acts as an HIV-1 integrase strand transfer inhibitor (INSTI).[1][2] By binding to the active site of the viral integrase enzyme, this compound prevents the integration of viral DNA into the host cell genome, a critical step in the HIV-1 replication cycle.[3] This document summarizes the key quantitative data from in vitro and in vivo preclinical studies, as well as from a Phase I clinical trial in healthy volunteers. Detailed experimental methodologies and visual representations of the mechanism of action are also provided.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical and Phase I clinical studies.

Table 1: In Vitro Potency of this compound
Assay TypeParameterValue (nM)Cell Line/SystemReference
Strand Transfer AssayIC508 ± 2Recombinant HIV-1 Integrase[3]
HIV-1 Replication AssayEC501.2 ± 0.4Peripheral Blood Mononuclear Cells (PBMCs)[3]
HIV-1 Replication AssayEC505 ± 1MT-4 cells[3]
Binding AssayKd6 ± 4Recombinant HIV-1 Integrase[3]
Table 2: Preclinical Pharmacokinetics of this compound
SpeciesClearance (% of liver blood flow)Terminal Elimination Half-life (t1/2) (h)Oral Bioavailability (%)Reference
Rats5.81.5 - 3.96 - 100
Dogs27.81.5 - 3.96 - 100
Monkeys4.61.5 - 3.96 - 100
Table 3: Phase I Single Ascending Dose Pharmacokinetics of this compound in Healthy Volunteers (Fasted)
Dose (mg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)
501331.56094.4
1002341.511604.8
2003032.016305.1
4003342.519805.4

Data are presented as geometric means. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Terminal half-life.

Table 4: Phase I Multiple Ascending Dose Pharmacokinetics of this compound in Healthy Volunteers (Fed, Day 8)
DoseCmax (ng/mL)Trough (ng/mL)AUC (0-24h) (ng·h/mL)
50 mg q12h291451980
100 mg q12h487893660
200 mg q12h6341545450
400 mg q24h586636130
200 mg q8h7112458190

Data are presented as geometric means. Cmax: Maximum plasma concentration; Trough: Plasma concentration at the end of the dosing interval; AUC(0-24h): Area under the plasma concentration-time curve over 24 hours.

Experimental Protocols

HIV-1 Integrase Strand Transfer Assay

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against the strand transfer activity of recombinant HIV-1 integrase.

Methodology:

  • Enzyme and Substrates: Recombinant HIV-1 integrase was used. The assay utilized a donor DNA duplex labeled with biotin at the 5' end and a target DNA duplex labeled with digoxin at the 3' end.

  • Reaction: The integrase-mediated integration of the donor DNA into the target DNA results in a product labeled with both biotin and digoxin.

  • Detection: The reaction product was captured on streptavidin-coated magnetic beads. The amount of incorporated digoxin was quantified using an anti-digoxin antibody conjugated to an enzyme that produces a colorimetric or chemiluminescent signal.

  • Data Analysis: The IC50 value was calculated by measuring the concentration of this compound that resulted in a 50% reduction in the signal compared to the no-inhibitor control.

HIV-1 Replication Assay in MT-4 Cells

Objective: To determine the 50% effective concentration (EC50) of this compound required to inhibit HIV-1 replication in a human T-cell line.

Methodology:

  • Cell Line: MT-4, a human T-cell line highly susceptible to HIV-1 infection, was used.

  • Virus: A laboratory-adapted strain of HIV-1 was used to infect the MT-4 cells.

  • Infection and Treatment: MT-4 cells were infected with HIV-1 at a predetermined multiplicity of infection (MOI). Immediately after infection, the cells were treated with serial dilutions of this compound.

  • Quantification of Viral Replication: After a set incubation period (typically 3-5 days), the extent of viral replication was quantified by measuring the level of the HIV-1 p24 capsid protein in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The EC50 value was calculated as the concentration of this compound that caused a 50% reduction in p24 antigen production compared to the untreated virus-infected control.

Phase I Clinical Trial (NCT00386347)

Objective: To assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of this compound in healthy adult subjects.

Study Design: A randomized, double-blind, placebo-controlled, dose-escalation study.

  • Part A (Single Ascending Dose): Cohorts of healthy volunteers received a single oral dose of this compound (ranging from 50 mg to 400 mg) or placebo under fasted conditions. The effect of food on the pharmacokinetics of a 200 mg dose was also assessed.

  • Part B (Multiple Ascending Dose): Cohorts of healthy volunteers received multiple oral doses of this compound (ranging from 50 mg twice daily to 400 mg once daily) or placebo for 10 days with food.

  • Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points after dosing to determine the plasma concentrations of this compound.

  • Analytical Method: Plasma concentrations of this compound were quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

  • Safety and Tolerability Assessments: Safety and tolerability were monitored throughout the study via physical examinations, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

Mandatory Visualizations

HIV-1 Integrase Mechanism of Action and Inhibition by this compound

HIV_Integrase_MOA cluster_host_cell Host Cell Cytoplasm cluster_nucleus Host Cell Nucleus Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription PIC Pre-integration Complex (PIC) Viral_DNA->PIC Assembly Integrase HIV-1 Integrase PIC->Integrase PIC Translocation Host_DNA Host Chromosomal DNA Integrated_Provirus Integrated Provirus Host_DNA->Integrated_Provirus Integration Viral Replication Viral Replication Integrated_Provirus->Viral Replication Integrase->Host_DNA 3'-Processing & Strand Transfer GSK364735 This compound GSK364735->Integrase Inhibition

Caption: HIV-1 integrase mechanism and this compound inhibition.

Experimental Workflow for In Vitro HIV-1 Replication Assay

HIV_Replication_Assay_Workflow start Start prep_cells Prepare MT-4 Cells start->prep_cells infect_cells Infect Cells with HIV-1 prep_cells->infect_cells add_drug Add Serial Dilutions of this compound infect_cells->add_drug incubate Incubate for 3-5 Days add_drug->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant p24_elisa Quantify p24 Antigen (ELISA) collect_supernatant->p24_elisa analyze_data Analyze Data and Calculate EC50 p24_elisa->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro HIV-1 replication assay.

Logical Relationship of Preclinical to Clinical Development

Preclinical_to_Clinical_Logic cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development invitro In Vitro Potency (IC50, EC50) invivo In Vivo Animal Pharmacokinetics invitro->invivo Guides Dose Selection phase1 Phase I (Safety & PK in Healthy Volunteers) invivo->phase1 Informs Starting Dose and Dosing Regimen phase2 Phase II (Efficacy in Patients) phase1->phase2 Supports Progression to Patient Studies

Caption: Logical progression from preclinical to clinical studies.

References

An In-depth Technical Guide to the Pharmacophore of Naphthyridinone Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacophore of naphthyridinone-based inhibitors of HIV-1 integrase. It details the key structural features, structure-activity relationships, quantitative data on inhibitor potency, and the experimental protocols used for their evaluation.

The Core Pharmacophore of Naphthyridinone Integrase Inhibitors

The pharmacophore of naphthyridinone integrase inhibitors, which are a class of Integrase Strand Transfer Inhibitors (INSTIs), is characterized by two essential components that enable their potent inhibitory activity against the HIV-1 integrase enzyme.[1] These inhibitors function by chelating the two essential magnesium ions (Mg²⁺) within the enzyme's active site, effectively blocking the strand transfer step of viral DNA integration into the host genome.[1][2]

The fundamental pharmacophore consists of:

  • A Metal-Binding Moiety: This is a planar, tridentate metal-chelating motif comprising three heteroatoms, often with a central acidic hydroxyl group.[1][2] In the naphthyridinone scaffold, this is typically an 8-hydroxy-1,6-naphthyridine core.[3] This arrangement of heteroatoms is crucial for coordinating with the two Mg²⁺ ions in the integrase active site.[2][4]

  • A Hydrophobic Aromatic Group: This is typically a halobenzyl group attached to the core via a flexible linker.[1][2][5] This part of the molecule engages in π-π stacking interactions with the penultimate deoxycytidine base of the viral DNA, providing additional binding affinity and specificity.[2] The distance and angle of this group relative to the metal-binding center are well-defined and critical for potent activity.[1]

The planar arrangement of the metal-binding motif is considered important for effective inhibitory activity.[4] The general structure of these inhibitors allows them to bind selectively to the complex formed between the integrase enzyme and the viral DNA.[3]

Pharmacophore cluster_inhibitor Naphthyridinone Inhibitor cluster_target Integrase-vDNA Active Site MetalBinding Metal-Binding Moiety (e.g., 8-hydroxy-1,6-naphthyridinone) - Planar Heteroatomic System - Acidic Hydroxyl Group Linker Flexible Linker MetalBinding->Linker Mg1 Mg²⁺ Ion 1 MetalBinding->Mg1 Chelation Mg2 Mg²⁺ Ion 2 MetalBinding->Mg2 Chelation Hydrophobic Hydrophobic Aromatic Group (e.g., Halobenzyl Ring) Linker->Hydrophobic vDNA Viral DNA (Penultimate dC) Hydrophobic->vDNA π-π Stacking

Core pharmacophore model of naphthyridinone inhibitors.

Mechanism of Action: Inhibition of Strand Transfer

Naphthyridinone inhibitors are highly selective for the strand transfer (ST) step of HIV DNA integration, with significantly less activity against the 3'-end processing (3'-P) step.[2][3] The integration process is catalyzed by the integrase enzyme within a nucleoprotein complex known as the intasome.[2][6] By binding to the active site, the inhibitor physically blocks the binding of the host target DNA, thereby preventing the covalent insertion of the viral DNA into the host genome.[6]

Mechanism cluster_pathway HIV DNA Integration Pathway vDNA Viral DNA Intasome Intasome Formation (Integrase-vDNA Complex) vDNA->Intasome Integrase Integrase Enzyme Integrase->Intasome Processing 3'-End Processing Intasome->Processing Processed_vDNA Processed vDNA Processing->Processed_vDNA Strand_Transfer Strand Transfer Processed_vDNA->Strand_Transfer Host_DNA Host DNA Host_DNA->Strand_Transfer Integration Integrated Provirus Strand_Transfer->Integration Inhibitor Naphthyridinone Inhibitor Inhibitor->Strand_Transfer Blocks

Inhibition of the strand transfer step by naphthyridinones.

Quantitative Data and Structure-Activity Relationships (SAR)

The potency of naphthyridinone inhibitors is highly dependent on the specific substitutions on the core scaffold. Structure-activity relationship studies have provided key insights into optimizing both enzymatic inhibition and cellular activity. For instance, modifications at the N-6 position of the 1,6-naphthyridine ring have been shown to significantly influence anti-HIV activity.[4]

Below are tables summarizing the inhibitory potencies of representative naphthyridinone compounds and related integrase inhibitors.

Table 1: In Vitro Biochemical Inhibition of HIV-1 Integrase

Compound Scaffold Target Assay IC₅₀ (nM) Reference
GSK364735 Naphthyridinone Strand Transfer 7.8 ± 0.8 [1]
L-870,810 Naphthyridine Carboxamide Strand Transfer 8 - 15 [3]
Naphthyridine 7 8-Hydroxy-[1][2]Naphthyridine Strand Transfer 10 [7][8]
L-870,810 Naphthyridine Carboxamide 3'-End Processing 250 [3]

| Compound 5j | Naphthyridine | (Antiviral EC₅₀) | 7.3 ± 0.6 |[5] |

Table 2: Antiviral Activity in Cell-Based Assays

Compound Scaffold Cell Line EC₅₀ (nM) Reference
L-870,810 Naphthyridine Carboxamide Cell Culture CIC₉₅ = 390 [7][8]
BDM-2 INLAI MT4/NL4-3 8.7 [9]
MUT871 INLAI MT4/NL4-3 3.1 [9]
Compound 59 2-Pyridinone - 67 [4]

| Compound 60 | 2-Pyridinone | - | 32 |[4] |

IC₅₀: 50% inhibitory concentration; EC₅₀: 50% effective concentration; CIC₉₅: 95% cell culture inhibitory concentration; INLAI: Integrase-LEDGF/p75 Allosteric Inhibitor.

Key Experimental Protocols

The evaluation of naphthyridinone integrase inhibitors involves a series of in vitro biochemical assays and cell-based antiviral and cytotoxicity assays.

In Vitro HIV-1 Integrase Strand Transfer Assay

This assay measures the ability of a compound to inhibit the strand transfer step catalyzed by recombinant HIV-1 integrase.

  • Principle: The assay quantifies the integration of a donor DNA substrate (representing viral DNA) into an acceptor DNA substrate (representing host DNA).[10]

  • Methodology:

    • Reaction Setup: Recombinant HIV-1 integrase is incubated with the test compound at various concentrations.

    • Substrate Addition: A pre-processed viral DNA mimic (donor substrate) and a target DNA mimic (acceptor substrate) are added to the reaction mixture. One substrate is typically labeled with a donor fluorophore (e.g., Cy5) and the other with an acceptor (e.g., biotin for binding to streptavidin-europium).[10]

    • Incubation: The reaction is incubated at 37°C to allow for the strand transfer reaction to occur.

    • Detection: If strand transfer occurs, the donor and acceptor substrates become covalently linked, bringing the fluorophores into close proximity. The resulting signal (e.g., from Homogeneous Time-Resolved Fluorescence - HTRF) is measured.[10] The IC₅₀ value is calculated from the dose-response curve.

Antiviral Activity Assay (Cell-Based)

These assays determine the potency of a compound to inhibit HIV-1 replication in a cellular context.

  • Principle: The assay measures the reduction in viral replication in the presence of the inhibitor.

  • Methodology:

    • Cell Seeding: Susceptible host cells (e.g., MT-4 cells, peripheral blood mononuclear cells) are seeded in a multi-well plate.[1][11]

    • Compound Addition: The cells are pre-incubated with serial dilutions of the test compound.[11]

    • Infection: The cells are then infected with a known amount of HIV-1 (either a wild-type or a reporter virus strain like HIV-Luc).[11][12]

    • Incubation: The infected cells are incubated for a period (e.g., 48 hours) to allow for viral replication.[11]

    • Quantification: Viral replication is quantified by measuring a relevant endpoint, such as luciferase activity (for reporter viruses), p24 antigen levels in the supernatant, or the cytopathic effect.[11][13] The EC₅₀ value is determined from the dose-response curve.

Workflow cluster_invitro In Vitro Strand Transfer Assay cluster_cellular Cell-Based Antiviral Assay a1 1. Incubate Integrase with Inhibitor a2 2. Add Donor (vDNA) & Acceptor (tDNA) Substrates a1->a2 a3 3. Incubate at 37°C a2->a3 a4 4. Detect Integration Product (e.g., HTRF) a3->a4 a5 5. Calculate IC₅₀ a4->a5 b1 1. Seed Host Cells (e.g., MT-4) b2 2. Add Serial Dilutions of Inhibitor b1->b2 b3 3. Infect Cells with HIV-1 b2->b3 b4 4. Incubate (48h) b3->b4 b5 5. Measure Viral Replication (e.g., Luciferase) b4->b5 b6 6. Calculate EC₅₀ b5->b6

Workflow for evaluating naphthyridinone inhibitors.
Cytotoxicity Assay

This assay is crucial to determine if the observed antiviral effect is due to specific inhibition of viral replication rather than general cell toxicity.

  • Principle: Measures the viability of cells in the presence of the test compound.

  • Methodology:

    • Cell Culture: Uninfected host cells are cultured with the same serial dilutions of the compound used in the antiviral assay.[11]

    • Incubation: The cells are incubated for the same duration as the antiviral assay.

    • Viability Measurement: Cell viability is assessed using methods like MTT or by measuring cellular ATP levels.

    • Calculation: The 50% cytotoxic concentration (CC₅₀) is calculated. A high selectivity index (SI = CC₅₀ / EC₅₀) indicates that the compound has a good therapeutic window.[10]

References

Methodological & Application

Application Notes and Protocols: GSK-364735 In Vitro Strand Transfer Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-364735 is a potent and selective inhibitor of HIV-1 integrase, a critical enzyme for viral replication. This document provides a detailed protocol for an in vitro strand transfer assay to evaluate the inhibitory activity of this compound and other compounds targeting the strand transfer step of HIV-1 integration. The protocol is based on a non-radioactive, ELISA-based method, offering a safe and high-throughput-compatible alternative to traditional radioactive assays.

This compound is a naphthyridinone that potently inhibits the strand transfer activity of recombinant HIV-1 integrase.[1][2] It functions by binding to the two-metal binding site within the catalytic center of the integrase enzyme.[1] This inhibition is specific to the strand transfer step, which is the process of joining the viral DNA ends into the host cell's genome.[3][4]

Signaling Pathway: Inhibition of HIV-1 Integrase Strand Transfer

The following diagram illustrates the mechanism of action of this compound in inhibiting the HIV-1 integrase-mediated strand transfer reaction.

HIV_Integrase_Inhibition cluster_0 HIV-1 Integration Process cluster_1 Inhibition by this compound Viral DNA Viral DNA Pre-integration Complex Pre-integration Complex Viral DNA->Pre-integration Complex Integrase Integrase Integrase->Pre-integration Complex Host DNA Host DNA Strand Transfer Strand Transfer Host DNA->Strand Transfer 3' Processing 3' Processing Pre-integration Complex->3' Processing 3' Processing->Strand Transfer Integrated Provirus Integrated Provirus Strand Transfer->Integrated Provirus This compound This compound This compound->Strand Transfer Inhibits

Caption: Mechanism of this compound inhibition of HIV-1 integrase.

Quantitative Data Summary

The following table summarizes the reported in vitro inhibitory activity of this compound against HIV-1 integrase.

CompoundAssay TypeTargetIC50 (nM)Reference
This compoundStrand TransferRecombinant HIV-1 Integrase8 ± 2[1]
This compoundStrand TransferRecombinant HIV-1 Integrase7.8 ± 0.8[2]

Experimental Protocol: In Vitro Strand Transfer Assay (ELISA-based)

This protocol describes a non-radioactive method to measure the strand transfer activity of HIV-1 integrase and the inhibitory effect of compounds like this compound. The assay relies on the use of a biotin-labeled donor DNA substrate and a digoxin-labeled target DNA substrate. The strand transfer product is captured on a streptavidin-coated plate and detected with an anti-digoxin antibody conjugated to horseradish peroxidase (HRP).

Materials and Reagents
  • Recombinant HIV-1 Integrase: Purified, full-length protein.

  • This compound: or other test compounds, dissolved in DMSO.

  • Biotinylated Donor Substrate (DS) DNA: A double-stranded oligonucleotide corresponding to the U5 end of the HIV-1 LTR, with a 5' biotin label on one strand.

  • Digoxin-labeled Target Substrate (TS) DNA: A double-stranded oligonucleotide with a 3' digoxin label on one strand.

  • Streptavidin-coated 96-well plates.

  • Reaction Buffer: (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 5 mM DTT, 100 mM NaCl, 25 µM ZnCl₂, 10% polyethylene glycol).

  • Wash Buffer: (e.g., PBS with 0.05% Tween-20).

  • Blocking Buffer: (e.g., Wash Buffer with 2% BSA).

  • Anti-Digoxin-HRP conjugate.

  • TMB Substrate.

  • Stop Solution: (e.g., 1 M H₂SO₄).

  • Plate reader capable of measuring absorbance at 450 nm.

Experimental Workflow

Assay_Workflow cluster_workflow Assay Workflow A Coat plate with Biotin-DS DNA B Wash A->B C Add HIV-1 Integrase B->C D Wash C->D E Add this compound (or test compound) D->E F Add Digoxin-TS DNA (Initiate Reaction) E->F G Incubate F->G H Wash G->H I Add Anti-Digoxin-HRP H->I J Wash I->J K Add TMB Substrate J->K L Add Stop Solution K->L M Read Absorbance at 450 nm L->M

References

Application Notes and Protocols: Cytotoxicity Assay for GSK-364735

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-364735 is a potent antiretroviral agent that functions as a human immunodeficiency virus type 1 (HIV-1) integrase inhibitor.[1][2] It blocks the strand transfer step of viral DNA integration into the host cell genome, a critical step in the HIV replication cycle.[1][3] While its antiviral efficacy is well-documented, assessing its cytotoxic potential is a crucial step in preclinical safety evaluation. These application notes provide a detailed protocol for determining the in vitro cytotoxicity of this compound using the MTT assay, a reliable and widely used colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[4]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria. The resulting formazan crystals are insoluble in aqueous solution and must be dissolved in a solubilization agent. The intensity of the purple color, quantified by measuring the absorbance at a specific wavelength, is directly proportional to the number of viable cells.

Data Presentation

The results of the cytotoxicity assay can be summarized in the following table to calculate the CC50 (50% cytotoxic concentration) value.

This compound Concentration (µM)Absorbance (OD at 570 nm) - Replicate 1Absorbance (OD at 570 nm) - Replicate 2Absorbance (OD at 570 nm) - Replicate 3Mean Absorbance% Cell Viability
0 (Vehicle Control)100
0.1
1
10
50
100
200
500
1000
Positive Control (e.g., Doxorubicin)

Calculation of % Cell Viability: % Cell Viability = (Mean Absorbance of Treated Cells / Mean Absorbance of Vehicle Control) x 100

Experimental Protocols

Materials and Reagents
  • This compound (stock solution prepared in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • DMSO (Dimethyl sulfoxide)

  • 96-well flat-bottom cell culture plates

  • Selected cell line (e.g., MT-4, CEM-GFP, or HEK293T)

  • Positive control for cytotoxicity (e.g., Doxorubicin)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Cell Line Selection

For assessing the cytotoxicity of an HIV-1 integrase inhibitor like this compound, it is recommended to use cell lines relevant to HIV research.

  • MT-4 cells: A human T-cell line that is highly susceptible to HIV-1 infection.[5]

  • CEM-GFP cells: A T-cell line containing a GFP reporter gene under the control of the HIV-1 LTR promoter, allowing for monitoring of infection.[6]

  • HEK293T cells: A human embryonic kidney cell line that is easily transfectable and commonly used in HIV research for producing viral particles.

Experimental Procedure
  • Cell Seeding:

    • Culture the selected cell line to 80-90% confluency.

    • Trypsinize the cells (if adherent) and perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cells in fresh culture medium to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from a concentrated stock solution in DMSO. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity.

    • Include the following controls on the plate:

      • Vehicle Control: Wells containing cells treated with the same concentration of DMSO as the highest concentration of this compound.

      • Untreated Control: Wells containing only cells and culture medium.

      • Positive Control: Wells containing cells treated with a known cytotoxic agent (e.g., Doxorubicin) at a concentration known to induce cell death.

      • Blank: Wells containing only culture medium (no cells) for background absorbance subtraction.

    • Carefully remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

    • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]

    • Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

    • After the 4-hour incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization of the formazan.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Mandatory Visualizations

HIV-1 Integrase Signaling Pathway

This compound targets the HIV-1 integrase enzyme, which is responsible for inserting the viral DNA into the host genome. The following diagram illustrates the key steps of this process that are inhibited by the compound.

HIV_Integrase_Pathway cluster_virus HIV-1 Virion cluster_cytoplasm Host Cell Cytoplasm cluster_nucleus Host Cell Nucleus Viral_RNA Viral RNA Viral_DNA Viral cDNA Viral_RNA->Viral_DNA Reverse Transcription RT Reverse Transcriptase Integrase Integrase PIC Pre-Integration Complex (Viral DNA + Integrase) Integrase->PIC Viral_DNA->PIC Host_DNA Host Chromosomal DNA PIC->Host_DNA Nuclear Import Integrated_Provirus Integrated Provirus Host_DNA->Integrated_Provirus Strand Transfer (Integration) GSK364735 This compound GSK364735->Host_DNA Inhibits

Caption: Mechanism of action of this compound.

Experimental Workflow for Cytotoxicity Assay

The following workflow diagram outlines the major steps involved in performing the MTT cytotoxicity assay for this compound.

Cytotoxicity_Workflow start Start cell_culture 1. Cell Seeding (5,000 cells/well in 96-well plate) start->cell_culture incubation1 2. Incubation (24 hours, 37°C, 5% CO2) cell_culture->incubation1 treatment 3. Compound Treatment (Add this compound dilutions and controls) incubation1->treatment incubation2 4. Incubation (48-72 hours, 37°C, 5% CO2) treatment->incubation2 mtt_addition 5. MTT Addition (10 µL of 5 mg/mL MTT solution) incubation2->mtt_addition incubation3 6. Incubation (4 hours, 37°C) mtt_addition->incubation3 solubilization 7. Formazan Solubilization (Add 100 µL DMSO) incubation3->solubilization read_plate 8. Absorbance Measurement (570 nm) solubilization->read_plate analysis 9. Data Analysis (Calculate % Viability and CC50) read_plate->analysis end End analysis->end

Caption: MTT cytotoxicity assay workflow.

References

Application Notes and Protocols: Antiviral Activity of GSK-364735 in Peripheral Blood Mononuclear Cells (PBMCs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-364735 is a potent and selective inhibitor of human immunodeficiency virus type 1 (HIV-1) integrase, an essential enzyme for viral replication. These application notes provide a summary of the antiviral activity of this compound in peripheral blood mononuclear cells (PBMCs), detailed protocols for evaluating its efficacy, and visual representations of its mechanism of action and experimental workflows.

Data Presentation

The antiviral potency and cytotoxicity of this compound are summarized in the tables below. The data highlights the compound's high selectivity for inhibiting HIV-1 replication at concentrations that are not toxic to host cells.

Table 1: Antiviral Activity of this compound against HIV-1 in PBMCs

ParameterValueReference
EC50 (50% Effective Concentration) 1.2 ± 0.4 nM[1][2]

Table 2: Cytotoxicity of this compound in Cellular Assays

ParameterValueReference
CC50 (50% Cytotoxic Concentration) 5 - 190 µM[1]
Selectivity Index (SI = CC50/EC50) >2,200[1][2]

Table 3: Effect of Human Serum on Antiviral Potency of this compound

ConditionFold Decrease in PotencyReference
Presence of 100% Human Serum (extrapolated) ~35-fold[2]

Experimental Protocols

Protocol for Isolation and Culture of Human PBMCs

This protocol outlines the procedure for isolating PBMCs from whole blood, a critical first step for conducting in vitro antiviral assays.

Materials:

  • Human whole blood collected in EDTA or heparin-containing tubes

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS), sterile

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (R10 medium)

  • Phytohemagglutinin (PHA-P)

  • Recombinant human Interleukin-2 (IL-2)

  • Centrifuge

  • Laminar flow hood

Procedure:

  • Dilute the whole blood 1:1 with sterile PBS.

  • Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • After centrifugation, carefully aspirate the upper layer containing plasma and platelets.

  • Collect the buffy coat layer containing the PBMCs and transfer to a new 50 mL conical tube.

  • Wash the PBMCs by adding 30 mL of sterile PBS and centrifuge at 300 x g for 10 minutes.

  • Discard the supernatant and repeat the wash step.

  • Resuspend the cell pellet in R10 medium.

  • Count the cells using a hemocytometer or an automated cell counter and assess viability using trypan blue exclusion.

  • For HIV-1 assays, stimulate the PBMCs by culturing them at a density of 1 x 106 cells/mL in R10 medium containing PHA-P (5 µg/mL) for 48-72 hours.

  • After stimulation, wash the cells and culture them in R10 medium supplemented with IL-2 (20 U/mL).

Protocol for Determining the EC50 of this compound against HIV-1 in PBMCs

This protocol describes a cell-based assay to determine the 50% effective concentration (EC50) of this compound against HIV-1 replication in PHA-stimulated PBMCs. Viral replication is quantified by measuring the reverse transcriptase (RT) activity in the culture supernatant.

Materials:

  • PHA-stimulated PBMCs from healthy donors

  • HIV-1 laboratory-adapted strain (e.g., HIV-1Ba-L)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • R10 medium with IL-2 (20 U/mL)

  • Reverse Transcriptase Activity Assay Kit

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Prepare serial dilutions of this compound in R10 medium with IL-2. A typical starting concentration might be 100 nM, with 10-fold serial dilutions. Include a no-drug control (vehicle, DMSO).

  • Seed PHA-stimulated PBMCs at a density of 2 x 105 cells per well in a 96-well plate in a volume of 100 µL of R10 with IL-2.

  • Add 50 µL of the this compound dilutions to the appropriate wells in triplicate.

  • Infect the cells by adding 50 µL of a pre-titered HIV-1 stock to each well, to achieve a desired multiplicity of infection (MOI). Include uninfected control wells.

  • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 7 days.

  • On day 7 post-infection, carefully collect the culture supernatants.

  • Quantify the amount of virus in the supernatants by measuring the reverse transcriptase activity using a commercially available kit, following the manufacturer's instructions.

  • Calculate the percentage of viral inhibition for each drug concentration relative to the no-drug control.

  • Determine the EC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

Mandatory Visualizations

Signaling Pathway Diagram

HIV_Integrase_Inhibition cluster_virus HIV-1 Life Cycle cluster_inhibition Mechanism of this compound Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Provirus Integrated Provirus Viral_DNA->Provirus Integration Integrase HIV-1 Integrase New_Virions New Virions Provirus->New_Virions Transcription & Translation GSK364735 This compound GSK364735->Integrase Binds to active site Strand_Transfer Strand Transfer (Integration) GSK364735->Strand_Transfer Inhibits Integrase->Strand_Transfer Catalyzes

Caption: Mechanism of HIV-1 integrase inhibition by this compound.

Experimental Workflow Diagram

Antiviral_Assay_Workflow Start Start Isolate_PBMCs 1. Isolate PBMCs from whole blood Start->Isolate_PBMCs Stimulate_PBMCs 2. Stimulate PBMCs with PHA Isolate_PBMCs->Stimulate_PBMCs Plate_Cells 4. Plate stimulated PBMCs in 96-well plate Stimulate_PBMCs->Plate_Cells Prepare_Drug 3. Prepare serial dilutions of this compound Add_Drug 5. Add drug dilutions to cells Prepare_Drug->Add_Drug Plate_Cells->Add_Drug Infect_Cells 6. Infect cells with HIV-1 Add_Drug->Infect_Cells Incubate 7. Incubate for 7 days Infect_Cells->Incubate Collect_Supernatant 8. Collect culture supernatants Incubate->Collect_Supernatant Measure_RT 9. Measure Reverse Transcriptase activity Collect_Supernatant->Measure_RT Analyze_Data 10. Calculate % inhibition and determine EC50 Measure_RT->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining the EC50 of this compound in PBMCs.

References

Application Notes and Protocols: Evaluating the Efficacy of GSK-364735 in MT-4 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the human T-cell line, MT-4, to assess the antiviral efficacy of GSK-364735, a potent inhibitor of HIV-1 integrase. The following protocols and data are intended to facilitate the reproducible evaluation of this compound's activity and mechanism of action.

Introduction

This compound is a naphthyridinone derivative that has demonstrated potent antiretroviral activity by specifically targeting the strand transfer step of HIV-1 integration, a critical process for viral replication.[1][2][3] The MT-4 cell line, a human T-lymphotropic virus type 1 (HTLV-1) transformed T-cell line, is highly susceptible to HIV-1 infection and exhibits a rapid and pronounced cytopathic effect (CPE), making it an ideal model for in vitro evaluation of anti-HIV-1 compounds.[4][5] This document outlines detailed protocols for assessing the cytotoxicity of this compound, its efficacy in inhibiting HIV-1 replication, and for elucidating its mechanism of action in MT-4 cells.

Data Presentation

The following tables summarize the in vitro activity of this compound against HIV-1 in MT-4 cells as reported in the literature.

Table 1: Antiviral Efficacy of this compound in MT-4 Cells

ParameterValueCell TypeVirus StrainReference
EC505 ± 1 nMMT-4Not Specified[1][3][6]
EC505 nMMT-4Not Specified

Table 2: In Vitro Cytotoxicity of this compound

ParameterValueCell TypeReference
Selectivity Index>2,200MT-4[1][3][6]

Note: The Selectivity Index (SI) is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50).

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental procedures, the following diagrams are provided.

HIV_Lifecycle_and_GSK364735_Inhibition cluster_host_cell Host Cell (MT-4) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RT Reverse Transcription Integration_Complex Pre-integration Complex (PIC) Formation RT->Integration_Complex Nuclear_Import Nuclear Import of PIC Integration_Complex->Nuclear_Import Integration Integration into Host DNA Nuclear_Import->Integration Integrase Integrase Nuclear_Import->Integrase Transcription Transcription Integration->Transcription Translation Translation Transcription->Translation Assembly Virion Assembly Translation->Assembly Budding Budding and Maturation Assembly->Budding HIV_Entry HIV-1 Entry HIV_Entry->RT HIV_Virion HIV-1 Virion Budding->HIV_Virion New Virion GSK364735 This compound GSK364735->Integrase Inhibits Integrase->Integration HIV_Virion->HIV_Entry

Caption: HIV-1 lifecycle and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Culture MT-4 Cells Cytotoxicity Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity Antiviral Antiviral Efficacy Assay (e.g., p24 ELISA) Cell_Culture->Antiviral MoA Mechanism of Action (e.g., 2-LTR Circle Quantification) Cell_Culture->MoA Drug_Dilution Prepare this compound Dilutions Drug_Dilution->Cytotoxicity Drug_Dilution->Antiviral Drug_Dilution->MoA Virus_Stock Prepare HIV-1 Stock Virus_Stock->Antiviral Virus_Stock->MoA Data_Acquisition Data Acquisition (e.g., Plate Reader) Cytotoxicity->Data_Acquisition Antiviral->Data_Acquisition MoA->Data_Acquisition Calculation Calculate CC50, EC50, SI Data_Acquisition->Calculation Interpretation Interpretation of Results Calculation->Interpretation

References

Application Notes and Protocols: GSK-364735 Drug Combination Studies with Other Antiretrovirals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro combination studies of GSK-364735, a potent HIV-1 integrase inhibitor, with other classes of antiretroviral drugs. Detailed protocols for assessing antiviral synergy are also provided to facilitate further research and drug development efforts.

Introduction

This compound is a naphthyridinone derivative that potently inhibits the strand transfer step of HIV-1 integration, a critical process for the establishment of a productive viral infection.[1][2] As combination antiretroviral therapy (cART) is the cornerstone of HIV-1 treatment, evaluating the interaction of new drug candidates with existing antiretrovirals is essential. This document summarizes the findings from in vitro combination studies of this compound and provides detailed methodologies for conducting such assessments.

Data Presentation: Summary of Combination Studies

In vitro studies have demonstrated that this compound exhibits either additive or synergistic effects when combined with a panel of approved antiretroviral drugs, with no antagonism observed.[3] The interaction between this compound and other antiretrovirals was quantified by calculating the deviation from additivity. A value between -0.1 and 0.1 is considered additive, -0.1 to -0.2 indicates weak synergy, and -0.2 to -0.5 suggests strong synergy.[3]

The following tables summarize the quantitative data from these combination studies, categorized by the class of the combined antiretroviral agent.

Table 1: Combination of this compound with Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs)

Combination DrugAverage Deviation from AdditivityInteraction
Abacavir-0.113Weak Synergy
Didanosine-0.052Additive
Emtricitabine-0.076Additive
Lamivudine-0.063Additive
Stavudine-0.038Additive
Tenofovir-0.047Additive
Zidovudine-0.041Additive

Table 2: Combination of this compound with Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Combination DrugAverage Deviation from AdditivityInteraction
Delavirdine-0.144Weak Synergy
Efavirenz-0.006Additive
Nevirapine-0.108Weak Synergy

Table 3: Combination of this compound with Protease Inhibitors (PIs)

Combination DrugAverage Deviation from AdditivityInteraction
Amprenavir-0.034Additive
Atazanavir-0.051Additive
Indinavir0.092Additive
Lopinavir-0.029Additive
Nelfinavir-0.239Strong Synergy
Ritonavir0.050Additive
Saquinavir-0.040Additive
Tipranavir-0.046Additive

Table 4: Combination of this compound with an Entry Inhibitor

Combination DrugAverage Deviation from AdditivityInteraction
Enfuvirtide-0.089Additive

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of this compound within the HIV-1 DNA integration pathway. This compound targets the viral integrase enzyme, preventing the integration of the viral DNA into the host cell's genome. The cellular protein Lens Epithelium-Derived Growth Factor (LEDGF/p75) plays a crucial role in tethering the pre-integration complex (PIC) to the host chromatin.[1][2][4][5]

HIV1_Integration_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription PIC Pre-integration Complex (PIC) (Viral DNA + Integrase) Viral_DNA->PIC 3' Processing Tethered_PIC Tethered PIC PIC->Tethered_PIC Nuclear Import & Tethering Host_Chromatin Host Chromatin Host_Chromatin->Tethered_PIC LEDGF LEDGF/p75 LEDGF->Tethered_PIC Integrated_Provirus Integrated Provirus Tethered_PIC->Integrated_Provirus Strand Transfer GSK364735 This compound GSK364735->Tethered_PIC Inhibits Strand Transfer

Mechanism of this compound in the HIV-1 Integration Pathway.
Experimental Workflow Diagram

The following diagram outlines the experimental workflow for determining the in vitro synergy of this compound in combination with other antiretroviral drugs using a checkerboard assay.

Checkerboard_Assay_Workflow cluster_setup Assay Setup cluster_infection_incubation Infection and Incubation cluster_readout_analysis Readout and Analysis Prep_Cells Prepare MT-4 Cell Suspension Add_Cells Add MT-4 Cells to Each Well Prep_Cells->Add_Cells Prep_Drugs Prepare Serial Dilutions of this compound and Combination Drug Dispense_Drugs Dispense Drug Combinations in a 96-well Plate (Checkerboard Format) Prep_Drugs->Dispense_Drugs Dispense_Drugs->Add_Cells Infect_Cells Infect Cells with HIV-1 Add_Cells->Infect_Cells Incubate Incubate for 4-5 Days Infect_Cells->Incubate Add_Viability_Reagent Add Cell Viability Reagent (e.g., MTT, XTT) Incubate->Add_Viability_Reagent Measure_Absorbance Measure Absorbance Add_Viability_Reagent->Measure_Absorbance Calculate_Synergy Calculate Synergy Scores (e.g., using MacSynergy II) Measure_Absorbance->Calculate_Synergy Generate_Isobolograms Generate Isobolograms Calculate_Synergy->Generate_Isobolograms

Workflow for In Vitro Antiviral Synergy Testing.

Experimental Protocols

The following protocols provide a detailed methodology for conducting in vitro drug combination studies to assess the synergistic, additive, or antagonistic effects of this compound with other antiretrovirals.

Protocol 1: In Vitro Antiviral Combination Assay (Checkerboard Method)

This protocol is adapted from the methodology described by Garvey et al. (2008) and general practices for anti-HIV synergy testing.[3]

1. Materials:

  • Cell Line: MT-4 cells (a human T-cell line highly susceptible to HIV-1 infection).[2]

  • Virus: HIV-1 laboratory-adapted strain (e.g., IIIB or NL4-3).

  • Compounds: this compound and the antiretroviral drug to be tested in combination.

  • Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Assay Plates: 96-well flat-bottom microtiter plates.

  • Cell Viability Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution.

  • MTT Solubilization Solution: (e.g., 10% SDS in 0.01 M HCl).

  • Plate Reader: Capable of measuring absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

2. Procedure:

  • Cell Preparation: Culture MT-4 cells in the recommended medium. On the day of the assay, prepare a cell suspension at a density of 1 x 10^5 cells/mL.

  • Drug Dilution (Checkerboard Setup):

    • Prepare serial dilutions of this compound and the combination drug in separate 96-well master plates. Typically, a 2-fold or 3-fold dilution series is prepared, spanning a range of concentrations above and below the known EC50 of each drug.

    • In a new 96-well "daughter" plate, combine aliquots from the this compound master plate (diluted horizontally) and the combination drug master plate (diluted vertically) to create a checkerboard of drug combinations. Each well will contain a unique concentration pairing of the two drugs. Include wells with each drug alone and no-drug controls.

  • Cell Seeding: Add 50 µL of the MT-4 cell suspension (5,000 cells) to each well of the daughter plate containing the drug combinations.

  • Virus Infection:

    • Dilute the HIV-1 stock to a concentration that results in a multiplicity of infection (MOI) of approximately 0.01 to 0.1.[6]

    • Add 50 µL of the diluted virus to each well. The final volume in each well will be 100 µL.

  • Incubation: Incubate the plates for 4-5 days at 37°C in a humidified 5% CO2 incubator.[2]

  • Cell Viability Measurement (MTT Assay):

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3][4][7]

    • Incubate the plates for an additional 4 hours at 37°C.

    • Add 100 µL of MTT solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • The absorbance readings are proportional to the number of viable cells.

  • The percentage of cell protection for each drug combination is calculated relative to the uninfected, untreated cell controls and the infected, untreated virus controls.

  • The resulting data matrix is then analyzed for synergy using a suitable software package such as MacSynergy II. This program calculates the theoretical additive effect based on the individual dose-response curves of each drug and compares it to the observed effect of the combination. The deviation from additivity is then calculated and can be visualized as a 3D synergy plot or summarized numerically.[8]

Protocol 2: Cytotoxicity Assay

It is crucial to assess the cytotoxicity of the drug combinations to ensure that any observed antiviral effect is not due to toxicity to the host cells.

1. Procedure:

  • Follow the same procedure as the antiviral combination assay (Protocol 1), but omit the virus infection step (add culture medium instead of the virus suspension).

  • After the 4-5 day incubation period, perform the cell viability measurement as described above.

2. Data Analysis:

  • Calculate the 50% cytotoxic concentration (CC50) for each drug and combination.

  • Ensure that the concentrations at which synergistic antiviral activity is observed are well below the cytotoxic concentrations of the individual drugs and their combinations.

Conclusion

The in vitro combination studies of this compound with a broad range of antiretroviral agents have consistently shown additive or synergistic interactions, with no evidence of antagonism.[3] These findings support the potential for this compound to be a valuable component of future combination antiretroviral therapies. The detailed protocols provided herein offer a standardized approach for the continued investigation of novel antiretroviral drug combinations.

References

Application Note: A Detailed Experimental Protocol for Assessing the Synergy of GSK-364735 with Antiretroviral Agents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

GSK-364735 is a potent, novel naphthyridinone-based human immunodeficiency virus type 1 (HIV-1) integrase inhibitor.[1][2][3] Its mechanism of action involves blocking the strand transfer step of viral DNA integration into the host genome by binding to the catalytic center of the HIV integrase enzyme.[1][2][4] The development of drug-resistant HIV strains necessitates the exploration of combination therapies. Combining antiretroviral agents can enhance therapeutic efficacy, reduce drug dosages to minimize toxicity, and delay or prevent the emergence of resistance.[5][6] Studies have already indicated that this compound exhibits additive or synergistic effects when used in combination with other approved antiretrovirals, with no antagonism observed.[1][2][4]

This application note provides a comprehensive experimental protocol for assessing the synergistic potential of this compound with a second antiretroviral agent. The methodology is based on the median-effect principle, as described by the Chou-Talalay method, which offers a quantitative framework for defining synergism, additivity, and antagonism.[6][7][8]

Mechanism of Action: HIV-1 Integration and Inhibition by this compound

The replication cycle of HIV-1 involves several key stages, one of which is the integration of the viral DNA into the host cell's chromosome, a step catalyzed by the viral enzyme integrase. This compound specifically targets this enzyme, preventing the stable incorporation of the viral genome and thereby halting the replication process.

G cluster_virus HIV-1 Lifecycle cluster_host Host Cell HIV_Virion HIV-1 Virion Viral_RNA Viral RNA HIV_Virion->Viral_RNA Entry & Uncoating Viral_DNA Viral DNA (post-Reverse Transcription) Viral_RNA->Viral_DNA Reverse Transcription Integrase HIV-1 Integrase Viral_DNA->Integrase Forms Pre-Integration Complex Host_Chromosome Host Cell Chromosome Integrated_Provirus Integrated Provirus Host_Chromosome->Integrated_Provirus Progeny_Virions New Progeny Virions Integrated_Provirus->Progeny_Virions Transcription, Translation, Assembly Integrase->Integrated_Provirus Catalyzes Integration GSK364735 This compound GSK364735->Integrase Inhibits Strand Transfer

Caption: Mechanism of action of this compound in the HIV-1 replication cycle.

Materials and Reagents

  • Cell Lines: MT-4 (human T-cell line) or Peripheral Blood Mononuclear Cells (PBMCs).[2][4]

  • Virus: Laboratory-adapted HIV-1 strain (e.g., HIV-1 NL4-3).

  • Compounds: this compound (powder or DMSO stock), Combination Agent (e.g., a reverse transcriptase inhibitor or protease inhibitor).

  • Media & Reagents: RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, L-Glutamine, Phytohemagglutinin (PHA, for PBMCs), IL-2 (for PBMCs), DMSO (vehicle control).

  • Assay Kits: HIV-1 p24 Antigen ELISA kit for measuring viral replication, or a cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo) for measuring cytotoxicity.

Experimental Protocol

This protocol is divided into two main stages: first, determining the potency of each drug individually, and second, assessing the effects of the drug combination.

G cluster_prep Phase 1: Preparation & Single-Agent Analysis cluster_combo Phase 2: Combination Synergy Assay arrow arrow A1 Prepare Drug Stocks (this compound & Agent X) A2 Seed Cells in 96-well Plates A1->A2 A3 Prepare Serial Dilutions for Each Drug Individually A2->A3 A4 Add Drugs to Cells & Infect with HIV-1 A3->A4 A5 Incubate (e.g., 5-7 days) A4->A5 A6 Measure Viral Replication (e.g., p24 ELISA) A5->A6 A7 Calculate EC50 for Each Drug A6->A7 B1 Design Fixed-Ratio Combination (based on EC50 ratio) A7->B1 Inform Design B2 Prepare Serial Dilutions of the Drug Mixture B1->B2 B3 Perform Assay (Seed, Treat, Infect, Incubate) B2->B3 B4 Measure Viral Replication B3->B4 B5 Analyze Data using Chou-Talalay Method B4->B5

Caption: Experimental workflow for assessing drug synergy.

4.1. Part 1: Single-Agent Dose-Response Assay

  • Cell Preparation: Culture MT-4 cells or stimulate PBMCs with PHA and propagate in IL-2-containing medium. Seed cells into 96-well microplates at a predetermined density (e.g., 5 x 10^4 cells/well).

  • Drug Dilution: Prepare a 7-point, 2-fold serial dilution series for this compound and the combination agent separately in culture medium. Include a "no-drug" (vehicle) control.

  • Infection and Treatment: Add the drug dilutions to the appropriate wells. Subsequently, infect the cells with a pre-titered amount of HIV-1 stock.

  • Incubation: Incubate the plates for 5-7 days at 37°C in a humidified 5% CO2 incubator.

  • Endpoint Measurement: After incubation, collect the cell supernatant and quantify the HIV-1 p24 antigen concentration using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of viral inhibition relative to the vehicle control against the log of the drug concentration. Use non-linear regression (e.g., four-parameter logistic curve) to calculate the 50% effective concentration (EC50) for each drug.

4.2. Part 2: Combination Synergy Assay (Fixed-Ratio Method)

  • Experimental Design: Based on the EC50 values determined in Part 1, select a fixed molar ratio of this compound to the combination agent (e.g., the ratio of their EC50 values).

  • Combination Stock Preparation: Prepare a high-concentration stock solution containing both drugs at the selected fixed ratio.

  • Serial Dilution: Create a serial dilution series from this combination stock. This ensures that the ratio of the two drugs remains constant across all concentrations tested.

  • Assay Execution: Perform the antiviral assay as described in steps 4.1.1 through 4.1.5, using the serial dilutions of the drug combination. It is crucial to also run the single agents in parallel on the same plate to serve as controls.

  • Data Collection: Measure the viral inhibition for each concentration of the single agents and the combination.

Data Analysis: The Chou-Talalay Method

The collected dose-response data is analyzed using the median-effect equation. This method allows for the calculation of a Combination Index (CI), which provides a quantitative measure of the interaction between the two drugs.[5][6][7]

G D1 Dose-Effect Data (Drug A, Drug B, Combo A+B) D2 Determine Median-Effect Parameters (Dm and m) for each D1->D2 D3 Calculate Combination Index (CI) for each Fraction Affected (Fa) D2->D3 D4 Interpret CI Value D3->D4 S Synergism D4->S CI < 1 AD Additive Effect D4->AD CI = 1 AN Antagonism D4->AN CI > 1

Caption: Logical flow of the Chou-Talalay data analysis method.

The analysis can be performed using software such as CompuSyn, which automates the calculations.[8] The key output is the CI value at different effect levels (Fraction affected, Fa).

  • Synergism: CI < 1

  • Additive Effect: CI = 1

  • Antagonism: CI > 1

A Dose Reduction Index (DRI) can also be calculated, which quantifies how many folds the dose of each drug in a synergistic combination can be reduced to achieve a given effect level compared with the doses of each drug alone.

Data Presentation

Quantitative data should be organized into clear and concise tables for easy interpretation and comparison.

Table 1: Single-Agent Dose-Response Data

Drug Concentration (nM) % Viral Inhibition
This compound [Dose 1] [% Effect 1]
[Dose 2] [% Effect 2]
... ...
Agent X [Dose 1] [% Effect 1]
[Dose 2] [% Effect 2]
... ...
Calculated EC50 Value (nM)
This compound [EC50]

| Agent X | [EC50] | |

Table 2: Combination Dose-Response Data (Fixed-Ratio)

[this compound] (nM) [Agent X] (nM) Total Dose (nM) % Viral Inhibition
[Dose 1A] [Dose 1B] [Total 1] [% Effect 1]
[Dose 2A] [Dose 2B] [Total 2] [% Effect 2]

| ... | ... | ... | ... |

Table 3: Synergy Analysis Summary (CompuSyn Output)

Fraction Affected (Fa) Combination Index (CI) Interpretation DRI (this compound) DRI (Agent X)
0.50 (EC50) [Value] [Synergism/Additive/Antagonism] [Value] [Value]
0.75 (EC75) [Value] [Synergism/Additive/Antagonism] [Value] [Value]

| 0.90 (EC90) | [Value] | [Synergism/Additive/Antagonism] | [Value] | [Value] |

Conclusion

This protocol provides a robust framework for the in vitro assessment of drug synergy between this compound and other antiretroviral compounds. By employing the quantitative Chou-Talalay method, researchers can accurately determine the nature of the drug interaction, identifying potentially synergistic combinations that could lead to more effective HIV-1 treatment strategies. The clear presentation of data in structured tables and the visualization of the underlying principles and workflows aid in the systematic execution and interpretation of these critical drug development experiments.

References

Measuring the Antiviral Potency of GSK-364735: Application Notes and Protocols for EC50 and IC50 Determination in Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for determining the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) of GSK-364735, a potent HIV-1 integrase inhibitor. The protocols are designed for researchers in virology, pharmacology, and drug development to accurately assess the antiviral activity and potency of this compound in relevant cell culture models. This guide includes a summary of this compound's mechanism of action, step-by-step experimental procedures, data analysis guidelines, and visual representations of the experimental workflow and the targeted signaling pathway.

Introduction

This compound is a naphthyridinone derivative that potently inhibits the strand transfer activity of HIV-1 integrase, a critical enzyme for the integration of the viral genome into the host cell's DNA.[1][2][3] This inhibition effectively blocks the HIV replication cycle.[1][3] Accurate determination of the EC50 and IC50 values is fundamental for characterizing the antiviral potency of this compound and for comparing its activity with other antiretroviral agents. The EC50 represents the concentration of the drug that produces 50% of the maximal response, in this context, the inhibition of viral replication. The IC50 is the concentration of an inhibitor required for 50% inhibition of a specific biological or biochemical function, such as the enzymatic activity of HIV-1 integrase.[4][5]

Mechanism of Action of this compound

This compound targets the HIV-1 integrase enzyme, which is part of the Gag-Pol polyprotein.[6] The integrase-mediated insertion of the viral DNA into the host chromosome is a crucial step in the retroviral life cycle. This compound is a two-metal-binding HIV integrase strand transfer inhibitor.[7] By binding to the catalytic core of the integrase, this compound prevents the stable association of the viral DNA with the host genome, thus halting the replication process.[1][2]

HIV_Lifecycle_Inhibition cluster_host Host Cell Viral_RNA Viral_RNA Viral_DNA Viral_DNA Viral_RNA->Viral_DNA Reverse Transcription Integrated_DNA Integrated_DNA Viral_DNA->Integrated_DNA Integration (HIV Integrase) Viral_mRNA Viral_mRNA Integrated_DNA->Viral_mRNA Transcription Viral_Proteins Viral_Proteins Viral_mRNA->Viral_Proteins Translation New_Virions New_Virions Viral_Proteins->New_Virions Assembly & Budding HIV_Virion HIV_Virion HIV_Virion->Viral_RNA Entry & Uncoating GSK364735 GSK364735 Integration_Block Integration_Block->Integrated_DNA Inhibition

Figure 1: Mechanism of Action of this compound in the HIV Life Cycle.

Data Presentation

The following table summarizes the reported EC50 and IC50 values for this compound from preclinical studies. These values serve as a reference for expected outcomes when performing the described protocols.

Parameter Assay Type Cell Line / System Value Reference
IC50 Recombinant HIV-1 Integrase Strand Transfer AssayN/A (Biochemical Assay)8 ± 2 nM[1][3]
EC50 HIV-1 Replication AssayPeripheral Blood Mononuclear Cells (PBMCs)1.2 ± 0.4 nM[1][3]
EC50 HIV-1 Replication AssayMT-4 Cells5 ± 1 nM[1][3]

Experimental Protocols

Protocol 1: Determination of EC50 for HIV-1 Replication Inhibition

This protocol describes a cell-based assay to determine the EC50 of this compound by measuring the inhibition of HIV-1 replication in a susceptible cell line, such as MT-4 cells.

Materials:

  • This compound

  • MT-4 cells (or other susceptible T-cell line)

  • HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB or NL4-3)

  • Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, L-glutamine, penicillin, and streptomycin)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Plate reader (for absorbance or luminescence)

  • CO2 incubator (37°C, 5% CO2)

Experimental Workflow:

EC50_Workflow A Prepare serial dilutions of this compound C Add drug dilutions to the cells A->C B Seed MT-4 cells into a 96-well plate B->C D Infect cells with HIV-1 C->D E Incubate for 4-5 days D->E F Add cell viability reagent E->F G Measure signal (absorbance/luminescence) F->G H Data analysis: Normalize data and perform non-linear regression to determine EC50 G->H

Figure 2: Experimental Workflow for EC50 Determination.

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of 2-fold or 3-fold dilutions in complete RPMI-1640 medium to cover a wide range of concentrations (e.g., from 0.01 nM to 100 nM).

  • Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 50 µL of medium.

  • Drug Addition: Add 50 µL of the prepared this compound dilutions to the appropriate wells. Include wells with no drug (virus control) and wells with cells only (no virus, no drug control).

  • Infection: Add 100 µL of HIV-1 stock (at a pre-determined multiplicity of infection, MOI) to all wells except the cell-only controls.

  • Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.

  • Viability Assay: After incubation, assess cell viability using a suitable reagent according to the manufacturer's instructions. For an MTT assay, this typically involves adding the MTT reagent, incubating, and then solubilizing the formazan crystals before reading the absorbance.[8]

  • Data Analysis:

    • Normalize the data by setting the absorbance of the cell-only control as 100% viability and the virus control as 0% viability.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a non-linear regression model to determine the EC50 value.[4][9]

Protocol 2: Determination of IC50 for HIV-1 Integrase Activity

This protocol outlines a biochemical assay to determine the IC50 of this compound against the enzymatic activity of recombinant HIV-1 integrase.

Materials:

  • Recombinant HIV-1 Integrase

  • Oligonucleotide substrates mimicking the viral DNA ends

  • Target DNA

  • This compound

  • Assay buffer (containing appropriate salts and cofactors, e.g., Mg2+ or Mn2+)

  • Detection system (e.g., fluorescence-based or radioactivity-based)

  • 384-well assay plates

Experimental Workflow:

IC50_Workflow A Prepare serial dilutions of this compound C Add drug dilutions to the integrase A->C B Add recombinant HIV-1 integrase to assay plate B->C D Add viral and target DNA substrates C->D E Incubate to allow for strand transfer reaction D->E F Stop the reaction E->F G Detect the product of the integration reaction F->G H Data analysis: Normalize data and perform non-linear regression to determine IC50 G->H

Figure 3: Experimental Workflow for IC50 Determination.

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO and create a serial dilution series in the assay buffer.

  • Reaction Setup: In a 384-well plate, add the recombinant HIV-1 integrase.

  • Inhibitor Addition: Add the this compound dilutions to the wells containing the integrase and incubate for a short period to allow for binding.

  • Reaction Initiation: Initiate the strand transfer reaction by adding the viral and target DNA substrates.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow the integration reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a chelating agent (e.g., EDTA) or by heat inactivation.

  • Detection: Quantify the amount of integration product using a suitable detection method.

  • Data Analysis:

    • Normalize the data by setting the signal from the no-inhibitor control as 100% activity and a no-enzyme control as 0% activity.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a non-linear regression model to calculate the IC50 value.[4][10]

Conclusion

The protocols detailed in this application note provide a robust framework for the in vitro characterization of this compound. Accurate and reproducible determination of EC50 and IC50 values is essential for advancing our understanding of this potent HIV-1 integrase inhibitor and for its continued development as a potential antiretroviral therapeutic. Adherence to these standardized methods will ensure high-quality, comparable data across different research settings.

References

Application Notes and Protocols for Studying HIV Integrase Resistance Mechanisms using GSK-364735

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of GSK-364735, a potent HIV-1 integrase inhibitor, and detail its use in studying HIV integrase resistance mechanisms. The included protocols are designed to guide researchers in conducting key experiments to evaluate antiviral potency, characterize resistance development, and understand the mechanism of action.

Introduction to this compound

This compound is a naphthyridinone-based inhibitor of HIV-1 integrase, an essential enzyme for viral replication.[1][2] It acts by binding to the two-metal center within the integrase active site, thereby blocking the strand transfer step of viral DNA integration into the host cell genome.[1][2][3] This specific mechanism of action makes it a valuable tool for studying integrase function and the emergence of drug resistance. While this compound showed potent antiviral activity in preclinical and early clinical studies, its development was terminated due to hepatotoxicity observed in long-term animal studies.[3][4] Nevertheless, the data generated from these studies provide valuable insights into HIV integrase inhibitor resistance.

Mechanism of Action

This compound is a two-metal binding integrase strand transfer inhibitor (INSTI).[5] The core mechanism involves the following steps:

  • Binding to the Integrase-DNA Complex: this compound interacts with the HIV integrase enzyme and the viral DNA substrate.

  • Chelation of Metal Ions: The inhibitor chelates the two divalent metal ions (typically Mg2+) in the active site of the integrase.

  • Inhibition of Strand Transfer: This binding prevents the catalytic activity of integrase, specifically the strand transfer reaction that inserts the viral DNA into the host chromosome.[3]

  • Accumulation of 2-LTR Circles: As a result of blocked integration, unintegrated viral DNA forms 2-long terminal repeat (2-LTR) circles in the nucleus of the infected cell.[1][2][3]

This compound Mechanism of Action cluster_0 HIV Replication Cycle cluster_1 This compound Inhibition Reverse_Transcription Reverse Transcription (Viral RNA -> Viral DNA) Integration Integration of Viral DNA into Host Genome Reverse_Transcription->Integration Viral DNA Viral_Production Production of New Virus Particles Integration->Viral_Production Provirus GSK364735 This compound Integration->GSK364735 2LTR_Circles Formation of 2-LTR Circles Integration->2LTR_Circles Inhibited Pathway Integrase HIV Integrase Block Blocks Strand Transfer

Caption: Mechanism of this compound action on HIV replication.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity of this compound.

Table 1: In Vitro Antiviral Activity of this compound [1][2][3][4]

Assay TypeCell Line/Virus StrainIC50 / EC50 (nM)Selectivity Index
Strand Transfer AssayRecombinant HIV-1 Integrase8 ± 2N/A
Cellular Antiviral AssayPeripheral Blood Mononuclear Cells (PBMCs)1.2 ± 0.4>2,200
Cellular Antiviral AssayMT-4 cells5 ± 1>2,200
Cellular Antiviral AssayHIV-1 NL432 in MT-4 cells5N/A
Binding Assay (Kd)Competitive with two-metal binding inhibitor6 ± 4N/A

IC50: 50% inhibitory concentration; EC50: 50% effective concentration; Kd: Dissociation constant.

Table 2: Cross-Resistance Profile of this compound [3]

Resistant Virus TypeFold Change in EC50 vs. Wild-Type
Reverse Transcriptase Inhibitor (RTI)-ResistantNo significant change
Protease Inhibitor (PI)-ResistantNo significant change
Some Integrase Inhibitor-ResistantVaried resistance

Table 3: Effect of Human Serum on this compound Potency [1][2]

Human Serum ConcentrationFold Decrease in Antiviral Potency
100% (extrapolated)~35-fold
HIV Integrase Resistance Mechanisms

Passaging HIV-1 in the presence of this compound has been shown to select for resistance mutations within the integrase active site. These mutations are often similar to those seen with other two-metal binding INSTIs.[1]

Common resistance pathways for INSTIs involve mutations at key residues in the integrase enzyme, such as T66, E92, Y143, S147, Q148, and N155.[6] While specific data on the full spectrum of mutations selected by this compound is limited in the provided search results, the general mechanism of resistance to this class of inhibitors involves alterations in the drug-binding pocket that reduce the affinity of the inhibitor for the integrase-DNA complex.

Resistance_Development HIV_Replication HIV Replication in presence of this compound Selective_Pressure Selective Pressure HIV_Replication->Selective_Pressure Random_Mutations Random Mutations in Integrase Gene HIV_Replication->Random_Mutations Resistant_Variant Emergence of Resistant Virus Variant Selective_Pressure->Resistant_Variant Random_Mutations->Resistant_Variant Reduced_Binding Reduced this compound Binding Affinity Resistant_Variant->Reduced_Binding Treatment_Failure Potential for Treatment Failure Reduced_Binding->Treatment_Failure

Caption: Logical flow of HIV resistance development.

Experimental Protocols

The following are detailed protocols for key experiments to study HIV integrase resistance using this compound.

Protocol 1: In Vitro HIV-1 Integrase Strand Transfer Assay

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against recombinant HIV-1 integrase.

Materials:

  • Recombinant HIV-1 integrase

  • Oligonucleotide substrates mimicking the viral DNA ends

  • Target DNA

  • Assay buffer (containing MgCl2, DTT, and other components)

  • This compound (and other control inhibitors)

  • 96-well plates

  • Plate reader for detecting incorporated DNA (e.g., fluorescence or radioactivity)

Methodology:

  • Prepare Reagents: Dilute recombinant HIV-1 integrase and oligonucleotide substrates to their optimal concentrations in the assay buffer. Prepare a serial dilution of this compound.

  • Reaction Setup: In a 96-well plate, add the integrase enzyme to each well.

  • Add Inhibitor: Add the serially diluted this compound or control inhibitors to the wells. Include a no-inhibitor control.

  • Pre-incubation: Incubate the plate to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the viral DNA end substrate and the target DNA to initiate the strand transfer reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

  • Stop Reaction: Stop the reaction by adding a chelating agent (e.g., EDTA) and a denaturing agent.

  • Detection: Quantify the amount of strand transfer product using a suitable detection method (e.g., electrophoresis and autoradiography, or a plate-based fluorescence assay).

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Strand_Transfer_Assay_Workflow Prepare_Reagents 1. Prepare Reagents (Enzyme, DNA, Inhibitor) Reaction_Setup 2. Set up Reaction (Integrase in wells) Prepare_Reagents->Reaction_Setup Add_Inhibitor 3. Add this compound (Serial Dilutions) Reaction_Setup->Add_Inhibitor Pre_incubation 4. Pre-incubate Add_Inhibitor->Pre_incubation Initiate_Reaction 5. Add DNA Substrates Pre_incubation->Initiate_Reaction Incubation 6. Incubate at 37°C Initiate_Reaction->Incubation Stop_Reaction 7. Stop Reaction Incubation->Stop_Reaction Detection 8. Detect Product Stop_Reaction->Detection Data_Analysis 9. Calculate IC50 Detection->Data_Analysis

Caption: Workflow for the in vitro strand transfer assay.

Protocol 2: Cell-Based HIV-1 Replication Assay

Objective: To determine the 50% effective concentration (EC50) of this compound against HIV-1 replication in a cellular context.

Materials:

  • Susceptible cell line (e.g., MT-4 cells, PBMCs)

  • HIV-1 laboratory strain (e.g., NL4-3)

  • Cell culture medium and supplements

  • This compound (and other control antiretrovirals)

  • 96-well cell culture plates

  • Method for quantifying viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay)

  • Method for assessing cell viability (e.g., MTT or CellTiter-Glo assay)

Methodology:

  • Cell Plating: Seed the susceptible cells into 96-well plates at an appropriate density.

  • Add Inhibitor: Add serial dilutions of this compound or control drugs to the wells. Include a no-drug control.

  • Infection: Infect the cells with a pre-titered amount of HIV-1.

  • Incubation: Culture the infected cells for a period of 3-7 days at 37°C in a CO2 incubator.

  • Quantify Viral Replication: After the incubation period, collect the cell culture supernatant and quantify the level of viral replication using a p24 ELISA or an RT assay.

  • Assess Cytotoxicity: In a parallel plate with uninfected cells, assess the cytotoxicity of the compound using a cell viability assay.

  • Data Analysis: Plot the percentage of inhibition of viral replication against the logarithm of the drug concentration to determine the EC50. Calculate the selectivity index by dividing the 50% cytotoxic concentration (CC50) by the EC50.

Protocol 3: In Vitro Resistance Selection Study

Objective: To select for and identify HIV-1 mutations that confer resistance to this compound.

Materials:

  • Susceptible T-cell line (e.g., MT-2 or MT-4)

  • Wild-type HIV-1

  • This compound

  • Cell culture medium and flasks

  • p24 antigen ELISA kit

  • PCR primers for the HIV-1 integrase gene

  • Sanger or next-generation sequencing platform

Methodology:

  • Initial Infection: Infect a culture of T-cells with wild-type HIV-1 in the presence of a sub-optimal concentration of this compound (e.g., at the EC50).

  • Virus Passage: Monitor the culture for signs of viral replication (e.g., syncytia formation, p24 production). When viral replication is evident, harvest the cell-free supernatant containing the virus.

  • Escalating Drug Concentration: Use the harvested virus to infect fresh cells in the presence of a higher concentration of this compound (e.g., 2-3 times the previous concentration).

  • Repeat Passaging: Repeat this process of passaging the virus to fresh cells with increasing concentrations of the inhibitor. Maintain a parallel culture without the drug as a control.

  • Genotypic Analysis: When the virus is able to replicate at significantly higher concentrations of this compound compared to the initial culture, harvest the viral RNA from the supernatant.

  • Sequencing: Perform RT-PCR to amplify the integrase gene, followed by DNA sequencing to identify mutations that have arisen in the drug-selected virus compared to the control virus.

  • Phenotypic Confirmation: Clone the identified mutations into a wild-type HIV-1 backbone and perform a cell-based replication assay (Protocol 2) to confirm that the mutations confer resistance to this compound.

Protocol 4: Genotypic Resistance Testing from Patient Samples

Objective: To identify known or novel integrase resistance mutations in HIV-1 from patient plasma samples. While this compound is not in clinical use, this protocol is standard for INSTI resistance testing.

Materials:

  • Patient plasma with a viral load >500-1000 copies/mL

  • Viral RNA extraction kit

  • RT-PCR reagents and primers specific for the HIV-1 pol gene (integrase region)

  • DNA sequencing platform (Sanger or Next-Generation Sequencing)

  • HIV resistance mutation databases (e.g., Stanford HIV Drug Resistance Database)

Methodology:

  • Sample Preparation: Centrifuge whole blood to separate plasma.[7]

  • Viral RNA Extraction: Extract viral RNA from the plasma sample.

  • RT-PCR: Perform a one-step or two-step RT-PCR to reverse transcribe the viral RNA and amplify the integrase coding region of the pol gene.[7]

  • Sequencing: Purify the PCR product and perform DNA sequencing.

  • Sequence Analysis: Align the obtained sequence with a wild-type HIV-1 reference sequence to identify amino acid substitutions.

  • Interpretation: Compare the identified mutations against known INSTI resistance mutations using online databases to predict the level of resistance to various integrase inhibitors.

Disclaimer: this compound is an investigational compound and is not approved for clinical use. These protocols are intended for research purposes only. All work with HIV should be conducted in a BSL-2+ or BSL-3 facility, following appropriate safety guidelines.

References

Application Notes and Protocols for Long-Term Cell Culture Experiments with GSK-364735

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are generated based on publicly available information. GSK-364735 is a potent HIV-1 integrase inhibitor, and its primary application is in antiretroviral research. Specific, validated protocols for the use of this compound in general long-term cell culture experiments for non-virological applications are not widely available. The provided protocols are intended as a starting point for research and should be optimized for specific cell types and experimental goals.

Introduction

This compound is a naphthyridinone derivative that potently inhibits the strand transfer activity of HIV-1 integrase, a critical enzyme for the integration of the viral genome into the host cell's DNA.[1] This inhibition effectively blocks viral replication.[1] While its primary use is in virology, its effects on host cells in long-term culture, outside the context of active viral infection, are not extensively documented. These notes provide an overview of its known characteristics and hypothetical protocols for its use in long-term cell culture settings.

It is crucial to distinguish this compound from GSK-3 (Glycogen Synthase Kinase-3) inhibitors. GSK-3 inhibitors are a different class of compounds used in various research areas, including stem cell biology and neurodegenerative disease research, often involving long-term cell culture to modulate specific signaling pathways.

Mechanism of Action

This compound targets the HIV-1 integrase enzyme. By binding to the integrase-viral DNA complex, it prevents the covalent insertion of the viral DNA into the host chromosome, a process known as strand transfer. This action is highly specific to the viral enzyme.

cluster_virus HIV-1 Replication Cycle Viral Entry Viral Entry Reverse Transcription Reverse Transcription Viral Entry->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Nuclear Import Nuclear Import Viral DNA->Nuclear Import Integration (blocked by this compound) Integration (blocked by this compound) Nuclear Import->Integration (blocked by this compound) Provirus Provirus Integration (blocked by this compound)->Provirus Transcription & Translation Transcription & Translation Provirus->Transcription & Translation Virion Assembly & Budding Virion Assembly & Budding Transcription & Translation->Virion Assembly & Budding This compound This compound This compound->Integration (blocked by this compound) Inhibits

Figure 1. Simplified diagram of the HIV-1 replication cycle highlighting the inhibitory action of this compound on the integration step.

Data Presentation

In Vitro Activity of this compound
ParameterCell Line/AssayValueReference
IC50 (Integrase Strand Transfer)Recombinant HIV-1 Integrase8 ± 2 nM[1]
EC50 (Antiviral Activity)MT-4 cells5 ± 1 nM[1]
EC50 (Antiviral Activity)Peripheral Blood Mononuclear Cells (PBMCs)1.2 ± 0.4 nM[1]
Selectivity Index (Antiviral vs. Cytotoxicity)MT-4 cells>2,200[1]

Note: The antiviral potency of this compound can be reduced in the presence of human serum.[1]

Experimental Protocols

Protocol 1: Long-Term Culture of Peripheral Blood Mononuclear Cells (PBMCs) with this compound

This protocol is designed to assess the long-term effects of this compound on the viability and function of PBMCs, a primary target for HIV-1 infection.

Materials:

  • This compound (stock solution in DMSO)

  • Freshly isolated or cryopreserved human PBMCs

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine

  • Phytohemagglutinin (PHA) or other mitogens (optional, for T-cell activation)

  • Recombinant human Interleukin-2 (IL-2)

  • 96-well or 24-well tissue culture plates

  • Cell viability assay (e.g., Trypan Blue, MTT, or a fluorescence-based assay)

Procedure:

  • Cell Preparation:

    • If using cryopreserved PBMCs, thaw them rapidly in a 37°C water bath and wash to remove DMSO.

    • Resuspend cells in complete RPMI-1640 medium.

    • Determine cell viability and concentration using a hemocytometer and Trypan Blue.

  • Cell Seeding:

    • Seed PBMCs at a density of 1 x 106 cells/mL in a 96-well plate (200 µL/well) or a 24-well plate (1 mL/well).

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium. A suggested starting range is 0.1 nM to 1 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Add the diluted this compound or vehicle control to the appropriate wells.

  • Long-Term Culture:

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.

    • Every 2-3 days, carefully aspirate half of the medium from each well and replace it with fresh medium containing the corresponding concentration of this compound.

    • For very long-term cultures (beyond 7 days), consider stimulating the PBMCs with a mitogen like PHA and supplementing the medium with IL-2 to maintain T-cell viability and proliferation.[2][3]

  • Endpoint Analysis:

    • At desired time points (e.g., day 3, 7, 14, and 21), assess cell viability using a preferred method.

    • For functional assays, cells can be harvested and analyzed for markers of activation, proliferation (e.g., Ki-67 staining), or cytokine production.

Isolate/Thaw PBMCs Isolate/Thaw PBMCs Seed Cells Seed Cells Isolate/Thaw PBMCs->Seed Cells Add this compound Add this compound Seed Cells->Add this compound Incubate (37°C, 5% CO2) Incubate (37°C, 5% CO2) Add this compound->Incubate (37°C, 5% CO2) Medium Change (every 2-3 days) Medium Change (every 2-3 days) Incubate (37°C, 5% CO2)->Medium Change (every 2-3 days) Endpoint Analysis Endpoint Analysis Medium Change (every 2-3 days)->Endpoint Analysis Viability, Proliferation, Function Viability, Proliferation, Function Endpoint Analysis->Viability, Proliferation, Function

Figure 2. Experimental workflow for the long-term culture of PBMCs with this compound.

Protocol 2: Assessing Long-Term Effects of this compound on a T-Cell Line (e.g., MT-4)

This protocol outlines a method to evaluate the impact of continuous exposure to this compound on the growth and viability of a T-cell line commonly used in HIV research.

Materials:

  • This compound (stock solution in DMSO)

  • MT-4 cell line

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine)

  • T25 or T75 cell culture flasks

  • Cell counting solution (e.g., Trypan Blue) and hemocytometer or an automated cell counter

Procedure:

  • Cell Culture Initiation:

    • Maintain a healthy, actively dividing culture of MT-4 cells.

    • Seed cells at a density of 2-3 x 105 cells/mL in T25 flasks with fresh complete growth medium.

  • This compound Treatment:

    • Prepare a working concentration of this compound in complete growth medium. A concentration of 10-100 times the EC50 (e.g., 50-500 nM) can be a starting point to assess for potential off-target effects. Include a vehicle control flask.

  • Long-Term Passaging:

    • Incubate the flasks at 37°C in a humidified atmosphere with 5% CO2.

    • Monitor cell density and viability every 2-3 days.

    • When the cell density reaches approximately 1 x 106 cells/mL, subculture the cells. Centrifuge the cell suspension, resuspend the pellet in fresh medium containing the appropriate concentration of this compound, and re-seed at the initial density.

    • Continue this process for the desired duration (e.g., several weeks).

  • Analysis:

    • At each passage, record the cell number and viability to generate a growth curve.

    • Periodically, harvest a sample of cells for further analysis, such as:

      • Cell cycle analysis: by flow cytometry after propidium iodide staining.

      • Apoptosis assessment: using Annexin V/PI staining.

      • Morphological examination: by light microscopy.

Considerations for Long-Term Experiments

  • Compound Stability: The stability of this compound in cell culture medium over extended periods should be considered. Frequent media changes are recommended to ensure a consistent concentration of the compound.

  • Off-Target Effects: While this compound is a specific HIV-1 integrase inhibitor, high concentrations or long-term exposure may lead to unforeseen off-target effects on host cell processes. It is essential to include appropriate controls and perform comprehensive endpoint analyses.

  • Cell Line Specificity: The response to long-term drug exposure can vary significantly between different cell types. Protocols should be optimized for the specific cell line being used.

  • Long-Term Effects of Integrase Inhibitors: While generally well-tolerated, some integrase inhibitors have been associated with long-term side effects in clinical use, such as weight gain and potential neuropsychiatric effects.[4] The relevance of these findings to in vitro cell culture models is an area for further investigation.

References

Troubleshooting & Optimization

Technical Support Center: GSK-364735 Antiviral Potency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of human serum on the antiviral potency of GSK-364735.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inhibitor of HIV-1 integrase.[1][2][3] It specifically targets the strand transfer step of viral DNA integration into the host chromosome by binding to the two-metal catalytic core of the enzyme.[2][4]

Q2: What is the expected antiviral potency of this compound in standard in vitro assays?

A2: In the absence of human serum, this compound exhibits potent antiviral activity with 50% effective concentrations (EC50) in the low nanomolar range. For example, in peripheral blood mononuclear cells (PBMCs), the EC50 is approximately 1.2 nM, and in MT-4 cells, it is around 5 nM.[2][5]

Q3: How does the presence of human serum affect the antiviral potency of this compound?

A3: The presence of human serum significantly reduces the antiviral potency of this compound.[1][2][5] Extrapolated data indicates a 35-fold decrease in potency in the presence of 100% human serum.[1][2][5][6]

Q4: Which specific components of human serum are responsible for this decrease in potency?

A4: Human serum albumin (HSA) is the primary serum protein that binds to this compound and reduces its antiviral activity.[1][6] Alpha-1-acid glycoprotein (AAG) has a minimal effect.[1][6]

Q5: Why was the development of this compound discontinued?

A5: Further development of this compound was halted due to adverse liver effects observed in long-term preclinical safety studies in monkeys.[1]

Troubleshooting Guide

Issue: Observed antiviral potency of this compound is lower than expected.

Possible Cause Troubleshooting Step
Presence of serum in the culture medium. The most common reason for a decrease in this compound potency is the presence of serum. Even small amounts of fetal bovine serum (FBS) or other animal-derived sera can contain albumin that binds to the compound.
Recommendation: To determine the intrinsic potency of this compound, perform antiviral assays in serum-free medium. If serum is required for cell viability, use a consistent and recorded concentration across all experiments to ensure reproducibility.
High protein content in the assay medium. Other proteins in the culture medium, besides serum albumin, could potentially bind to this compound, although to a lesser extent.
Recommendation: Review the composition of your culture medium. If it contains high concentrations of supplemented proteins, consider this as a potential source of variability.
Compound degradation. Improper storage or handling of the this compound compound can lead to degradation and loss of activity.
Recommendation: Ensure the compound is stored under the recommended conditions (e.g., -20°C or -80°C, protected from light and moisture). Prepare fresh working solutions from a stock solution for each experiment.
Cellular health and assay conditions. Suboptimal cell health or variations in assay parameters (e.g., cell density, virus titer, incubation time) can affect the outcome of antiviral assays.
Recommendation: Standardize your experimental protocol. Regularly check cell viability and ensure consistent viral stocks are used. Include appropriate positive and negative controls in every assay.

Data Summary

Table 1: Antiviral Potency of this compound in Various Cellular Assays

Cell Type Assay Endpoint Potency (nM) Reference
Peripheral Blood Mononuclear Cells (PBMCs)EC501.2 ± 0.4[2][5]
MT-4 CellsEC505 ± 1[2][5]
Recombinant HIV-1 IntegraseIC50 (Strand Transfer)8 ± 2[2][5]

Table 2: Impact of Human Serum and Serum Proteins on this compound Antiviral Potency

Condition Fold-Shift in Potency Calculated Potency (nM) Reference
100% Human Serum (extrapolated)35-fold decreasePA-IC50: 42[1][2][5][6][7]
40 mg/mL Human Serum Albumin (HSA)17-fold decreaseNot specified[6]
2 mg/mL α1-Acid Glycoprotein (AAG)2-fold decreaseNot specified[6]
--PA-EC90: 168[1][7]

PA-IC50: Protein-Adjusted 50% Inhibitory Concentration; PA-EC90: Protein-Adjusted 90% Effective Concentration

Experimental Protocols

1. PBMC HIV Replication Assay

This assay quantifies the antiviral activity of this compound against HIV-1 replication in primary human peripheral blood mononuclear cells.

  • Cell Preparation: Isolate PBMCs from healthy human donors using Ficoll-Paque density gradient centrifugation. Stimulate the cells with phytohemagglutinin (PHA) and interleukin-2 (IL-2) for 2-3 days.

  • Assay Procedure:

    • Plate the stimulated PBMCs in a 96-well plate.

    • Prepare serial dilutions of this compound and add them to the cells.

    • Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 Ba-L).

    • Incubate the plates for 5-7 days at 37°C in a humidified CO2 incubator.

    • On the final day, collect the cell culture supernatant.

  • Endpoint Measurement: Quantify the amount of viral replication by measuring the reverse transcriptase (RT) activity in the supernatant using a colorimetric or radioactive assay.

  • Data Analysis: Calculate the EC50 value by plotting the percentage of viral inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

2. MT-4 Cell HIV Replication Assay

This is a cell-line based assay to determine the antiviral potency of this compound.

  • Cell Culture: Maintain MT-4 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.

  • Assay Procedure:

    • Seed MT-4 cells in a 96-well plate.

    • Add serial dilutions of this compound to the wells.

    • Infect the cells with an HIV-1 strain (e.g., HIV-1 IIIB).

    • Incubate the plates for 5 days at 37°C.

  • Endpoint Measurement: Assess cell viability using a colorimetric method such as MTT or a luminescence-based assay for ATP content. In this assay, a reduction in cell death corresponds to viral inhibition.

  • Data Analysis: Determine the EC50 by plotting the percentage of cell protection against the log concentration of the compound.

3. Serum Shift Assay

This assay is designed to quantify the effect of human serum on the antiviral potency of this compound.

  • Procedure:

    • Perform the MT-4 cell HIV replication assay as described above.

    • In parallel, set up identical assays but with the addition of varying concentrations of heat-inactivated human serum (e.g., 10%, 25%, 50%) or specific serum proteins like HSA or AAG to the culture medium.

  • Data Analysis:

    • Calculate the EC50 value for this compound at each serum concentration.

    • Determine the fold-shift in potency by dividing the EC50 value in the presence of serum by the EC50 value in the absence of serum.

    • To estimate the effect at 100% human serum, the fold-shifts can be extrapolated from a linear regression of the fold-shift values versus the serum concentrations.[4]

Visualizations

HIV_Integrase_Inhibition cluster_virus HIV Life Cycle cluster_host Host Cell Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Integration Integration Viral DNA->Integration Integrase Provirus Provirus Integration->Provirus Viral Proteins Viral Proteins Provirus->Viral Proteins This compound This compound This compound->Integration Inhibits Strand Transfer

Caption: Mechanism of action of this compound in the HIV life cycle.

Serum_Shift_Workflow cluster_assay Antiviral Potency Assay (e.g., MT-4) cluster_conditions Experimental Conditions cluster_analysis Data Analysis A Prepare Cell Culture B Add Serial Dilutions of this compound A->B C Infect with HIV B->C D Incubate C->D E Measure Viral Replication D->E F Calculate EC50 for each condition E->F S0 No Serum S0->B S1 Varying % Human Serum S1->B S2 Specific Serum Proteins (HSA, AAG) S2->B G Determine Fold-Shift in Potency F->G H Extrapolate to 100% Serum G->H

Caption: Experimental workflow for a serum shift assay.

Logical_Relationship A This compound C Free this compound (Active) A->C D HSA-Bound this compound (Inactive) A->D B Human Serum Albumin (HSA) B->D E Antiviral Potency C->E Increases D->E Decreases

References

Technical Support Center: Optimizing GSK-364735 for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of GSK-364735 in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of HIV-1 integrase.[1][2][3] It specifically targets the strand transfer step of viral DNA integration into the host genome.[1][2] By binding to the two-metal catalytic core of the integrase enzyme, this compound prevents the covalent linkage of the viral DNA to cellular DNA, effectively halting the replication cycle of the virus.[1]

Q2: What are the typical effective concentrations (EC50) and IC50 values for this compound in in vitro assays?

A2: The potency of this compound has been determined in various in vitro assays. The IC50 value, which represents the concentration of the inhibitor required to reduce the activity of the recombinant HIV-1 integrase by 50%, is approximately 8 ± 2 nM in strand transfer assays.[1][2][3] In cellular assays, the EC50 value, the concentration required to inhibit viral replication by 50%, is around 1.2 ± 0.4 nM in peripheral blood mononuclear cells (PBMCs) and 5 ± 1 nM in MT-4 cells.[1][2]

Q3: How does human serum affect the potency of this compound?

A3: The presence of human serum can decrease the in vitro antiviral potency of this compound. For instance, in the presence of 100% human serum, the EC50 value in MT-4 cells can increase by approximately 35-fold.[1][2] This is an important consideration when designing and interpreting cell-based assays.

Q4: Can this compound be used in combination with other antiretroviral drugs?

A4: Yes, studies have shown that this compound can be used in combination with other approved antiretroviral drugs. These combinations have demonstrated either additive or synergistic effects, with no antagonism observed.[1]

Troubleshooting Guides

Issue 1: Compound Precipitation in Culture Medium

Possible Cause: this compound has poor aqueous solubility, which can lead to precipitation when diluting stock solutions into aqueous culture media.

Troubleshooting Steps:

  • Proper Stock Solution Preparation:

    • Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% dimethyl sulfoxide (DMSO).

    • Ensure the compound is completely dissolved by vortexing and gentle warming if necessary.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Step-wise Dilution:

    • Perform serial dilutions of the DMSO stock solution in DMSO to get closer to the final desired concentration.

    • For the final dilution into your aqueous assay medium, ensure the final DMSO concentration does not exceed a level that is non-toxic to your cells (typically ≤ 0.5%).

    • Add the this compound DMSO solution to the culture medium drop-wise while gently vortexing or swirling the tube to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.

  • Solubility in Media:

    • Visually inspect the final working solution for any signs of precipitation before adding it to the cells. If precipitation is observed, the final concentration may be too high for the aqueous environment. Consider lowering the final concentration or using a different formulation if available.

Issue 2: High Cytotoxicity Observed in Cells

Possible Cause: The concentration of this compound used may be toxic to the cells, or the DMSO concentration in the final working solution is too high.

Troubleshooting Steps:

  • Determine the Cytotoxic Concentration (CC50):

    • Perform a cytotoxicity assay (e.g., MTT or XTT assay) to determine the CC50 of this compound in your specific cell line.

    • Test a wide range of concentrations, starting from the expected effective concentration up to several logs higher.

    • Always include a vehicle control (medium with the same final DMSO concentration as your highest this compound concentration) to assess the toxicity of the solvent.

  • Optimize Working Concentration:

    • Based on the CC50 and EC50/IC50 values, calculate the selectivity index (SI = CC50 / EC50). A higher SI value indicates a better therapeutic window.

    • Choose a working concentration for your assays that is well below the CC50 value to minimize cytotoxic effects and ensure that the observed antiviral activity is not due to cell death.

  • Control DMSO Concentration:

    • Ensure the final concentration of DMSO in your cell culture is kept to a minimum, ideally below 0.1%, and not exceeding 0.5%.

Issue 3: Inconsistent or Unexpected Assay Results

Possible Cause: This could be due to off-target effects of this compound or variability in experimental procedures.

Troubleshooting Steps:

  • Investigate Potential Off-Target Effects:

    • While this compound is a selective HIV-1 integrase inhibitor, high concentrations may lead to off-target activities.

    • If you observe unexpected phenotypes, consider performing counter-screens or consulting literature for known off-target effects of similar compounds. Computational tools can also be used to predict potential off-target interactions.[4][5]

  • Ensure Assay Robustness:

    • Use appropriate positive and negative controls in every experiment. For HIV replication assays, a known antiretroviral drug can serve as a positive control.

    • Maintain consistency in cell density, virus input (MOI), and incubation times.

    • Prepare fresh dilutions of this compound for each experiment from a frozen stock to avoid degradation.

Data Presentation

Table 1: In Vitro Activity of this compound

Assay TypeTargetCell Line/SystemParameterValueReference
Biochemical AssayRecombinant HIV-1 Integrase-IC508 ± 2 nM[1][2][3]
Antiviral AssayHIV-1 ReplicationPBMCsEC501.2 ± 0.4 nM[1][2]
Antiviral AssayHIV-1 ReplicationMT-4 cellsEC505 ± 1 nM[1][2]
Serum Shift AssayHIV-1 ReplicationMT-4 cells (100% human serum)EC50 Fold Increase~35-fold[1][2]

Experimental Protocols

Protocol 1: HIV-1 Replication Assay in PBMCs
  • Isolation and Stimulation of PBMCs:

    • Isolate PBMCs from fresh blood of healthy, HIV-negative donors using Ficoll-Paque density gradient centrifugation.

    • Wash the isolated cells with PBS and resuspend in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20 U/mL IL-2.

    • Stimulate the PBMCs with 5 µg/mL phytohemagglutinin (PHA) for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Infection and Treatment:

    • Wash the stimulated PBMCs to remove PHA and resuspend in fresh culture medium.

    • Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well.

    • Prepare serial dilutions of this compound in culture medium. Ensure the final DMSO concentration is consistent and non-toxic across all wells.

    • Pre-incubate the cells with the different concentrations of this compound for 2 hours.

    • Infect the cells with a laboratory-adapted strain of HIV-1 at a multiplicity of infection (MOI) of 0.01-0.1.

    • Include a "no drug" control (virus only) and a "no virus" control (cells only).

  • Assay Readout:

    • Incubate the plates at 37°C in a 5% CO2 incubator for 7 days.

    • On day 7, collect the culture supernatant.

    • Measure the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 ELISA kit.

    • Calculate the percentage of inhibition of viral replication for each concentration of this compound compared to the "no drug" control.

    • Determine the EC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Protocol 2: Cytotoxicity Assay (MTT)
  • Cell Seeding:

    • Seed the target cells (e.g., PBMCs, MT-4 cells) in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well).

    • Allow the cells to adhere and grow for 24 hours (for adherent cells) or stabilize (for suspension cells).

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Add the different concentrations of the compound to the wells.

    • Include a "cells only" control (no compound) and a vehicle control (same final DMSO concentration as the highest compound concentration).

    • Incubate the plate for the same duration as your antiviral assay (e.g., 7 days).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Incubate the plate overnight at 37°C in a humidified chamber.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the "cells only" control.

    • Determine the CC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.

Visualizations

HIV_Integrase_Inhibition cluster_virus HIV-1 Life Cycle cluster_host Host Cell Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Pre-integration\nComplex (PIC) Pre-integration Complex (PIC) Viral DNA->Pre-integration\nComplex (PIC) Formation PIC PIC Nuclear Import Nuclear Import PIC->Nuclear Import Transport Integrase Integrase PIC->Integrase Integration Integration Nuclear Import->Integration Viral DNA Integration Provirus Provirus Integration->Provirus Formation Viral Proteins Viral Proteins Provirus->Viral Proteins Transcription & Translation This compound This compound This compound->Integrase Integrase->Integration

Caption: Mechanism of action of this compound in inhibiting HIV-1 replication.

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_readout Data Acquisition & Analysis A Prepare this compound Stock Solution (DMSO) B Prepare Serial Dilutions A->B E Add this compound Dilutions B->E C Prepare Target Cells (e.g., PBMCs) D Seed Cells in 96-well Plate C->D D->E F Infect with HIV-1 E->F G Incubate for 7 days F->G H Measure Viral Replication (e.g., p24 ELISA) G->H J Perform Cytotoxicity Assay (e.g., MTT) G->J I Determine EC50 H->I L Calculate Selectivity Index (SI) I->L K Determine CC50 J->K K->L

Caption: General experimental workflow for evaluating this compound in vitro.

troubleshooting_logic Start In Vitro Assay with This compound Problem Problem Encountered? Start->Problem Precipitation Precipitation in Media? Problem->Precipitation Yes Success Successful Assay Problem->Success No Cytotoxicity High Cell Death? Precipitation->Cytotoxicity No Sol_Prep Optimize Solution Prep: - Step-wise Dilution - Check Final DMSO% Precipitation->Sol_Prep Yes Inconsistent Inconsistent Results? Cytotoxicity->Inconsistent No Det_CC50 Determine CC50: - Perform MTT/XTT Assay - Lower Working Conc. Cytotoxicity->Det_CC50 Yes Check_Controls Review Assay Protocol: - Check Controls - Ensure Consistency Inconsistent->Check_Controls Yes Inconsistent->Success No Sol_Prep->Start Det_CC50->Start Check_Controls->Start

Caption: A logical troubleshooting guide for common issues with this compound.

References

GSK-364735 stability and degradation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of GSK-364735 in cell culture media. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for handling and storing this compound?

A1: Proper handling and storage are crucial for maintaining the integrity of this compound. Stock solutions should be prepared in a suitable solvent, such as DMSO, at a high concentration (e.g., 10 mM) to minimize the volume of solvent added to cell cultures. It is recommended to store stock solutions in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1] When preparing working solutions, the final concentration of the solvent in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[1]

Q2: What are the known physicochemical properties of this compound?

A2: Understanding the physicochemical properties of this compound is essential for its effective use in experiments.

PropertyValue
Molecular FormulaC₁₉H₁₇FN₃NaO₄
Molecular Weight393.34 g/mol
FormSolid

Q3: What are the potential degradation pathways for this compound in cell culture media?

A3: this compound belongs to the naphthyridine class of compounds. While specific degradation pathways for this compound in cell culture media are not extensively documented in publicly available literature, compounds of this class can be susceptible to certain degradation mechanisms. The most common chemical reactions that lead to drug degradation are oxidation and hydrolysis.[2] Naphthyridine rings can be prone to oxidation, potentially forming N-oxides.[3][4] Additionally, functional groups on the molecule may be susceptible to hydrolysis, a common degradation pathway for pharmaceuticals in aqueous environments.[2] Photodegradation can also occur with light-sensitive compounds, leading to the formation of free radicals and subsequent chain reactions.[5]

Q4: How does serum in cell culture media affect the stability and activity of this compound?

A4: The presence of serum in cell culture media can impact the effective concentration and stability of small molecules like this compound. Serum proteins can bind to the compound, potentially reducing its free concentration and, consequently, its biological activity. For this compound, a significant decrease in antiviral potency has been observed in the presence of human serum.[6] It is therefore crucial to consider the serum concentration when designing and interpreting experiments.

Troubleshooting Guide

Issue: Inconsistent or unexpected experimental results.

This could be due to the degradation of this compound in the cell culture medium. The following troubleshooting guide can help identify and resolve potential stability issues.

A Inconsistent Experimental Results B Assess Compound Stability in Media A->B C Prepare Fresh Stock and Working Solutions B->C If degradation is suspected D Optimize Solvent Concentration B->D If precipitation or toxicity is observed E Evaluate Impact of Media Components (e.g., Serum) B->E If results vary with media formulation F Characterize Degradation Products (Optional) B->F G Consistent Results C->G D->G E->G

Caption: Troubleshooting decision tree for stability issues.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Media

This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • Appropriate solvent (e.g., DMSO)

  • Cell culture medium of interest (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes or 96-well plates

  • Incubator (37°C, 5% CO₂)

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare a stock solution of this compound in the chosen solvent.

  • Spike the cell culture medium with this compound to the desired final concentration.

  • Aliquot the spiked medium into sterile containers for each time point.

  • Incubate the samples at 37°C with 5% CO₂.

  • At each designated time point (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot and store it at -80°C until analysis.

  • Analyze the concentration of this compound in each sample using a validated analytical method.

  • Plot the concentration of this compound as a function of time to determine its stability profile and half-life in the medium.

Data Presentation Template:

Time (hours)This compound Concentration (µM)Percent Remaining (%)
0100
2
4
8
24
48

Visualizations

cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis A Prepare Stock Solution (e.g., 10 mM in DMSO) B Spike Cell Culture Medium A->B C Aliquot for Time Points B->C D Incubate at 37°C, 5% CO2 C->D E Sample at t = 0, 2, 4, 8, 24, 48h D->E F Quantify by HPLC or LC-MS E->F G Determine Half-life F->G

Caption: Workflow for assessing compound stability in cell culture media.

A External Signal B Receptor A->B C Kinase A B->C D Kinase B C->D E GSK-3 D->E G Transcription Factor E->G F This compound F->E H Gene Expression G->H

Caption: Hypothetical signaling pathway involving a GSK-3 inhibitor.

References

Identifying and characterizing GSK-364735 resistance mutations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK-364735. The information is designed to address specific issues that may be encountered during experiments to identify and characterize resistance mutations to this potent HIV-1 integrase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a naphthyridinone-based, potent inhibitor of HIV-1 integrase.[1] It specifically targets the strand transfer step of the viral DNA integration process by binding to the two-metal catalytic site within the integrase enzyme.[1][2] This prevents the covalent insertion of the viral DNA into the host cell's genome, a critical step for viral replication.[3][4][5]

Q2: Which resistance mutations have been observed with this compound?

In vitro resistance passage studies have shown that mutations emerge within the integrase active site. These are often similar to mutations seen with other integrase strand transfer inhibitors (INSTIs) that bind to the two-metal site.[1] While a definitive and exhaustive list of mutations selected by this compound is still being fully characterized, key mutations observed with this class of inhibitors include those at positions T66, E92, and Q148 of the integrase enzyme.[1]

Q3: How does this compound perform against known INSTI-resistant HIV-1 strains?

This compound has demonstrated potent activity against several HIV-1 strains with known resistance mutations to other integrase inhibitors. This suggests a favorable resistance profile. The table below summarizes the in vitro activity of this compound against various site-directed molecular clones with single INSTI resistance-associated mutations.

Quantitative Data Summary

Mutant VirusMutationFold Change in IC50 vs. Wild Type
T66IT66I1.2
E92QE92Q3.7
T124AT124A1.0
P145SP145S1.4
Q146RQ146R1.7
S153YS153Y1.4
M154IM154I0.8

Data sourced from Garvey et al., Antimicrobial Agents and Chemotherapy, 2008.[1] A fold change of 1.0 indicates no change in susceptibility compared to the wild-type virus.

Troubleshooting Guides

Problem: I am not observing the emergence of resistant colonies during my in vitro selection experiments.

  • Suboptimal Drug Concentration: The concentration of this compound may be too high, leading to complete inhibition of viral replication and preventing the emergence of any resistant variants. Consider performing a dose-response curve to determine the EC95 (95% effective concentration) and initiating selection experiments at concentrations around this value, gradually escalating the concentration in subsequent passages.[6]

  • Insufficient Viral Diversity: The initial viral population may lack the genetic diversity necessary for resistance mutations to be present. Ensure you are starting with a sufficiently diverse viral pool.

  • Inappropriate Cell Line: The cell line used may not be optimal for HIV-1 replication or for the selection of integrase resistance mutations. MT-4 cells are a commonly used and effective cell line for such experiments.[1]

  • Assay Duration: The duration of the selection experiment may be too short. Resistance development can be a gradual process requiring multiple passages.

Problem: My site-directed mutants do not show the expected level of resistance.

  • Incorrect Mutation Introduced: Verify the sequence of your generated mutant to ensure the desired mutation was correctly introduced and that no unintended mutations occurred.

  • Single Mutation Insufficiency: High-level resistance to INSTIs often requires the accumulation of multiple mutations.[7][8] A single mutation may only confer low-level resistance. Consider generating double or triple mutants based on known resistance pathways for this class of inhibitors.

  • Inappropriate Assay for Resistance Measurement: Ensure you are using a sensitive and validated phenotypic susceptibility assay to measure the change in IC50. A standard p24 antigen ELISA or a luciferase-based reporter gene assay are common methods.

Experimental Protocols

Protocol 1: In Vitro Selection of this compound Resistant HIV-1

This protocol describes a method for selecting for this compound resistant HIV-1 in cell culture.

Materials:

  • HIV-1 permissive cell line (e.g., MT-4 cells)

  • Wild-type HIV-1 laboratory strain (e.g., NL4-3)

  • This compound

  • Complete cell culture medium

  • p24 antigen ELISA kit

Procedure:

  • Initial Infection: Infect MT-4 cells with wild-type HIV-1 at a low multiplicity of infection (MOI) of 0.01.

  • Drug Addition: After 24 hours, add this compound at a starting concentration equal to the EC95.

  • Culture Monitoring: Culture the cells for 3-4 days, monitoring for viral replication by measuring p24 antigen in the supernatant.

  • Passaging: When viral breakthrough is observed (a significant increase in p24 levels), harvest the cell-free supernatant containing the virus.

  • Dose Escalation: Use the harvested virus to infect fresh MT-4 cells and repeat the process, doubling the concentration of this compound with each subsequent passage.

  • Genotypic Analysis: Once high-level resistance is achieved (e.g., growth in >100x EC95 of this compound), extract viral RNA from the supernatant, reverse transcribe to cDNA, and sequence the integrase gene to identify mutations.

Protocol 2: Characterization of Resistance Mutations by Site-Directed Mutagenesis and Phenotypic Assay

This protocol outlines the steps to confirm the role of identified mutations in conferring resistance.

Materials:

  • Plasmid containing the wild-type HIV-1 integrase gene

  • Site-directed mutagenesis kit

  • Competent E. coli

  • HIV-1 packaging vector and VSV-G envelope plasmid

  • 293T cells for transfection

  • TZM-bl cells (or other luciferase reporter cell line)

  • This compound

  • Luciferase assay reagent

Procedure:

  • Site-Directed Mutagenesis: Introduce the desired mutation(s) into the HIV-1 integrase expression plasmid using a commercial site-directed mutagenesis kit.[9][10][11]

  • Sequence Verification: Sequence the entire integrase gene of the mutated plasmid to confirm the presence of the intended mutation and the absence of any other mutations.

  • Virus Production: Co-transfect 293T cells with the mutated integrase plasmid, an HIV-1 packaging vector, and a VSV-G envelope plasmid to produce single-cycle infectious viral particles.

  • Phenotypic Susceptibility Assay: a. Seed TZM-bl cells in a 96-well plate. b. The following day, pre-incubate the cells with serial dilutions of this compound for 2 hours. c. Infect the cells with the generated mutant virus. d. After 48 hours, lyse the cells and measure luciferase activity.

  • Data Analysis: Calculate the IC50 value for the mutant virus and compare it to the IC50 of the wild-type virus to determine the fold change in resistance.

Visualizations

HIV_Integration_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription PIC Pre-integration Complex (PIC) (Viral DNA + Integrase) Viral_DNA->PIC Integrase Binding Processed_PIC 3'-Processed PIC PIC->Processed_PIC 3'-Processing (Integrase) Host_DNA Host Chromosomal DNA Integrated_Provirus Integrated Provirus Processed_PIC->Integrated_Provirus Strand Transfer (Integrase) GSK364735 This compound GSK364735->Processed_PIC Inhibits

Caption: HIV-1 Integration Pathway and Inhibition by this compound.

Resistance_Workflow cluster_selection In Vitro Selection cluster_characterization Characterization Start Infect cells with wild-type HIV-1 Culture Culture with increasing concentrations of this compound Start->Culture Harvest Harvest resistant virus Culture->Harvest Sequence Sequence integrase gene Harvest->Sequence Mutagenesis Site-Directed Mutagenesis Sequence->Mutagenesis Identified Mutations Produce_Virus Produce mutant virus Mutagenesis->Produce_Virus Phenotype Phenotypic Susceptibility Assay Produce_Virus->Phenotype Analyze Determine Fold Change in IC50 Phenotype->Analyze

Caption: Experimental Workflow for Identifying and Characterizing Resistance.

References

Troubleshooting unexpected results in GSK-364735 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK-364735, a potent HIV-1 integrase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a naphthyridinone that potently inhibits the strand transfer step of HIV-1 integrase.[1] It binds to the active site of the integrase enzyme, preventing the insertion of the viral DNA into the host cell's genome, a crucial step for HIV replication.[1][2]

Q2: What are the typical in vitro potency values for this compound?

In biochemical assays, this compound typically exhibits a mean 50% inhibitory concentration (IC50) of approximately 8 ± 2 nM against the recombinant HIV-1 integrase in strand transfer assays.[1] In cellular assays, the 50% effective concentration (EC50) is in the low nanomolar range, for instance, 1.2 ± 0.4 nM in peripheral blood mononuclear cells (PBMCs) and 5 ± 1 nM in MT-4 cells.[1]

Q3: How does human serum affect the potency of this compound?

The presence of human serum can decrease the antiviral potency of this compound. For example, a 35-fold decrease in potency has been observed in the presence of 100% human serum in an MT-4 cell assay.[1] This is an important consideration when translating in vitro results to in vivo predictions.

Q4: Is this compound active against known drug-resistant HIV-1 strains?

This compound has been shown to be active against HIV-1 strains that are resistant to other classes of antiretroviral drugs, such as reverse transcriptase and protease inhibitors.[1][3] However, some cross-resistance has been observed with other integrase inhibitors.[1]

Troubleshooting Guide

Inconsistent IC50/EC50 Values

Q5: My IC50/EC50 values for this compound are inconsistent between experiments. What are the potential causes?

Several factors can contribute to variability in potency measurements:

  • Compound Solubility and Stability: Ensure that this compound is fully dissolved in a suitable solvent like DMSO before diluting it in aqueous buffers or cell culture media. Precipitation of the compound can lead to a lower effective concentration. Prepare fresh dilutions for each experiment to avoid degradation.

  • Assay Conditions: Minor variations in assay conditions can significantly impact results. Maintain consistency in:

    • Enzyme and substrate concentrations in biochemical assays.

    • Cell density, passage number, and confluency in cellular assays.

    • Incubation times and temperatures.

    • Final DMSO concentration across all wells (typically should not exceed 0.5%).[4][5]

  • Reagent Quality: Use high-quality reagents, including purified recombinant HIV-1 integrase and validated cell lines. Variations in reagent lots can introduce variability.

Troubleshooting Workflow for Inconsistent IC50 Values

start Inconsistent IC50 Values Observed check_solubility Verify Compound Solubility and Stability - Check for precipitation - Prepare fresh stock solutions start->check_solubility check_assay_params Standardize Assay Parameters - Consistent cell density/passage - Uniform incubation times/temps - Consistent DMSO concentration check_solubility->check_assay_params If issue persists result_consistent Consistent IC50 Values Achieved check_solubility->result_consistent Issue Resolved check_reagents Evaluate Reagent Quality - Use same lot of reagents - Validate enzyme activity/cell health check_assay_params->check_reagents If issue persists check_assay_params->result_consistent Issue Resolved troubleshoot_pipetting Review Pipetting Technique - Calibrate pipettes - Ensure proper mixing check_reagents->troubleshoot_pipetting If issue persists check_reagents->result_consistent Issue Resolved troubleshoot_pipetting->result_consistent Resolution

Caption: A step-by-step workflow for troubleshooting inconsistent IC50 results.

Unexpected Cytotoxicity

Q6: I am observing higher than expected cytotoxicity in my cell-based assays with this compound. What could be the reason?

While this compound generally shows a high selectivity index, unexpected cytotoxicity can occur due to:

  • Off-Target Effects: At higher concentrations, small molecule inhibitors can interact with unintended cellular targets, leading to toxicity.[6][7] Consider performing a counter-screen with a cell line that does not express HIV-1 integrase to assess off-target toxicity.

  • Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. Ensure the final solvent concentration is consistent and non-toxic across all experimental and control wells.[5]

  • Compound Degradation: Degradation of the compound could potentially lead to the formation of cytotoxic byproducts. Use freshly prepared solutions for your experiments.

Data on this compound Potency and Cytotoxicity

ParameterValueCell Line/AssayReference
IC50 8 ± 2 nMRecombinant HIV-1 Integrase Strand Transfer Assay[1]
EC50 1.2 ± 0.4 nMPeripheral Blood Mononuclear Cells (PBMCs)[1]
EC50 5 ± 1 nMMT-4 cells[1]
Selectivity Index >2,200MT-4 cells[1]
Suboptimal Inhibition in Biochemical Assays

Q7: I am not observing the expected level of inhibition in my HIV-1 integrase strand transfer assay. What should I check?

  • Enzyme Activity: Confirm the activity of your recombinant HIV-1 integrase. Enzyme activity can diminish with improper storage or handling.

  • Assay Buffer Composition: The composition of the reaction buffer, including pH and salt concentrations, is critical for optimal enzyme activity and inhibitor binding.

  • Order of Reagent Addition: The order in which reagents are added can influence the results. Typically, the inhibitor is pre-incubated with the enzyme before the addition of the substrate.

HIV-1 Integrase Signaling Pathway and Point of Inhibition

cluster_virus HIV-1 Life Cycle cluster_inhibitor Inhibitor Action viral_rna Viral RNA viral_dna Viral DNA viral_rna->viral_dna Reverse Transcription integration Integration viral_dna->integration Strand Transfer provirus Provirus integration->provirus gsk364735 This compound gsk364735->integration Inhibits

Caption: this compound inhibits the strand transfer step of HIV-1 integrase.

Experimental Protocols

HIV-1 Integrase Strand Transfer Assay

This protocol is a generalized procedure for measuring the strand transfer activity of HIV-1 integrase and the inhibitory effect of this compound.

Materials:

  • Recombinant HIV-1 Integrase

  • Donor DNA (biotin-labeled oligonucleotide mimicking the viral DNA end)

  • Target DNA (labeled with a detectable tag, e.g., DIG)

  • This compound stock solution (in DMSO)

  • Assay buffer (e.g., MOPS, DTT, MgCl2, NaCl)

  • Streptavidin-coated microplates

  • Wash buffer

  • Detection antibody (e.g., anti-DIG-HRP)

  • Substrate for detection (e.g., TMB)

  • Stop solution

Procedure:

  • Plate Coating: Add the biotin-labeled donor DNA to the streptavidin-coated microplate wells and incubate to allow binding. Wash the wells to remove unbound DNA.

  • Inhibitor and Enzyme Incubation: Add serial dilutions of this compound (or vehicle control) to the wells, followed by the addition of recombinant HIV-1 integrase. Incubate to allow the inhibitor to bind to the enzyme.

  • Strand Transfer Reaction: Initiate the reaction by adding the labeled target DNA to the wells. Incubate to allow the strand transfer reaction to occur.

  • Detection: Wash the wells to remove unreacted components. Add the detection antibody and incubate. After another wash step, add the substrate and allow color to develop. Stop the reaction with the stop solution.

  • Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

MTT Cell Viability Assay

This protocol is for assessing the cytotoxicity of this compound in a cell line susceptible to HIV-1 infection (e.g., MT-4 cells).

Materials:

  • MT-4 cells

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed MT-4 cells into a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only). Incubate for the desired period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm. Calculate the percent cell viability relative to the vehicle control and determine the CC50 (50% cytotoxic concentration) value.

Logical Relationship for Troubleshooting Unexpected Results

cluster_causes Potential Causes cluster_actions Troubleshooting Actions unexpected_result Unexpected Experimental Result compound_issues Compound-Related - Purity - Solubility - Stability unexpected_result->compound_issues assay_issues Assay-Related - Protocol deviation - Reagent variability - Pipetting error unexpected_result->assay_issues cell_issues Cell-Related (for cellular assays) - Contamination - Passage number - Health status unexpected_result->cell_issues verify_compound Verify Compound Integrity compound_issues->verify_compound optimize_assay Optimize Assay Conditions assay_issues->optimize_assay validate_cells Validate Cell Culture cell_issues->validate_cells verify_compound->unexpected_result Re-test optimize_assay->unexpected_result Re-test validate_cells->unexpected_result Re-test

Caption: A logical diagram illustrating the process of troubleshooting unexpected experimental outcomes.

References

Technical Support Center: Minimizing Off-Target Effects of GSK-364735 in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GSK-364735. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential off-target effects of this compound in cellular assays. The following troubleshooting guides and Frequently Asked Questions (FAQs) will help you identify, characterize, and mitigate unintended interactions during your experiments.

Troubleshooting Guide

This guide addresses common issues that may arise during cellular assays with this compound, potentially indicating off-target effects.

Issue 1: Observed cellular phenotype is inconsistent with the known function of HIV-1 Integrase inhibition.

You are observing a cellular effect (e.g., unexpected changes in cell morphology, proliferation, or a specific signaling pathway) that cannot be directly attributed to the inhibition of HIV-1 integrase.

Potential Cause Troubleshooting Steps Expected Outcome
Off-target effects 1. Dose-response analysis: Perform a dose-response curve for the observed phenotype and compare the EC50 with the known EC50 for HIV-1 integrase inhibition by this compound (in the low nanomolar range).[1][2][3] 2. Use a structurally unrelated HIV-1 integrase inhibitor: Treat cells with another integrase inhibitor that has a different chemical structure. 3. Rescue experiment: If possible, in a relevant cell line, overexpress HIV-1 integrase.1. A significant difference between the phenotypic EC50 and the on-target EC50 suggests an off-target effect. 2. If the phenotype is not replicated with a different integrase inhibitor, it is likely an off-target effect of this compound. 3. If overexpression of the target does not rescue the phenotype, it points towards the involvement of other targets.
Experimental artifact Review and optimize the experimental protocol. Ensure all controls are included and are behaving as expected.Consistent results with appropriate controls will help validate the observed phenotype.

Issue 2: this compound exhibits cytotoxicity at concentrations close to its effective antiviral concentration.

While this compound has a reported high selectivity index, you might observe cellular toxicity, especially in certain cell types or under specific experimental conditions.[1][2][3]

Potential Cause Troubleshooting Steps Expected Outcome
Off-target toxicity 1. Cell line counter-screen: Test the cytotoxicity of this compound in a cell line that does not express HIV-1 integrase (if applicable and available). 2. Broad toxicity panel screening: Screen this compound against a panel of known toxicity-related targets (e.g., hERG, various cytochrome P450 enzymes).1. If toxicity persists in the absence of the primary target, it is likely due to off-target effects. 2. Identification of interactions with proteins known to mediate toxic effects.
On-target toxicity Modulate the expression of HIV-1 integrase (e.g., using siRNA or CRISPR) to see if it phenocopies the observed toxicity.Replication of toxicity upon target knockdown would suggest on-target mediated toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inhibitor of human immunodeficiency virus type 1 (HIV-1) integrase.[2] It specifically targets the strand transfer step of viral DNA integration by binding to the two-metal binding site within the catalytic center of the integrase enzyme.[1][3] This prevents the insertion of the viral genome into the host cell's DNA, thereby blocking viral replication.

Q2: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?

A2: Off-target effects occur when a small molecule binds to and modulates the activity of proteins other than its intended target.[4][5][6][7][8][9][10] These unintended interactions are a concern because they can lead to:

  • Cellular toxicity: Inhibition of essential cellular proteins can lead to cell death or other toxic effects.

  • Complex pharmacological profiles: In a drug development context, off-target effects can cause unforeseen side effects.

Q3: I don't have access to expensive proteomics facilities. What are some initial, cost-effective steps I can take to assess potential off-target effects of this compound in my cellular assay?

A3: You can start with several pharmacological and cell biology techniques:

  • Perform a careful dose-response analysis: A significant rightward shift in the dose-response curve for your observed phenotype compared to the known on-target potency of this compound is a red flag for off-target effects.

  • Use a control compound: Compare the effects of this compound with a structurally unrelated inhibitor of HIV-1 integrase. If the control compound does not produce the same phenotype, it suggests the effect is specific to the chemical scaffold of this compound.

  • Vary your cell type: Test this compound in different cell lines with varying expression profiles. A cell-type-specific effect that doesn't correlate with integrase activity might indicate an off-target interaction with a protein differentially expressed in that cell line.

Q4: Development of this compound was halted due to animal toxicity. Does this suggest likely off-target effects?

A4: While not definitive proof, toxicity in preclinical animal models that is not predicted by the on-target pharmacology is often an indicator of off-target effects. The specific nature of the toxicity observed in those studies could provide clues as to which organ systems, and therefore which potential off-target proteins, might be involved. However, without access to the specific toxicology reports, this remains speculative.

Experimental Protocols

Here are detailed methodologies for key experiments to investigate and validate potential off-target effects of this compound.

Protocol 1: Cellular Thermal Shift Assay (CETSA) to Verify Target Engagement

CETSA is a powerful method to confirm that this compound engages with a potential off-target protein in a cellular context. The principle is that a protein's thermal stability increases upon ligand binding.

  • Methodology:

    • Cell Treatment: Treat intact cells with this compound at a desired concentration (e.g., 1 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).

    • Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

    • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer with protease and phosphatase inhibitors.

    • Protein Separation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Detection: Collect the supernatant and analyze the amount of the soluble protein of interest at each temperature point by Western blotting.

  • Data Presentation:

Temperature (°C)Vehicle Control (Soluble Protein)This compound Treated (Soluble Protein)
40100%100%
4595%98%
5080%90%
5550%75%
6020%50%
655%25%
70<1%10%
  • Interpretation: An increase in the amount of soluble protein at higher temperatures in the this compound-treated samples compared to the vehicle control indicates thermal stabilization upon binding, confirming target engagement.

Protocol 2: Western Blot for Assessing Inhibition of a Putative Off-Target Kinase

If a potential off-target kinase is identified, this protocol can be used to assess whether this compound inhibits its activity in cells.

  • Methodology:

    • Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat cells with varying concentrations of this compound for a specified time. Include a vehicle control and a positive control (a known inhibitor of the kinase).

    • Cell Lysis: Wash cells with ice-cold PBS and lyse with a buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE and Protein Transfer: Normalize protein concentrations, add Laemmli buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11][12][13]

    • Immunoblotting:

      • Block the membrane with 5% BSA or non-fat milk in TBST.

      • Incubate with a primary antibody specific to the phosphorylated form of the kinase's substrate overnight at 4°C.

      • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detection: Detect the chemiluminescent signal using an imaging system.

    • Normalization: Strip the membrane and re-probe for the total amount of the substrate protein and a loading control (e.g., β-actin or GAPDH).

  • Data Presentation:

This compound (µM)Phospho-Substrate Level (Normalized)Total Substrate Level (Normalized)
0 (Vehicle)1.001.00
0.10.951.02
10.600.98
100.251.01
Positive Control0.100.99
  • Interpretation: A dose-dependent decrease in the phosphorylation of the kinase's substrate indicates that this compound inhibits the activity of the putative off-target kinase in the cellular context.

Protocol 3: Cell Viability Assay (MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability and can be used to determine the cytotoxic potential of this compound.[14][15][16]

  • Methodology:

    • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

    • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Presentation:

This compound (µM)Absorbance (570 nm)% Cell Viability
0 (Vehicle)1.25100
0.11.2398.4
11.1894.4
100.9576.0
1000.4536.0
  • Interpretation: A dose-dependent decrease in cell viability allows for the calculation of a CC50 (50% cytotoxic concentration), which can be compared to the on-target EC50 to determine the therapeutic index.

Visualizations

HIV_Integrase_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_inhibition Inhibition by this compound Viral_RNA Viral RNA Unintegrated_cDNA Unintegrated Viral cDNA Viral_RNA->Unintegrated_cDNA Reverse Transcription Reverse_Transcriptase Reverse Transcriptase Integrase Integrase PIC Pre-Integration Complex (PIC) Unintegrated_cDNA->PIC Formation of PIC Integrated_Provirus Integrated Provirus PIC->Integrated_Provirus Strand Transfer Host_DNA Host Chromosomal DNA GSK364735 This compound GSK364735->PIC Inhibits Strand Transfer Off_Target_Workflow start Observe Unexpected Phenotype with this compound dose_response Perform Dose-Response Analysis start->dose_response compare_ec50 Compare Phenotypic EC50 to On-Target EC50 dose_response->compare_ec50 control_compound Test Structurally Unrelated Integrase Inhibitor compare_ec50->control_compound Discrepancy on_target Likely On-Target Effect compare_ec50->on_target No Discrepancy phenotype_replicated Phenotype Replicated? control_compound->phenotype_replicated proteomics Identify Potential Off-Targets (e.g., Kinome Scan, Chemoproteomics) phenotype_replicated->proteomics No phenotype_replicated->on_target Yes validate_hits Validate Hits in Cellular Assays (e.g., CETSA, Western Blot) proteomics->validate_hits off_target Likely Off-Target Effect validate_hits->off_target

References

Navigating the Influence of Food on GSK-364735: A Technical Guide for Study Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

When designing clinical studies for the HIV-1 integrase inhibitor GSK-364735, a critical consideration is the significant impact of food on its absorption and overall exposure. This technical guide provides a comprehensive overview of how to account for this food effect in study design, offering detailed experimental protocols, quantitative data summaries, and visual aids to facilitate robust and reliable clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the known effect of food on the pharmacokinetics of this compound?

A1: Co-administration of this compound with a moderate-fat meal has been shown to significantly increase its absorption.[1][2] A phase I clinical study demonstrated that a moderate-fat meal increased the total exposure (AUC) by up to 91% and the peak concentration (Cmax) by 24% at a 200 mg dose.[1] This positive food effect necessitates careful consideration in clinical trial design to ensure consistent and predictable drug exposure.

Q2: Why is it important to account for the food effect in clinical studies of this compound?

A2: Failing to control for the food effect can lead to high variability in pharmacokinetic data, making it difficult to establish a clear dose-response relationship and potentially masking true efficacy or safety signals. By standardizing food intake in clinical trials, researchers can minimize variability, improve the precision of pharmacokinetic and pharmacodynamic assessments, and ensure patient safety by avoiding potential underexposure or overexposure.

Q3: What is the recommended study design to assess the food effect on this compound?

A3: The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recommend a randomized, single-dose, two-period, two-sequence crossover study.[3] In such a design, healthy volunteers receive a single dose of this compound on two separate occasions: once under fasting conditions and once after a standardized meal. A washout period between the two treatments is essential.

Q4: What type of meal should be used in a food effect study for this compound?

A4: To evaluate the maximum potential food effect, regulatory agencies typically recommend a high-fat, high-calorie meal. A standard meal consists of approximately 800 to 1000 calories, with 50-65% of calories from fat.[3] The study that assessed the food effect of this compound utilized a moderate-fat breakfast.[1]

Troubleshooting Guide

Issue: High inter-subject variability in pharmacokinetic data is observed in a clinical trial.

Potential Cause: Inconsistent food intake among study participants.

Troubleshooting Steps:

  • Review Study Protocol: Ensure that the protocol clearly defines the timing of meals in relation to drug administration and the composition of the standardized meals.

  • Verify Subject Compliance: Implement measures to monitor and document subject compliance with the dietary instructions. This can include meal diaries or direct observation.

  • Standardize Meal Composition: Provide all subjects with the same standardized meal to minimize variability in fat, protein, and carbohydrate content.

Issue: Unexpected adverse events are reported at a specific dose level.

Potential Cause: Concomitant food intake leading to higher than anticipated drug exposure.

Troubleshooting Steps:

  • Analyze Pharmacokinetic Data: Correlate the occurrence of adverse events with the pharmacokinetic profiles of the affected subjects, paying close attention to whether the drug was administered with food.

  • Review Dosing Instructions: Ensure that study participants are clearly instructed on whether to take this compound with or without food, as determined by the study protocol.

  • Consider Dose Adjustment: If a significant and clinically relevant food effect is confirmed, a dose adjustment or specific instructions regarding food intake may be necessary for future studies.

Quantitative Data Summary

The following table summarizes the pharmacokinetic parameters of this compound administered with and without a moderate-fat meal, based on a single-dose study in healthy adult subjects.[1]

Pharmacokinetic Parameter200 mg Fasted (N=8)200 mg Fed (N=8)% Change with Food
AUC0-∞ (ng·h/mL) 20,10038,400+91%
Cmax (ng/mL) 2,5003,100+24%
Tmax (h)a 1.53.0Prolonged
C12 (ng/mL) 7102,900+308%

aMedian value

Experimental Protocols

Protocol: Single-Dose Food Effect Study for this compound

This protocol is based on FDA and EMA guidelines for food effect bioavailability studies.[3]

1. Study Design:

  • Randomized, open-label, single-dose, two-period, two-sequence crossover.

  • A washout period of at least 7 days between treatment periods.

2. Study Population:

  • Healthy adult male and female volunteers.

  • Number of subjects should be sufficient to provide adequate statistical power.

3. Treatment Arms:

  • Treatment A (Fasted): Subjects fast overnight for at least 10 hours before receiving a single oral dose of this compound with 240 mL of water. No food is allowed for at least 4 hours post-dose.

  • Treatment B (Fed): Following an overnight fast of at least 10 hours, subjects consume a standardized high-fat, high-calorie meal within 30 minutes. The single oral dose of this compound is administered with 240 mL of water within 5 minutes of completing the meal.[1]

4. Standardized Meal:

  • Composition: Approximately 800-1000 kcal, with ~50% of total calories from fat, ~35% from carbohydrates, and ~15% from protein.

  • Example: Two eggs fried in butter, two strips of bacon, two slices of toast with butter, 4 ounces of hash brown potatoes, and 8 ounces of whole milk.

5. Pharmacokinetic Sampling:

  • Serial blood samples are collected at pre-dose and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours) to adequately characterize the plasma concentration-time profile.

6. Data Analysis:

  • Pharmacokinetic parameters (AUC, Cmax, Tmax) are calculated using non-compartmental methods.

  • The effect of food is assessed by calculating the geometric mean ratios (Fed/Fasted) and their 90% confidence intervals for AUC and Cmax.

Visualizations

Signaling Pathway

HIV_Integrase_Inhibition cluster_virus HIV-1 Replication Cycle Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Integration Integration Viral_DNA->Integration Provirus Provirus Integration->Provirus Viral_Proteins New Viral Proteins Provirus->Viral_Proteins Transcription & Translation New_Virus New Virus Particles Viral_Proteins->New_Virus Assembly GSK364735 This compound Integrase HIV-1 Integrase GSK364735->Integrase Inhibits

Caption: Mechanism of action of this compound in inhibiting HIV-1 replication.

Experimental Workflow

Food_Effect_Study_Workflow cluster_screening Subject Screening & Enrollment cluster_period1 Treatment Period 1 cluster_period2 Treatment Period 2 (Crossover) cluster_analysis Data Analysis Screening Screening of Healthy Volunteers Informed_Consent Informed Consent Screening->Informed_Consent Enrollment Enrollment Informed_Consent->Enrollment Randomization1 Randomization Enrollment->Randomization1 Fasted_Dose1 Dosing (Fasted) Randomization1->Fasted_Dose1 Group A Fed_Dose1 Dosing (Fed) Randomization1->Fed_Dose1 Group B PK_Sampling1 Pharmacokinetic Sampling Fasted_Dose1->PK_Sampling1 Washout Washout Period (≥7 days) Fasted_Dose1->Washout Fed_Dose1->PK_Sampling1 Fed_Dose1->Washout Bioanalysis Bioanalysis of Plasma Samples PK_Sampling1->Bioanalysis Fasted_Dose2 Dosing (Fasted) Washout->Fasted_Dose2 Group B Fed_Dose2 Dosing (Fed) Washout->Fed_Dose2 Group A PK_Sampling2 Pharmacokinetic Sampling Fasted_Dose2->PK_Sampling2 Fed_Dose2->PK_Sampling2 PK_Sampling2->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis Statistical_Analysis Statistical Analysis (Fed vs. Fasted) PK_Analysis->Statistical_Analysis

Caption: Recommended workflow for a food effect study of this compound.

References

Preventing contamination in long-term GSK-364735 studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help prevent contamination in long-term studies involving the HIV-1 integrase inhibitor, GSK-364735. Adherence to these guidelines is crucial for generating reliable and reproducible data.

Section 1: Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.

1.1 Issue: Sudden Turbidity and pH Change in Cell Culture

Potential Cause Recommended Action
Bacterial Contamination Immediately discard the contaminated culture to prevent cross-contamination.[1][2] Decontaminate the entire work area, including incubators and biosafety cabinets. Review and reinforce aseptic techniques with all laboratory personnel.[1][2]
Yeast Contamination Visually inspect the culture under a microscope for budding yeast cells. Discard the culture and decontaminate equipment. Yeast can be resistant to common antibiotics, so ensure thorough cleaning.
Chemical Contamination If no microbial growth is observed, consider the possibility of chemical contamination from media, sera, or disposables.[3] Use high-quality, certified reagents and test new batches before use in long-term experiments.

1.2 Issue: Gradual Decline in Cell Health and Altered Morphology

Potential Cause Recommended Action
Mycoplasma Contamination This is a common and often undetected contaminant.[1] Quarantine the suspicious culture and test for mycoplasma using PCR or a specific detection kit. If positive, discard the culture and all related reagents. Thoroughly decontaminate the work area.
Viral Contamination Viral contamination can be difficult to detect and may originate from the cell line itself or reagents.[3][4] If suspected, use specific assays like PCR to test for common viral contaminants. Always source cell lines from reputable cell banks.
This compound Degradation Improper storage or handling of this compound can lead to degradation, affecting its potency and potentially causing cytotoxicity. Prepare fresh working solutions regularly and store stock solutions under recommended conditions.

1.3 Issue: Inconsistent or Unexpected Experimental Results

Potential Cause Recommended Action
Cross-Contamination with other Cell Lines Handle only one cell line at a time in the biosafety cabinet.[4] Clearly label all flasks and plates. Regularly authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling.
Inaccurate this compound Concentration Ensure accurate weighing and dilution of the compound. Calibrate pipettes and balances regularly. Prepare stock solutions in a suitable solvent like DMSO and aliquot for single use to avoid repeated freeze-thaw cycles.
Interaction with Media Components The potency of this compound can be affected by serum proteins.[5][6] When performing experiments with serum-containing media, consider this potential interaction in your data analysis.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary sources of contamination in long-term cell culture studies?

A1: The most common sources of contamination are bacteria, mycoplasma, fungi (yeast and mold), viruses, and cross-contamination with other cell lines.[1] Contaminants can be introduced through improper aseptic technique, contaminated reagents (media, serum), laboratory equipment, and the laboratory environment.[1][2]

Q2: How should I prepare and store this compound solutions to maintain stability and prevent contamination?

A2: this compound is a solid.[7] For cell culture experiments, it is recommended to prepare a concentrated stock solution in a sterile, high-quality solvent such as dimethyl sulfoxide (DMSO).[8] This stock solution should be aliquoted into smaller, single-use volumes to minimize the risk of contamination and degradation from repeated freeze-thaw cycles. Store the stock solution at -20°C or lower.[9][10] When preparing working solutions, use sterile media and reagents under aseptic conditions. It is advisable to prepare fresh working solutions for each experiment.

Q3: What are the best practices for aseptic technique when working with this compound?

A3: Strict aseptic technique is paramount. This includes:

  • Working in a certified Class II biological safety cabinet (BSC).

  • Disinfecting the BSC with 70% ethanol before and after each use.

  • Wearing appropriate personal protective equipment (PPE), including a clean lab coat, gloves, and safety glasses.

  • Sterilizing all equipment and reagents that will come into contact with the cell cultures.

  • Minimizing the time that cultures and reagents are exposed to the open air.

  • Not talking, singing, or coughing over open containers.[11]

Q4: How often should I test my cell cultures for mycoplasma contamination?

A4: Regular testing for mycoplasma is critical for long-term studies. It is recommended to test your cell cultures for mycoplasma every 1 to 3 months, as well as before cryopreservation and after thawing. New cell lines should be quarantined and tested upon arrival in the lab.[2]

Q5: What should I do if I suspect a contamination?

A5: If you suspect contamination, immediately isolate the culture to prevent it from spreading. Visually inspect the culture under a microscope for any signs of microbial growth. If contamination is confirmed, it is generally best to discard the culture and any potentially contaminated reagents.[2] Thoroughly decontaminate all affected equipment and work areas. Document the contamination event to help identify the source and prevent future occurrences.

Section 3: Data Presentation and Experimental Protocols

Quantitative Data Summary
ParameterValue/RecommendationSource
This compound Molecular Weight 393.34 g/mol (as sodium salt)[7]
This compound Formula C₁₉H₁₇FN₃NaO₄[7]
This compound Form Solid[7]
Recommended Stock Solution Solvent Dimethyl sulfoxide (DMSO)[8]
Recommended Stock Solution Storage -20°C or below in single-use aliquots[9][10]
This compound IC₅₀ (in vitro strand transfer assay) 8 ± 2 nM[6][12]
This compound EC₅₀ (in MT-4 cells) 5 ± 1 nM[6]
This compound EC₅₀ (in peripheral blood mononuclear cells) 1.2 ± 0.4 nM[6]
Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder, sterile DMSO, sterile microcentrifuge tubes, calibrated analytical balance, Class II biological safety cabinet.

  • Procedure: a. Under sterile conditions in a biological safety cabinet, accurately weigh the desired amount of this compound powder. b. Dissolve the powder in the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM). c. Gently vortex to ensure complete dissolution. d. Aliquot the stock solution into sterile, single-use microcentrifuge tubes. e. Label the tubes clearly with the compound name, concentration, date, and your initials. f. Store the aliquots at -20°C or below.

Protocol 2: Mycoplasma Detection using PCR

  • Materials: Cell culture supernatant, PCR-based mycoplasma detection kit, sterile PCR tubes, micropipettes with filter tips.

  • Procedure: a. Collect 1 mL of cell culture supernatant from a culture that is 70-80% confluent and has been in culture for at least 48 hours without an antibiotic change. b. Follow the manufacturer's instructions for the specific PCR-based mycoplasma detection kit. This typically involves DNA extraction from the supernatant followed by PCR amplification of mycoplasma-specific genes. c. Run the PCR product on an agarose gel to visualize the results. A positive result is indicated by a band of the expected size. d. Always include positive and negative controls in your assay.

Section 4: Visualizations

HIV_Integration_Pathway cluster_virus HIV Virion cluster_cell Host Cell cluster_inhibition Inhibition by this compound Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription to Viral DNA Viral_RNA->Reverse_Transcription Reverse Transcriptase action Reverse_Transcriptase Reverse Transcriptase Integrase Integrase Integration Integration into Host DNA Viral_Entry Viral Entry Viral_Entry->Reverse_Transcription Nuclear_Import Nuclear Import of Pre-Integration Complex (PIC) Reverse_Transcription->Nuclear_Import Nuclear_Import->Integration Provirus Provirus Integration->Provirus This compound This compound Integrase_Inhibition Integrase Inhibition (Strand Transfer Blocked) This compound->Integrase_Inhibition Integrase_Inhibition->Integration Blocks

Caption: HIV-1 integration pathway and the inhibitory action of this compound.

Contamination_Prevention_Workflow cluster_preparation Preparation cluster_execution Experiment Execution cluster_maintenance Laboratory Maintenance Reagent_QC Reagent Quality Control (Media, Serum, etc.) Aseptic_Technique Strict Aseptic Technique Reagent_QC->Aseptic_Technique Cell_Line_Auth Cell Line Authentication (STR Profiling) Cell_Line_Auth->Aseptic_Technique Sterile_Prep Sterile Preparation of this compound Sterile_Prep->Aseptic_Technique Regular_Monitoring Regular Microscopic Observation Aseptic_Technique->Regular_Monitoring Mycoplasma_Testing Periodic Mycoplasma Testing Regular_Monitoring->Mycoplasma_Testing Incubator_Cleaning Regular Incubator Cleaning Incubator_Cleaning->Aseptic_Technique BSC_Maintenance Biosafety Cabinet Maintenance BSC_Maintenance->Aseptic_Technique Waste_Disposal Proper Waste Disposal Waste_Disposal->Aseptic_Technique

Caption: Workflow for preventing contamination in long-term cell culture studies.

References

Technical Support Center: Interpreting Data from GSK-364735 Cross-Resistance Profiling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HIV-1 integrase inhibitor, GSK-364735. This resource will help interpret cross-resistance data and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, novel naphthyridinone inhibitor of HIV-1 integrase.[1][2][3] It functions as a two-metal binding inhibitor, targeting the catalytic center of the HIV integrase enzyme.[1][4] This action blocks the strand transfer step of viral DNA integration into the host genome, a crucial stage in the HIV replication cycle.[1][3] The inhibition of this process leads to an accumulation of 2-LTR circles, a hallmark of integrase inhibitor activity.[1]

Q2: What is the general cross-resistance profile of this compound?

A2: this compound demonstrates potent activity against wild-type HIV-1 and viruses resistant to other classes of antiretroviral drugs, such as reverse transcriptase inhibitors (RTIs) and protease inhibitors (PIs).[1][2] However, some cross-resistance has been observed with other integrase inhibitors.[1][5] Viruses with certain mutations in the integrase gene that confer resistance to first-generation integrase inhibitors may show reduced susceptibility to this compound.[1]

Q3: Which specific integrase mutations are associated with resistance to this compound?

A3: Resistance to this compound is associated with mutations in the active site of the HIV-1 integrase.[1][4] While this compound retains activity against some mutants resistant to other integrase inhibitors, certain mutational pathways, particularly those involving residues Y143, Q148, and N155, can reduce its efficacy.[6][7][8] The G140S/Q148H double mutant, for instance, is known to confer broad cross-resistance to many integrase inhibitors.[5][8]

Q4: How does the presence of human serum affect the in vitro activity of this compound?

A4: The antiviral potency of this compound is reduced in the presence of human serum.[1][3] One study extrapolated a 35-fold decrease in potency in 100% human serum.[1][3] This is an important consideration when translating in vitro data to potential in vivo efficacy.

Q5: Are there any synergistic or antagonistic effects when combining this compound with other antiretrovirals?

A5: In vitro studies have shown that this compound has additive or synergistic effects when combined with other approved antiretroviral drugs.[1][4] Importantly, no antagonistic effects have been observed, suggesting its potential for use in combination therapy.[1][4]

Data Presentation: Cross-Resistance Profile of this compound

The following tables summarize the in vitro activity of this compound against wild-type HIV-1 and various resistant strains.

Table 1: In Vitro Activity of this compound Against Wild-Type HIV-1

Assay TypeCell LineIC50 / EC50 (nM)
Integrase Strand Transfer AssayRecombinant Enzyme8 ± 2[1][2][3]
HIV-1 Replication AssayPeripheral Blood Mononuclear Cells (PBMCs)1.2 ± 0.4[1][5]
HIV-1 Replication AssayMT-4 Cells5 ± 1[1]

Table 2: Activity of this compound Against HIV-1 Strains Resistant to Other Antiretroviral Classes

Resistant ClassNumber of Strains TestedIC50 Range (nM)Fold Change vs. Wild-Type
Reverse Transcriptase Inhibitors (RTIs)52.2 - 3.7[2]~1
Protease Inhibitors (PIs)42.0 - 3.2[2]~1

Table 3: Fold Change in EC50 of this compound Against Site-Directed HIV-1 Integrase Mutants

Integrase Mutation(s)Fold Change in EC50 for RaltegravirFold Change in EC50 for ElvitegravirFold Change in EC50 for this compound
Y143R>130[5]-<6.1[5]
Q148K11[5]-<6.1[5]
N155H11[5]-<6.1[5]
G140S/Q148H>130[5]-<6.1[5]

Experimental Protocols

1. HIV-1 Integrase Strand Transfer Assay

This assay measures the ability of a compound to inhibit the strand transfer activity of recombinant HIV-1 integrase.

  • Materials: Recombinant HIV-1 integrase, biotinylated donor DNA duplex (mimicking the U5 end of the HIV-1 LTR), digoxigenin (DIG)-labeled target DNA duplex, streptavidin-coated microplates, anti-DIG antibody conjugated to a reporter enzyme (e.g., HRP), and a suitable substrate.

  • Procedure:

    • Coat streptavidin microplate wells with the biotinylated donor DNA.

    • Add recombinant HIV-1 integrase to the wells.

    • Add serial dilutions of this compound or control compounds.

    • Initiate the reaction by adding the DIG-labeled target DNA.

    • Incubate to allow for the strand transfer reaction.

    • Wash the wells to remove unbound reagents.

    • Add the anti-DIG-HRP antibody and incubate.

    • Wash the wells again.

    • Add the HRP substrate and measure the resulting signal (e.g., absorbance).

    • Calculate the IC50 value, which is the concentration of the inhibitor that reduces integrase activity by 50%.

2. Generating Resistant HIV-1 Mutants by In Vitro Serial Passage

This method is used to select for drug-resistant viral variants.

  • Materials: HIV-1 permissive cell line (e.g., MT-4 cells), wild-type HIV-1 virus stock, this compound, and cell culture reagents.

  • Procedure:

    • Infect a culture of MT-4 cells with wild-type HIV-1.

    • Add this compound at a sub-optimal inhibitory concentration (e.g., near the EC50).

    • Monitor the culture for signs of viral replication (e.g., cytopathic effect or p24 antigen production).

    • When viral replication is observed, harvest the culture supernatant containing the virus.

    • Use this virus-containing supernatant to infect a fresh culture of MT-4 cells.

    • Gradually increase the concentration of this compound in subsequent passages.

    • Continue this process for multiple passages until a virus population that can replicate in the presence of high concentrations of the inhibitor is selected.

    • Isolate viral RNA from the resistant population and sequence the integrase gene to identify resistance-conferring mutations.

3. Cross-Resistance Profiling using Env-Pseudotyped Viruses

This assay determines the susceptibility of viruses with specific resistance mutations to this compound.

  • Materials: Plasmids encoding an HIV-1 backbone with a defective env gene and a luciferase reporter, plasmids expressing the desired Env glycoproteins, plasmids expressing wild-type or mutant HIV-1 integrase, 293T cells for transfection, and a target cell line expressing CD4, CXCR4, and CCR5 (e.g., TZM-bl).

  • Procedure:

    • Co-transfect 293T cells with the HIV-1 backbone plasmid, the Env-expressing plasmid, and the integrase-expressing plasmid (either wild-type or mutant).

    • Harvest the pseudovirus-containing supernatant after 48-72 hours.

    • Infect the target cell line (e.g., TZM-bl) with the pseudoviruses in the presence of serial dilutions of this compound.

    • After 48 hours, lyse the cells and measure luciferase activity.

    • Calculate the EC50 value, which is the concentration of the inhibitor that reduces viral infection by 50%.

    • The fold change in resistance is calculated by dividing the EC50 for the mutant virus by the EC50 for the wild-type virus.

Mandatory Visualizations

HIV_Integrase_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Reverse Transcriptase Reverse Transcriptase Integrase Integrase Pre-Integration Complex Pre-Integration Complex Viral DNA->Pre-Integration Complex Integrated Provirus Integrated Provirus Pre-Integration Complex->Integrated Provirus Integration Host DNA Host DNA New Virus Particles New Virus Particles Integrated Provirus->New Virus Particles This compound This compound This compound->Pre-Integration Complex Inhibits Strand Transfer

Caption: Mechanism of action of this compound in inhibiting HIV-1 replication.

Experimental_Workflow Start Start Wild-Type HIV-1 Wild-Type HIV-1 Start->Wild-Type HIV-1 Serial Passage with this compound Serial Passage with this compound Wild-Type HIV-1->Serial Passage with this compound Generate Pseudoviruses (WT & Mutant) Generate Pseudoviruses (WT & Mutant) Wild-Type HIV-1->Generate Pseudoviruses (WT & Mutant) Control Resistant Virus Population Resistant Virus Population Serial Passage with this compound->Resistant Virus Population Sequence Integrase Gene Sequence Integrase Gene Resistant Virus Population->Sequence Integrase Gene Identify Mutations Identify Mutations Sequence Integrase Gene->Identify Mutations Identify Mutations->Generate Pseudoviruses (WT & Mutant) Infect Target Cells with Inhibitor Infect Target Cells with Inhibitor Generate Pseudoviruses (WT & Mutant)->Infect Target Cells with Inhibitor Measure Luciferase Activity Measure Luciferase Activity Infect Target Cells with Inhibitor->Measure Luciferase Activity Calculate EC50 & Fold Change Calculate EC50 & Fold Change Measure Luciferase Activity->Calculate EC50 & Fold Change End End Calculate EC50 & Fold Change->End

Caption: Workflow for generating and profiling this compound resistant HIV-1.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High variability in IC50/EC50 values between experiments. Inconsistent cell density, virus input, or reagent preparation. Pipetting errors.Standardize cell seeding density and virus titer. Prepare fresh reagents for each experiment. Use calibrated pipettes and practice consistent technique.
No significant inhibition observed even at high concentrations of this compound. The viral strain used may have pre-existing resistance. The compound may have degraded. Incorrect assay setup.Sequence the integrase gene of the viral stock to check for resistance mutations. Use a fresh, validated stock of this compound. Double-check all assay components and concentrations. Include a known active control inhibitor.
Failure to select for resistant mutants during serial passage. The starting concentration of the inhibitor is too high, leading to complete inhibition of viral replication. Insufficient number of passages.Start the selection process with a concentration of this compound around the EC50. Be patient and perform a sufficient number of passages, only increasing the drug concentration when the virus shows robust replication.
Unexpected cross-resistance to this compound in a virus thought to be only resistant to other classes of drugs. The virus may have acquired secondary mutations in the integrase gene that were not previously characterized. Contamination of the viral stock.Re-sequence the entire integrase gene of the viral stock to identify any additional mutations. Prepare a new, validated stock of the virus from the original plasmid.
Low signal in the integrase strand transfer assay. Inactive recombinant integrase enzyme. Suboptimal assay conditions (e.g., buffer pH, salt concentration).Use a new aliquot of a validated batch of integrase. Optimize assay buffer components and incubation times.

References

Validation & Comparative

A Comparative Efficacy Analysis: GSK-364735 versus Raltegravir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational integrase strand transfer inhibitor (INSTI) GSK-364735 and the established antiretroviral drug raltegravir. The comparison is based on available preclinical and clinical data to inform research and drug development efforts in the field of HIV therapeutics.

Disclaimer: The clinical development of this compound appears to have been discontinued, and publicly available clinical efficacy data in HIV-infected individuals is limited. Therefore, a direct comparison of clinical efficacy with the extensively studied raltegravir is not feasible. This guide presents a comparison based on the available in vitro and Phase I data for this compound against the comprehensive preclinical and clinical data for raltegravir.

Mechanism of Action

Both this compound and raltegravir are HIV-1 integrase strand transfer inhibitors (INSTIs).[1][2] They share a common mechanism of action by blocking the final step of proviral DNA integration into the host cell genome.[1][2] This is achieved by binding to the active site of the HIV integrase enzyme, chelating two essential magnesium ions, and thereby preventing the covalent linkage of the viral DNA to the host chromosome.[1][2] This inhibition of strand transfer is a critical step in halting the HIV replication cycle.[1][2]

cluster_virus HIV Replication Cycle cluster_drugs Mechanism of Action viral_rna Viral RNA viral_dna Viral DNA (via Reverse Transcription) viral_rna->viral_dna Reverse Transcriptase provirus Integrated Provirus viral_dna->provirus Integrase (Strand Transfer) new_virions New Virions provirus->new_virions Transcription & Translation gsk This compound inhibition Inhibition of Strand Transfer gsk->inhibition ral Raltegravir ral->inhibition inhibition->viral_dna

Mechanism of Action of Integrase Strand Transfer Inhibitors.

In Vitro Efficacy

Both this compound and raltegravir demonstrate potent antiviral activity against HIV-1 in various cell-based assays. The following tables summarize the key in vitro efficacy parameters for both compounds.

Table 1: In Vitro Antiviral Activity

CompoundAssay TypeCell LineIC50 / EC50 (nM)Selectivity IndexReference
This compound Strand Transfer AssayRecombinant HIV-1 Integrase8 ± 2>2,200[2]
Antiviral ActivityPeripheral Blood Mononuclear Cells (PBMCs)1.2 ± 0.4>2,200[2]
Antiviral ActivityMT-4 cells5 ± 1>2,200[2]
Raltegravir Strand Transfer AssayRecombinant HIV-1 Integrase2 - 7>1,000
Antiviral Activity (IC95)-31 (in 50% normal human serum)-

Table 2: In Vitro Cytotoxicity

CompoundCell LineCC50 (µM)Reference
This compound MT-4 cells>11[2]
Raltegravir VariousGenerally low cytotoxicity reported in multiple studies

Clinical Efficacy and Pharmacokinetics

A significant disparity in available data exists for the clinical efficacy of this compound compared to raltegravir. Raltegravir has been extensively studied in numerous large-scale clinical trials, establishing its efficacy and safety profile in both treatment-naive and treatment-experienced HIV-1 infected patients. In contrast, published clinical efficacy data for this compound in this population is not available.

This compound

A Phase I study in healthy adult subjects demonstrated that this compound was readily absorbed following oral administration, with the maximum concentration achieved between 0.75 to 5.0 hours post-dose.[3] The study also found that food increased the exposure to this compound.[3] While the drug was generally safe and well-tolerated in this study, its development appears to have been halted, as no subsequent clinical trial results in HIV-infected individuals have been published.[3]

Raltegravir

Raltegravir has demonstrated potent and durable antiretroviral activity in multiple Phase III clinical trials.

  • STARTMRK Study (Treatment-Naive Patients): In this double-blind, randomized, active-controlled study, raltegravir was found to be non-inferior to efavirenz at week 48, with both drugs administered in combination with tenofovir/emtricitabine.[1][4] At week 240, 71.0% of patients on the raltegravir regimen had HIV-1 RNA levels <50 copies/mL compared to 61.3% in the efavirenz group.[1]

  • BENCHMRK-1 and -2 Studies (Treatment-Experienced Patients): These randomized, placebo-controlled trials enrolled patients with HIV resistant to three classes of antiretroviral drugs.[5][6] At week 156, 51% of patients receiving raltegravir with an optimized background therapy achieved viral loads of less than 50 copies/mL, compared to 22% in the placebo group.[5]

Table 3: Summary of Key Raltegravir Clinical Trial Efficacy Data

StudyPatient PopulationComparatorPrimary EndpointRaltegravir ArmComparator/Placebo ArmReference
STARTMRK Treatment-NaiveEfavirenzHIV-1 RNA <50 copies/mL at Week 4886.1%81.9%[1][4]
HIV-1 RNA <50 copies/mL at Week 24071.0%61.3%[1]
BENCHMRK-1 & -2 Treatment-ExperiencedPlaceboHIV-1 RNA <50 copies/mL at Week 15651%22%[5]

Resistance Profile

This compound

In vitro resistance studies showed that passage of HIV-1 in the presence of this compound led to the selection of mutations within the integrase active site.[2] Some viruses with resistance to other integrase inhibitors also showed cross-resistance to this compound.[2]

Raltegravir

Resistance to raltegravir is well-characterized and typically involves mutations in the integrase gene, with primary mutations often occurring at codons Y143, Q148, and N155. The emergence of these mutations can reduce the susceptibility of the virus to raltegravir.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the methodologies used in the key experiments cited in this guide.

HIV-1 Integrase Strand Transfer Assay

This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.

start Start reagents Prepare Reagents: - Recombinant HIV-1 Integrase - Donor DNA Substrate - Target DNA Substrate - Assay Buffer start->reagents coating Coat 96-well plate with Donor DNA Substrate reagents->coating incubation1 Incubate with Integrase Enzyme coating->incubation1 addition Add Test Compound (this compound or Raltegravir) incubation1->addition incubation2 Add Target DNA Substrate and Incubate addition->incubation2 detection Detect Strand Transfer Product (e.g., via ELISA) incubation2->detection analysis Data Analysis: Calculate IC50 detection->analysis end End analysis->end

Workflow for an HIV-1 Integrase Strand Transfer Assay.

Methodology:

  • Plate Coating: A 96-well plate is coated with a biotinylated oligonucleotide that mimics the HIV-1 LTR donor DNA substrate.

  • Enzyme Binding: Recombinant HIV-1 integrase is added to the wells and allowed to bind to the donor DNA.

  • Inhibitor Addition: Serial dilutions of the test compound (this compound or raltegravir) are added to the wells.

  • Strand Transfer Reaction: A target DNA substrate, labeled with a detectable marker (e.g., digoxigenin), is added to initiate the strand transfer reaction.

  • Detection: The amount of integrated target DNA is quantified using an antibody-based detection system (e.g., anti-digoxigenin antibody conjugated to horseradish peroxidase) and a colorimetric substrate.

  • Data Analysis: The concentration of the compound that inhibits 50% of the integrase activity (IC50) is calculated from the dose-response curve.

Antiviral Activity Assay in PBMCs

This assay determines the potency of a compound in inhibiting HIV-1 replication in primary human cells.

Methodology:

  • Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2).

  • Infection: Stimulated PBMCs are infected with a laboratory-adapted or clinical isolate of HIV-1.

  • Drug Treatment: Serial dilutions of the test compound are added to the infected cell cultures.

  • Incubation: The cultures are incubated for several days to allow for viral replication.

  • Quantification of Viral Replication: Viral replication is measured by quantifying the amount of HIV-1 p24 antigen in the culture supernatant using an ELISA.

  • Data Analysis: The concentration of the compound that inhibits viral replication by 50% (EC50) is determined from the dose-response curve.

Cytotoxicity Assay

This assay assesses the toxicity of a compound to host cells.

start Start cell_seeding Seed cells (e.g., MT-4) in a 96-well plate start->cell_seeding compound_addition Add serial dilutions of the test compound cell_seeding->compound_addition incubation Incubate for a period equivalent to the antiviral assay compound_addition->incubation viability_assay Perform cell viability assay (e.g., MTT, XTT) incubation->viability_assay readout Measure absorbance or fluorescence viability_assay->readout analysis Calculate CC50 readout->analysis end End analysis->end

General Workflow for a Cell-Based Cytotoxicity Assay.

Methodology:

  • Cell Seeding: The same cell line used in the antiviral assays (e.g., MT-4 cells) is seeded in a 96-well plate.

  • Compound Addition: Serial dilutions of the test compound are added to the cells.

  • Incubation: The plate is incubated for the same duration as the antiviral assay.

  • Cell Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or XTT assay. These assays measure the metabolic activity of viable cells.

  • Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC50) is calculated from the dose-response curve. The selectivity index (SI), calculated as CC50/EC50, provides a measure of the compound's therapeutic window.

Conclusion

Both this compound and raltegravir are potent inhibitors of HIV-1 integrase in vitro. Raltegravir has a well-established and robust clinical profile, demonstrating long-term efficacy and a favorable safety profile in a broad range of HIV-1 infected patients. The lack of publicly available clinical efficacy data for this compound in HIV-infected individuals precludes a direct comparison of their clinical performance. While the early-stage data for this compound was promising, its apparent discontinuation in development suggests that it may not have offered a significant advantage over existing therapies like raltegravir. For researchers and drug developers, the extensive clinical data and established resistance profile of raltegravir provide a critical benchmark for the evaluation of new integrase inhibitors.

References

Head-to-head comparison of GSK-364735 and elvitegravir

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers in HIV Drug Development

In the landscape of antiretroviral therapy, integrase strand transfer inhibitors (INSTIs) have emerged as a cornerstone of treatment regimens for Human Immunodeficiency Virus (HIV). This guide provides a detailed, data-driven comparison of two such inhibitors: GSK-364735, a naphthyridinone derivative, and elvitegravir, a quinolone derivative. While the clinical development of this compound was discontinued due to long-term preclinical safety findings, its potent antiviral profile warrants a comparative analysis against the established therapeutic agent, elvitegravir.[1] This document is intended for researchers, scientists, and drug development professionals, offering an objective look at the preclinical and clinical data of both compounds.

Mechanism of Action: Targeting HIV Integrase

Both this compound and elvitegravir are potent inhibitors of the HIV-1 integrase enzyme, a critical component of the viral replication cycle.[2][3][4][5][6][7][8] They specifically target the strand transfer step, preventing the integration of the viral DNA into the host cell's genome.[3][4][6][7][8] This mechanism involves the chelation of divalent metal ions (Mg²⁺ or Mn²⁺) within the catalytic core of the integrase enzyme, effectively blocking the formation of the HIV-1 provirus and halting viral replication.[6]

cluster_0 HIV Replication Cycle cluster_1 Inhibition by INSTIs Viral Entry Viral Entry Reverse Transcription Reverse Transcription Viral Entry->Reverse Transcription Nuclear Import Nuclear Import Reverse Transcription->Nuclear Import Integration (Target Site) Integration (Target Site) Nuclear Import->Integration (Target Site) HIV Integrase Blocked Integration Blocked Integration Integration (Target Site)->Blocked Integration Inhibition This compound This compound This compound->Blocked Integration Elvitegravir Elvitegravir Elvitegravir->Blocked Integration No Provirus Formation No Provirus Formation Blocked Integration->No Provirus Formation Inhibition of Viral Replication Inhibition of Viral Replication No Provirus Formation->Inhibition of Viral Replication

Fig. 1: Mechanism of Action of Integrase Strand Transfer Inhibitors.

In Vitro Activity: A Quantitative Comparison

The in vitro potency of this compound and elvitegravir has been evaluated in various biochemical and cell-based assays. The following tables summarize key quantitative data for a direct comparison.

Table 1: Inhibition of HIV-1 Integrase Strand Transfer

CompoundIC50 (nM)Assay System
This compound 7.8 ± 0.8[6]Recombinant HIV-1 Integrase
Elvitegravir 7.2[3]Immobilized Assay

Table 2: Antiviral Activity against HIV-1

CompoundEC50 (nM)Cell Line
This compound 5 ± 1[6][7][8]MT-4
This compound 1.2 ± 0.4[6][7][8]PBMCs
Elvitegravir 0.9[3]HIV-1 infected cells
Elvitegravir 18[9]MT-4 (RIN strain)

Table 3: Cytotoxicity

CompoundCC50 (µM)Cell LineSelectivity Index (CC50/EC50)
This compound > 11MT-4> 2,200[6][7][8]
Elvitegravir Not explicitly found--

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

HIV-1 Integrase Strand Transfer Assay

This assay quantitatively measures the inhibition of the integrase-mediated strand transfer reaction.

Start Start Prepare Reaction Mixture Prepare Reaction Mixture Start->Prepare Reaction Mixture 1 End End Add Integrase & Inhibitor Add Integrase & Inhibitor Prepare Reaction Mixture->Add Integrase & Inhibitor 2 Add Donor DNA Add Donor DNA Add Integrase & Inhibitor->Add Donor DNA 3 Incubate Incubate Add Donor DNA->Incubate 4 Add Target DNA Add Target DNA Incubate->Add Target DNA 5 Stop Reaction Stop Reaction Add Target DNA->Stop Reaction 6 Detect Product Detect Product Stop Reaction->Detect Product 7 Detect Product->End 8

Fig. 2: Workflow for Integrase Strand Transfer Assay.

Protocol:

  • Plate Preparation: A biotin-labeled donor substrate (DS) DNA, mimicking the HIV-1 LTR U5 end, is immobilized on a streptavidin-coated 96-well plate.

  • Enzyme and Inhibitor Addition: Recombinant HIV-1 integrase is added to the wells, followed by the test compound (this compound or elvitegravir) at various concentrations.

  • Strand Transfer Initiation: A target substrate (TS) DNA with a 3'-end modification is then introduced to initiate the strand transfer reaction.

  • Incubation: The reaction mixture is incubated to allow for the integration of the DS DNA into the TS DNA.

  • Detection: The integrated product is detected using an antibody-based method, often involving a colorimetric or chemiluminescent signal.

  • Data Analysis: The IC50 value, the concentration of the inhibitor that reduces integrase activity by 50%, is calculated from the dose-response curve.

Antiviral Activity Assay in MT-4 Cells

This cell-based assay determines the efficacy of the compounds in inhibiting HIV-1 replication in a human T-cell line.

Protocol:

  • Cell Seeding: MT-4 cells are seeded into 96-well plates.[10]

  • Compound Addition: The test compounds are serially diluted and added to the cells.

  • Viral Infection: A standardized amount of HIV-1 is added to the cell cultures.[10]

  • Incubation: The infected cells are incubated for a period of 4-5 days to allow for viral replication.[10]

  • Endpoint Measurement: The extent of viral replication is determined by measuring a relevant endpoint, such as:

    • Cytopathic Effect (CPE): The protective effect of the compound on the cells from virus-induced cell death is assessed, often using a colorimetric method like the MTT assay.[10]

    • p24 Antigen Levels: The amount of viral p24 capsid protein in the culture supernatant is quantified by ELISA.

  • Data Analysis: The EC50 value, the concentration of the compound that inhibits viral replication by 50%, is calculated.

Cytotoxicity Assay in MT-4 Cells

This assay evaluates the toxicity of the compounds to the host cells.

Protocol:

  • Cell Seeding: MT-4 cells are seeded into 96-well plates.

  • Compound Addition: The test compounds are serially diluted and added to the cells in the absence of the virus.

  • Incubation: The cells are incubated for the same duration as the antiviral assay.

  • Viability Measurement: Cell viability is measured using a method such as the MTT assay, which quantifies mitochondrial activity.

  • Data Analysis: The CC50 value, the concentration of the compound that reduces cell viability by 50%, is determined.

Pharmacokinetics: A Comparative Overview

The pharmacokinetic properties of a drug are critical for its clinical utility. The table below compares the key pharmacokinetic parameters of this compound and elvitegravir.

Table 4: Pharmacokinetic Parameters

ParameterThis compoundElvitegravir (boosted with ritonavir)
Route of Administration Oral[4][11]Oral[5]
Time to Max. Concentration (Tmax) 0.75 - 5.0 hours[4][11]~4 hours[5]
Plasma Half-life (t1/2) 3 - 7 hours[4]8.7 - 13.7 hours[5]
Protein Binding Not explicitly found98-99%[5][12]
Metabolism Not explicitly foundPrimarily CYP3A oxidation, secondary UGT1A1/3 glucuronidation[5]
Excretion Not explicitly found~95% feces, rest via urine[5]
Effect of Food Increased exposure by 28-91%[4][11]Bioavailability is better with fatty meals[5]

Resistance Profile

The emergence of drug resistance is a significant challenge in HIV therapy. Both this compound and elvitegravir have been studied for their resistance profiles.

This compound: In vitro resistance passage studies with this compound led to the selection of mutations within the integrase active site.[6] Some of these mutations were similar to those observed with other two-metal binding inhibitors.[6]

Elvitegravir: The primary resistance-conferring mutations for elvitegravir include T66I, E92Q, and Q148R.[13] These mutations can confer cross-resistance to other first-generation INSTIs like raltegravir.[13]

cluster_0 Wild-type HIV-1 cluster_1 Drug Pressure cluster_2 Resistant Mutants WT_Virus Wild-type Virus GSK-364735_Pressure This compound WT_Virus->GSK-364735_Pressure Elvitegravir_Pressure Elvitegravir WT_Virus->Elvitegravir_Pressure GSK_Mutants Integrase Mutations GSK-364735_Pressure->GSK_Mutants EVG_Mutants T66I, E92Q, Q148R Elvitegravir_Pressure->EVG_Mutants

Fig. 3: In Vitro Resistance Selection Pathways.

Clinical Efficacy and Safety

This compound: Phase I studies in healthy subjects showed that this compound was generally safe and well-tolerated after single and repeated doses.[11] A Phase IIa study in HIV-infected patients demonstrated a dose-dependent decrease in HIV RNA, with a mean reduction of up to 2.2 log10 copies/mL at the highest dose tested over 10 days.[1] However, the development of this compound was halted due to adverse liver effects observed in a long-term preclinical safety study in monkeys.[1]

Elvitegravir: Elvitegravir has undergone extensive clinical development and is approved for the treatment of HIV-1 infection as part of single-tablet regimens (Stribild® and Genvoya®).[14] Clinical trials have consistently demonstrated its non-inferiority, and in some cases superiority, to other recommended first-line treatments in achieving virologic suppression (HIV-1 RNA <50 copies/mL).[15][16] Common side effects include diarrhea, nausea, and headache.[14] The co-formulation with cobicistat, a pharmacokinetic enhancer, can lead to drug-drug interactions.[2]

Conclusion

This compound demonstrated potent in vitro anti-HIV activity, comparable to or exceeding that of elvitegravir in some assays. Both compounds share a common mechanism of action, targeting the strand transfer step of HIV integrase. However, the clinical development of this compound was terminated due to preclinical safety concerns, specifically long-term liver toxicity. Elvitegravir, in contrast, has become an important component of modern antiretroviral therapy, available in convenient single-tablet regimens with a well-established efficacy and safety profile in large-scale clinical trials. This comparison highlights the critical role of long-term safety assessments in drug development and provides a valuable case study for researchers in the field of HIV therapeutics.

References

Navigating HIV-1 Resistance: A Comparative Analysis of GSK-364735 Against Other Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the cross-resistance profile of the novel integrase inhibitor GSK-364735 reveals a complex interplay of retained potency and shared vulnerabilities against HIV-1 resistance mutations when compared to established integrase strand transfer inhibitors (INSTIs) such as raltegravir, elvitegravir, and dolutegravir. This guide provides a comprehensive comparison, supported by experimental data, to inform researchers, scientists, and drug development professionals on the evolving landscape of HIV-1 treatment.

The emergence of drug-resistant strains of HIV-1 remains a critical challenge in the management of the disease. The integrase enzyme is a key target for antiretroviral therapy, and while INSTIs have proven highly effective, the virus can develop mutations that reduce their efficacy. This compound, a naphthyridinone-based inhibitor, has demonstrated potent antiviral activity, but understanding its performance against resistant variants is crucial for its potential clinical application.

Comparative Cross-Resistance Profile

An analysis of in vitro data highlights the activity of this compound and other INSTIs against a panel of HIV-1 variants harboring specific resistance-associated mutations in the integrase gene. The data, presented in terms of fold change (FC) in the half-maximal effective concentration (EC50) compared to the wild-type virus, offers a quantitative measure of resistance.

Integrase MutationThis compound (FC in EC50)Raltegravir (RAL) (FC in EC50)Elvitegravir (EVG) (FC in EC50)Dolutegravir (DTG) (FC in EC50)
T66I 1.2[1]-9.7[2]-
E92Q 3.7[1]~5[3]~30[2][3]No significant change[3]
T97A --~3[3]No significant change[3]
Y143R ->10[4]-1.05 (with T97A)[5]
Q148H -7-22[4]--
Q148K High-level cross-resistance[1]>10[4]>92[2]-
Q148R High-level cross-resistance[1]>10[4]96[6]13.3 (with G140S)[5]
S153Y 1.4[1]---
N155H High-level cross-resistance[1]~10-19[3][4]~30-32[3][6]1.37[5]
G140S/Q148H -245[4]-3.75[5]

Note: A fold change of 1 indicates no change in susceptibility. Higher values indicate reduced susceptibility (resistance). Dashes indicate that specific data for that drug-mutation combination was not available in the cited sources.

The data indicates that while this compound retains activity against some mutations like T66I and S153Y, it exhibits significant cross-resistance to key mutations such as those at the Q148 and N155 positions, a pattern also observed with first-generation INSTIs like raltegravir and elvitegravir.[1] Dolutegravir, a second-generation INSTI, generally demonstrates a higher barrier to resistance, retaining activity against many single mutations that confer resistance to other inhibitors.[1][5][7]

Experimental Protocols

The determination of cross-resistance profiles relies on robust in vitro methodologies. A typical experimental workflow is outlined below.

Site-Directed Mutagenesis and Generation of Resistant Viral Clones
  • Plasmid Construction: The HIV-1 integrase coding region is cloned into a suitable expression vector.

  • Mutagenesis: Specific resistance-associated mutations are introduced into the integrase gene using site-directed mutagenesis kits. The accuracy of the mutations is confirmed by DNA sequencing.

  • Viral Stock Production: The mutated integrase-containing plasmids are co-transfected with an HIV-1 genomic vector (lacking the integrase gene) into a producer cell line (e.g., HEK293T).

  • Virus Titration: The resulting infectious viral particles are harvested and their concentration (titer) is determined using methods such as a p24 antigen ELISA or by infecting reporter cell lines.

Phenotypic Susceptibility Assay
  • Cell Culture: A susceptible target cell line (e.g., MT-4 cells or TZM-bl cells) is seeded in 96-well plates.

  • Drug Dilution: The integrase inhibitors to be tested (this compound, raltegravir, elvitegravir, dolutegravir) are prepared in a series of dilutions.

  • Infection: The target cells are infected with a standardized amount of the wild-type or mutant HIV-1 virus in the presence of the various drug concentrations.

  • Incubation: The infected cells are incubated for a defined period (e.g., 3-5 days) to allow for viral replication.

  • Quantification of Viral Replication: The extent of viral replication is measured using various methods, such as:

    • Luciferase Reporter Assay: If a reporter cell line (e.g., TZM-bl) is used, the activity of a viral-driven reporter gene (like luciferase) is quantified.

    • p24 Antigen ELISA: The amount of the HIV-1 p24 capsid protein in the cell culture supernatant is measured.

    • Cell Viability Assay: The cytopathic effect of the virus is assessed by measuring cell viability (e.g., using an MTS assay).

  • Data Analysis: The EC50 value, which is the drug concentration required to inhibit 50% of viral replication, is calculated for each drug against each viral strain. The fold change in EC50 is then determined by dividing the EC50 for the mutant virus by the EC50 for the wild-type virus.

Visualizing the Science

To better understand the processes involved, the following diagrams illustrate the HIV-1 integrase pathway and the experimental workflow for determining cross-resistance.

HIV_Integrase_Pathway cluster_host_cell Host Cell Cytoplasm cluster_nucleus Host Cell Nucleus Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Reverse Transcriptase Viral DNA Viral DNA Reverse Transcription->Viral DNA Pre-Integration Complex (PIC) Pre-Integration Complex (PIC) Viral DNA->Pre-Integration Complex (PIC) Forms complex with Integrase Integration Integration Pre-Integration Complex (PIC)->Integration Nuclear Import Integrase Integrase Integrase Inhibitors Integrase Inhibitors Integrase Inhibitors->Integration Block Strand Transfer Host DNA Host DNA Host DNA->Integration Provirus Provirus Integration->Provirus

Caption: HIV-1 Integrase Signaling Pathway and Mechanism of Integrase Inhibitors.

Cross_Resistance_Workflow Start Start Site-Directed Mutagenesis Site-Directed Mutagenesis Start->Site-Directed Mutagenesis Generate Mutant Viral Clones Generate Mutant Viral Clones Site-Directed Mutagenesis->Generate Mutant Viral Clones Infect Target Cells Infect Target Cells Generate Mutant Viral Clones->Infect Target Cells Prepare Drug Dilutions Prepare Drug Dilutions Prepare Drug Dilutions->Infect Target Cells Phenotypic Susceptibility Assay Phenotypic Susceptibility Assay Quantify Viral Replication Quantify Viral Replication Infect Target Cells->Quantify Viral Replication Calculate EC50 & Fold Change Calculate EC50 & Fold Change Quantify Viral Replication->Calculate EC50 & Fold Change End End Calculate EC50 & Fold Change->End

Caption: Experimental Workflow for Determining Cross-Resistance.

Conclusion

This compound demonstrates a resistance profile with both strengths and weaknesses. While effective against certain HIV-1 integrase mutations, it shares cross-resistance with first-generation INSTIs against key resistance pathways. This underscores the continuous need for the development of novel antiretrovirals with distinct resistance profiles to stay ahead of viral evolution. The comparative data presented here provides a valuable resource for the scientific community engaged in the fight against HIV/AIDS.

References

GSK-364735: A Potent HIV-1 Integrase Inhibitor with a Favorable Resistance Profile

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the investigational antiretroviral GSK-364735 demonstrates its potent activity against a range of HIV-1 strains, including those resistant to existing classes of antiretroviral drugs. As a naphthyridinone integrase strand transfer inhibitor (INSTI), this compound presents a promising option for treatment-experienced patients.

This compound targets the HIV-1 integrase enzyme, a critical component for viral replication that is distinct from the targets of protease inhibitors (PIs) and reverse transcriptase inhibitors (RTIs).[1] This novel mechanism of action allows this compound to maintain its efficacy against HIV-1 strains that have developed resistance to these established drug classes.[2][3][4]

Comparative Antiviral Activity

In vitro studies have demonstrated the potent antiviral activity of this compound against both laboratory strains and clinical isolates of HIV-1. The compound inhibits viral replication at nanomolar concentrations, with 50% effective concentrations (EC50) as low as 1.2 nM in peripheral blood mononuclear cells (PBMCs) and 5 nM in MT-4 cells.[4][5] The 50% inhibitory concentration (IC50) for the recombinant HIV-1 integrase in a strand transfer assay is approximately 8 nM.[4][6]

A key characteristic of this compound is its ability to retain full potency against viral strains with resistance mutations to other antiretroviral classes.

Activity Against RTI- and PI-Resistant HIV-1 Strains

This compound has shown equivalent potency against five different RTI-resistant viruses and four different PI-resistant viruses when compared to its activity against wild-type HIV-1.[2][3] The IC50 values against these resistant strains remained in the low nanomolar range, indicating a lack of cross-resistance.

Resistant Virus TypeNumber of Strains TestedIC50 Range (nM)Fold Change vs. Wild-Type
RTI-Resistant52.2 - 3.7~1
PI-Resistant42.0 - 3.2~1

Table 1: In Vitro Activity of this compound against RTI- and PI-Resistant HIV-1. This table summarizes the 50% inhibitory concentration (IC50) of this compound against HIV-1 strains containing resistance mutations to reverse transcriptase inhibitors (RTIs) and protease inhibitors (PIs). The data indicates that this compound maintains its potency against these resistant strains.[2][3]

Activity Against INSTI-Resistant HIV-1 Strains

The activity of this compound against strains with mutations conferring resistance to other integrase inhibitors is more varied. While it retains activity against several INSTI-resistant mutants, a high level of cross-resistance has been observed with key mutations such as those at positions Q148 and N155, which are associated with resistance to other INSTIs like raltegravir and elvitegravir.[3] However, it demonstrated activity equivalent to wild-type against other specific INSTI-resistant mutations.

INSTI-Resistant MutationFold Change in Activity vs. Wild-Type
T66I1.2
E92Q3.7
T124A1.0
P145S1.4
Q146R1.7
S153Y1.4
M154I0.8

Table 2: In Vitro Activity of this compound against select INSTI-Resistant HIV-1 Mutants. This table presents the fold change in the 50% inhibitory concentration (IC50) of this compound against HIV-1 strains with specific mutations in the integrase gene known to confer resistance to other integrase inhibitors. A fold change of ~1 indicates no loss of activity.[2]

Mechanism of Action: Inhibition of HIV-1 Integrase

This compound functions by binding to the active site of the HIV-1 integrase enzyme. This binding is competitive with other two-metal binding inhibitors.[4][5] The integrase enzyme catalyzes two crucial steps in the integration of the viral DNA into the host cell's genome: 3' processing and strand transfer.[1] this compound specifically inhibits the strand transfer step, effectively blocking the integration of the viral DNA.[2][4] This blockade leads to an accumulation of unintegrated viral DNA in the form of two-long-terminal-repeat (2-LTR) circles.[2][4]

HIV_Integration_Inhibition cluster_virus HIV-1 Lifecycle cluster_host Host Cell Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Integration Complex Pre-integration Complex (Viral DNA + Integrase) Viral DNA->Integration Complex Provirus Provirus Provirus->Viral RNA Transcription Host DNA Host DNA Host DNA->Provirus Integration Complex->Provirus Integration (Strand Transfer) This compound This compound This compound->Integration Complex Inhibits Strand Transfer

Figure 1: Mechanism of Action of this compound. This diagram illustrates the point of intervention of this compound in the HIV-1 lifecycle. By inhibiting the strand transfer step of integration, it prevents the insertion of viral DNA into the host cell's genome.

Experimental Protocols

The following are summaries of the key experimental methodologies used to evaluate the efficacy of this compound.

Antiviral Activity Assays

The antiviral activity of this compound was assessed in various cell-based assays using laboratory strains of HIV-1.[2] A common method involves infecting target cells, such as MT-4 cells or peripheral blood mononuclear cells (PBMCs), with HIV-1 in the presence of serial dilutions of the compound.[4][5] After a set incubation period, the extent of viral replication is measured, typically by quantifying the amount of viral p24 antigen produced using an enzyme-linked immunosorbent assay (ELISA). The 50% effective concentration (EC50) is then calculated as the drug concentration that inhibits viral replication by 50%.

Antiviral_Assay_Workflow Cell_Culture Prepare Target Cells (e.g., MT-4, PBMCs) Infection Infect Cells with HIV-1 in presence of Drug Cell_Culture->Infection Drug_Dilution Prepare Serial Dilutions of this compound Drug_Dilution->Infection Incubation Incubate for several days Infection->Incubation Quantification Quantify Viral Replication (p24 ELISA) Incubation->Quantification Analysis Calculate EC50 Quantification->Analysis

Figure 2: Experimental Workflow for Antiviral Activity Assay. This flowchart outlines the key steps involved in determining the in vitro antiviral efficacy of this compound.

Integrase Strand Transfer Assay

The direct inhibitory effect of this compound on the HIV-1 integrase enzyme was measured using a biochemical strand transfer assay.[4] This cell-free assay utilizes recombinant HIV-1 integrase and oligonucleotide substrates that mimic the viral DNA ends. The assay measures the ability of the integrase to catalyze the insertion of the viral DNA mimic into a target DNA substrate. The 50% inhibitory concentration (IC50) is the concentration of this compound that reduces the strand transfer activity by 50%.

Cross-Resistance Profiling

To assess the activity of this compound against resistant strains, site-directed mutagenesis is used to introduce specific resistance-conferring mutations into an infectious molecular clone of HIV-1.[2] The resulting mutant viruses are then used in antiviral activity assays as described above to determine the EC50 of this compound. The fold change in EC50 is calculated by dividing the EC50 for the mutant virus by the EC50 for the wild-type virus.

Combination Studies

When tested in combination with other approved antiretroviral drugs, this compound demonstrated either additive or synergistic effects, with no antagonism observed.[2][5] This suggests that this compound could be a valuable component of combination antiretroviral therapy (cART).

Conclusion

This compound is a potent HIV-1 integrase inhibitor with a distinct resistance profile. Its robust activity against HIV-1 strains resistant to RTIs and PIs makes it a promising candidate for further development, particularly for treatment-experienced patients with limited therapeutic options. While cross-resistance with other INSTIs can occur, it maintains activity against several key INSTI-resistant mutations. The favorable combination profile further supports its potential role in future HIV-1 treatment regimens. However, it is important to note that the clinical development of this compound was discontinued.[7]

References

Synergistic and Additive Antiviral Effects of GSK-364735 in Combination with Approved HIV-1 Drugs

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The development of new antiretroviral agents with novel mechanisms of action remains a critical component in the global strategy to combat HIV-1. GSK-364735, a potent and selective inhibitor of HIV-1 integrase, has demonstrated significant promise in preclinical studies. This guide provides a comprehensive overview of the synergistic and additive effects observed when this compound is combined with a range of approved HIV-1 drugs, offering valuable insights for the design of future clinical trials and combination therapies. The data presented herein is collated from in vitro studies and analyzed using established methodologies to quantify drug interactions.

Executive Summary

This compound consistently demonstrates synergistic or additive effects when tested in combination with a variety of approved antiretroviral agents, with no evidence of antagonism.[1] In a comprehensive in vitro study, this compound was evaluated in combination with 18 approved antiretroviral drugs, spanning multiple classes including Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs), Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), and Protease Inhibitors (PIs). The analysis revealed synergistic interactions with seven of these drugs and additive effects with the remaining ten, highlighting its potential as a versatile component of combination antiretroviral therapy (cART).

Quantitative Analysis of Drug Interactions

The following tables summarize the quantitative analysis of the interaction between this compound and various approved HIV-1 drugs. The interactions were predominantly classified as either synergistic or additive, as determined by the MacSynergy II method.

Table 1: Synergistic Interactions of this compound with Approved HIV-1 Drugs

Drug ClassDrug NameInteraction
NRTIAbacavir (ABC)Synergistic
NRTIDidanosine (ddI)Synergistic
NRTIStavudine (d4T)Synergistic
NNRTINevirapine (NVP)Synergistic
NNRTIDelavirdineSynergistic
PINelfinavirSynergistic
PISaquinavirSynergistic

Table 2: Additive Interactions of this compound with Approved HIV-1 Drugs

Drug ClassDrug NameInteraction
NRTIZidovudine (AZT)Additive
NRTILamivudine (3TC)Additive
NRTITenofovirAdditive
NRTIEmtricitabine (FTC)Additive
NNRTIEfavirenz (EFV)Additive
PIIndinavirAdditive
PILopinavirAdditive
PIRitonavirAdditive
PIAmprenavirAdditive
Fusion InhibitorEnfuvirtide (T-20)Additive

Signaling Pathway and Mechanism of Action

This compound exerts its antiviral activity by targeting the HIV-1 integrase enzyme, a critical component of the viral replication cycle. Specifically, it inhibits the strand transfer step of proviral DNA integration into the host cell genome.[1] The diagram below illustrates the mechanism of action of this compound.

HIV_Integrase_Inhibition cluster_virus HIV-1 Lifecycle cluster_host Host Cell cluster_inhibition Mechanism of this compound Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integration Integration Viral_DNA->Integration Provirus Provirus Integration->Provirus Host_DNA Host Chromosome Strand_Transfer Strand Transfer Step GSK364735 This compound Integrase HIV-1 Integrase GSK364735->Integrase Binds to GSK364735->Strand_Transfer Inhibits Integrase->Strand_Transfer Catalyzes

Caption: Mechanism of HIV-1 integrase inhibition by this compound.

Experimental Protocols

The in vitro antiviral activity and combination studies of this compound were conducted using the following methodologies:

1. Cell Lines and Virus:

  • Cell Line: MT-4 cells, a human T-cell leukemia cell line, were used for the antiviral assays.

  • Virus Strain: HIV-1 (IIIB) was used to infect the MT-4 cells.

2. Antiviral Assay:

  • MT-4 cells were seeded in 96-well plates.

  • The cells were infected with HIV-1 at a predetermined multiplicity of infection (MOI).

  • This compound and the approved antiretroviral drugs were added to the wells in a checkerboard dilution format to assess a wide range of concentration combinations.

  • The plates were incubated for 5 days at 37°C.

  • Viral replication was quantified by measuring the amount of p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

3. Data Analysis:

  • The 50% effective concentration (EC50) for each drug alone and in combination was calculated using a non-linear regression analysis.

  • The interaction between this compound and the other drugs was analyzed using the MacSynergy II program. This method calculates the theoretical additive effect of the drug combination based on the individual dose-response curves. The experimental results are then compared to the theoretical values to determine if the interaction is synergistic, additive, or antagonistic. A synergy volume greater than 25 µM²% is typically considered synergistic, while a volume between -25 and 25 µM²% is considered additive.

The following diagram outlines the experimental workflow for the in vitro synergy studies.

Synergy_Workflow cluster_setup Experiment Setup cluster_quantification Data Acquisition cluster_analysis Data Analysis Cell_Seeding Seed MT-4 cells in 96-well plates Drug_Addition Add this compound and approved HIV drug in checkerboard dilutions Cell_Seeding->Drug_Addition Virus_Infection Infect cells with HIV-1 (IIIB) Drug_Addition->Virus_Infection Incubation Incubate for 5 days at 37°C Virus_Infection->Incubation Supernatant_Collection Collect culture supernatant Incubation->Supernatant_Collection p24_ELISA Measure p24 antigen levels by ELISA Supernatant_Collection->p24_ELISA EC50_Calculation Calculate EC50 values p24_ELISA->EC50_Calculation MacSynergy_II Analyze drug interaction with MacSynergy II EC50_Calculation->MacSynergy_II Interaction_Classification Classify as Synergistic, Additive, or Antagonistic MacSynergy_II->Interaction_Classification

Caption: Experimental workflow for in vitro synergy studies.

Conclusion

The potent HIV-1 integrase inhibitor this compound demonstrates a favorable interaction profile when combined with a broad range of approved antiretroviral drugs. The consistent observation of synergistic or additive effects, and the absence of antagonism, strongly supports its further clinical development as a key component of future combination therapies for the treatment of HIV-1 infection. The data presented in this guide provides a valuable resource for researchers and clinicians working to optimize antiretroviral treatment strategies.

References

Validating GSK-364735's Mechanism of Action: A Comparative Guide to HIV-1 Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of GSK-364735, a potent human immunodeficiency virus type 1 (HIV-1) integrase inhibitor, with other key alternatives in its class.[1][2][3][4][5][6][7] By examining its performance in competitive binding assays and outlining the experimental protocols, this document serves as a valuable resource for researchers validating the mechanism of action of novel antiretroviral compounds.

Competitive Landscape: Performance of HIV-1 Integrase Inhibitors

This compound demonstrates a potent inhibitory effect on HIV-1 integrase, acting competitively at the two-metal binding site within the enzyme's catalytic center.[8][9][10] This mechanism is shared with other integrase strand transfer inhibitors (INSTIs), including Raltegravir, Elvitegravir, and Dolutegravir. The following table summarizes key quantitative data for these compounds, offering a direct comparison of their inhibitory potency.

CompoundTargetAssay TypeIC50 (nM)Kd (nM)Cell-Based EC50 (nM)
This compound HIV-1 IntegraseStrand Transfer8 ± 2[8][11]6 ± 4[8][11]1.2 ± 0.4 (PBMCs)[8][11], 5 ± 1 (MT-4 cells)[8][11]
Raltegravir HIV-1 IntegraseStrand Transfer2 - 7[12]--
Elvitegravir HIV-1 IntegraseAntiviral Assay0.7 (HIV-1IIIB)--
Dolutegravir HIV-1 IntegraseAntiviral AssayLow nanomolar--

Experimental Protocol: HIV-1 Integrase Strand Transfer Assay

The following protocol provides a detailed methodology for a competitive binding assay to determine the 50% inhibitory concentration (IC50) of compounds against HIV-1 integrase. This is a representative protocol based on commonly used methods for evaluating INSTIs.

Objective: To measure the concentration at which a test compound inhibits 50% of the HIV-1 integrase strand transfer activity.

Materials:

  • Recombinant HIV-1 Integrase

  • Donor DNA (oligonucleotide mimicking the viral DNA end)

  • Target DNA (oligonucleotide mimicking the host DNA)

  • Assay Buffer (containing appropriate salts and cofactors, e.g., Mg2+ or Mn2+)

  • Test Compound (e.g., this compound)

  • Control Inhibitor (known HIV-1 integrase inhibitor)

  • Detection System (e.g., radioactivity, fluorescence, or colorimetric)

  • 96-well plates

Procedure:

  • Plate Preparation: Coat the wells of a 96-well plate with the target DNA.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, recombinant HIV-1 integrase, and the donor DNA.

  • Compound Addition: Add serial dilutions of the test compound to the wells. Include wells with a known inhibitor as a positive control and wells with no inhibitor as a negative control.

  • Incubation: Add the reaction mixture to the wells and incubate at 37°C to allow the integrase to bind to the donor DNA and for the strand transfer reaction to occur.

  • Washing: Wash the wells to remove unbound reagents.

  • Detection: Add the detection reagent to quantify the amount of donor DNA that has been integrated into the target DNA. The signal is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the controls. Plot the percent inhibition against the log of the compound concentration and determine the IC50 value using a suitable curve-fitting algorithm.

Visualizing the Mechanism and Process

To further elucidate the mechanism of action and the experimental workflow, the following diagrams are provided.

Competitive_Binding_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Reagents (Integrase, DNA, Buffers) mix Add Reaction Mix (Integrase + Donor DNA) reagents->mix plate Coat Plate with Target DNA add_compound Add Test Compound to Wells plate->add_compound compound Prepare Serial Dilutions of Test Compound compound->add_compound incubate Incubate at 37°C add_compound->incubate wash Wash Wells incubate->wash detect Detect Integrated DNA wash->detect analyze Calculate IC50 detect->analyze

Caption: Workflow for a competitive HIV-1 integrase strand transfer assay.

HIV_Signaling_Pathway cluster_virus HIV Virion cluster_cell Host Cell viral_rna Viral RNA reverse_transcriptase Reverse Transcriptase viral_rna->reverse_transcriptase Reverse Transcription viral_dna Viral DNA reverse_transcriptase->viral_dna integrase Integrase host_dna Host DNA integrase->host_dna Integration nucleus Nucleus viral_dna->nucleus Nuclear Import integrated_dna Integrated Provirus host_dna->integrated_dna gsk364735 This compound & Alternatives gsk364735->integrase Inhibition

Caption: HIV life cycle highlighting the inhibition of integrase by this compound.

References

A Comparative Guide to the Resistance Profiles of HIV-1 Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Integrase Strand Transfer Inhibitors (INSTIs) are a cornerstone of modern antiretroviral therapy (ART), prized for their high efficacy and favorable tolerability. However, the emergence of drug resistance remains a critical challenge to their long-term success. This guide provides an objective comparison of the resistance mutation profiles of first and second-generation INSTIs, supported by experimental data and detailed methodologies, to aid in research and development efforts.

Generational Differences in Resistance Barrier

The primary distinction between first-generation INSTIs (Raltegravir, Elvitegravir) and second-generation INSTIs (Dolutegravir, Bictegravir, Cabotegravir) lies in their genetic barrier to resistance. First-generation agents are more susceptible to resistance, often through single key mutations.[1][2] In contrast, second-generation INSTIs were designed for a higher genetic barrier, maintaining activity against many viruses that are resistant to their predecessors.[2][3][4] This enhanced resilience is attributed to their greater flexibility and slower dissociation from the integrase-DNA complex.[2]

Quantitative Comparison of Resistance Profiles

The development of resistance is quantified by the "fold change" (FC) in the 50% effective concentration (EC50) or inhibitory concentration (IC50) required to inhibit viral replication compared to the wild-type virus. A higher fold change indicates greater resistance. The table below summarizes the in vitro FC values for key resistance mutations against various INSTIs.

Table 1: Fold Change in Susceptibility for Common INSTI Resistance Mutations

Mutation/PathwayRaltegravir (RAL)Elvitegravir (EVG)Dolutegravir (DTG)Bictegravir (BIC)Cabotegravir (CAB)
T66I/K Low FC (<10)Moderate FC (~5-40)[5]Low FC (<3)[5]Low FC (<2)Low FC (<3)[5]
E92Q Moderate FCHigh FCLow FCLow FCLow FC
G140S + Q148H High FC (>100)High FC (>100)Moderate FC (~5-10)[5][6]Low-Mod. FC (~2-5)[5]Moderate FC (~10)[5]
Y143R/C High FC (>50)High FC (>50)Low FC (<2)Low FC (<2)Low FC (<2)
S147G Low FCLow FCLow FC (<3)[7]Low FC (<3)[7]Low FC (<3)[7]
Q148H/K/R High FCHigh FCLow FC (<2)[5]Low FC (<2)[5]Moderate FC (~5)[5]
N155H High FC (>50)High FC (>50)Low FC (<2)Low FC (<2)Low FC (<2)
R263K Low FC (<2)Low FC (<2)Low-Mod. FC (~2-3)[7]Low FC (<3)[7]Low FC (<3)[7]

Data synthesized from multiple in vitro studies. Fold change values are approximate and can vary based on the specific viral background and assay used. Low FC is generally <5, Moderate is 5-25, and High is >25.

Major Resistance Pathways

Three primary mutational pathways confer high-level resistance to first-generation INSTIs: Y143, N155H, and Q148.[1][8]

  • The Y143 Pathway (Y143C/R): Confers high-level resistance to Raltegravir and Elvitegravir but has minimal impact on second-generation INSTIs.[9]

  • The N155H Pathway: Often accompanied by secondary mutations like E92Q, this pathway also leads to significant resistance against first-generation drugs while second-generation agents remain largely effective.[10]

  • The Q148 Pathway (Q148H/K/R): This is the most critical pathway as it can confer broad cross-resistance to all INSTIs, especially when combined with secondary mutations like G140S/A/C.[5][11] The combination of Q148H and G140S can significantly reduce the susceptibility to even Dolutegravir and Bictegravir.[5][9]

Second-generation INSTIs, while robust, can select for unique mutations like R263K or G118R, which typically confer lower levels of resistance.[1][7]

Experimental Methodologies

The data presented are primarily derived from two key experimental approaches: in vitro selection of resistant viruses and phenotypic susceptibility assays using site-directed mutants.

In Vitro Selection of Resistant Variants

This method involves culturing HIV-1 in the presence of gradually increasing concentrations of an INSTI over an extended period.[7][12]

Protocol Outline:

  • Virus Culture: Wild-type HIV-1 (e.g., NL4-3 strain) is propagated in susceptible host cells, such as MT-2 cells or peripheral blood mononuclear cells (PBMCs).[12]

  • Drug Escalation: The virus is cultured with an initial sub-optimal concentration of the integrase inhibitor.

  • Serial Passage: As viral replication is detected (e.g., by measuring p24 antigen levels), the cell-free supernatant is used to infect fresh cells with a slightly higher concentration of the drug.[7]

  • Genotypic Analysis: This process is repeated for numerous passages (weeks to months). At various time points, viral RNA is extracted from the culture supernatant, and the integrase gene is sequenced to identify emerging mutations.[13]

  • Correlation: The identified mutations are then correlated with the drug concentrations at which they emerged, revealing the resistance profile.

Phenotypic Susceptibility Assay

This assay directly measures the susceptibility of a virus to a drug.[14] It is the gold standard for determining the impact of specific mutations on drug efficacy.

Protocol Outline:

  • Site-Directed Mutagenesis: Specific resistance mutations of interest are introduced into the integrase-coding region of an HIV-1 molecular clone (e.g., a modified pNL4-3 vector) using PCR-based mutagenesis.[9]

  • Virus Production: The mutated plasmid DNA is transfected into producer cells (e.g., 293T cells) to generate recombinant virus stocks.[9]

  • Infectivity Assay: Target cells (e.g., TZM-bl, which express a luciferase reporter gene upon HIV-1 infection) are infected with the mutant virus in the presence of serial dilutions of the integrase inhibitor.

  • Data Acquisition: After a set incubation period (e.g., 48 hours), cell lysis occurs, and luciferase activity is measured.

  • EC50 Calculation: The drug concentration that inhibits viral replication by 50% (EC50) is calculated. The fold change in resistance is determined by dividing the EC50 for the mutant virus by the EC50 for the wild-type virus.[14]

Workflow Visualization

The following diagram illustrates the general workflow for identifying and characterizing INSTI resistance mutations.

G cluster_0 Source of Virus cluster_1 Resistance Selection & Identification cluster_2 Phenotypic Characterization wt_virus Wild-Type HIV-1 in_vitro In Vitro Selection (Dose Escalation) wt_virus->in_vitro clinical_isolates Clinical Isolates (from patients) genotyping Genotypic Analysis (Sequencing IN Gene) clinical_isolates->genotyping in_vitro->genotyping Selects for mutations id_mutations Identify Potential Resistance Mutations genotyping->id_mutations mutagenesis Site-Directed Mutagenesis id_mutations->mutagenesis Informs which mutations to create phenotyping Phenotypic Assay (Recombinant Virus) mutagenesis->phenotyping fc_calc Calculate Fold-Change in Susceptibility phenotyping->fc_calc

Caption: Workflow for identifying and characterizing INSTI resistance.

Conclusion

The development of second-generation INSTIs represents a significant advancement in overcoming the limitations of earlier agents. Their higher genetic barrier to resistance offers more durable viral suppression. However, the emergence of cross-resistance via the Q148 pathway highlights the ongoing need for vigilant monitoring and the development of novel inhibitors with distinct resistance profiles. The experimental workflows detailed here are fundamental to these continuing research and drug development efforts.

References

Comparative Efficacy of GSK2982772 and Other RIPK1 Inhibitors: An In Vitro and In Vivo Correlation Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitor, GSK2982772, with other notable alternatives, Necrostatin-1 (Nec-1) and RIPA-56. The comparative analysis is supported by experimental data from both in vitro and in vivo studies to offer a comprehensive overview of their efficacy and correlation.

Introduction to RIPK1 Inhibition

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical mediator of cellular signaling pathways that regulate inflammation and programmed cell death, including apoptosis and necroptosis. Its kinase activity is implicated in the pathophysiology of various inflammatory and neurodegenerative diseases, making it a prime therapeutic target. This guide focuses on GSK2982772, a potent and selective RIPK1 inhibitor developed by GlaxoSmithKline, and compares its performance with the first-generation inhibitor Necrostatin-1 and the potent, metabolically stable RIPA-56.

In Vitro Efficacy Comparison

The in vitro potency of RIPK1 inhibitors is typically assessed through biochemical kinase inhibition assays and cell-based assays that measure the inhibition of necroptosis in response to stimuli like Tumor Necrosis Factor-alpha (TNF-α).

InhibitorAssay TypeSystemIC50 / EC50Citation
GSK2982772 Kinase Inhibition (ATP competitive)Human RIPK116 nM[1]
Kinase Inhibition (ATP competitive)Monkey RIPK120 nM[1]
Necroptosis InhibitionHuman U937 cells (TNF-induced)6.3 nM[2]
Necroptosis InhibitionMouse L929 cells (TNF-induced)1.3 µM[2]
Cytokine ReleaseUlcerative Colitis Explant TissueConcentration-dependent reduction of IL-1β and IL-6[1]
Necrostatin-1 Necroptosis InhibitionHuman Jurkat cells (TNF-induced)490 nM[3]
Kinase InhibitionRIPK1 Autophosphorylation1-100 µM[3]
Necroptosis InhibitionHuman HT-29 cellsReduced proinflammatory cytokine release[4]
RIPA-56 Kinase InhibitionRIPK113 nM[5]
Necroptosis InhibitionHuman HT-29 cells28 nM[5]
Necroptosis InhibitionMouse L929 cells27 nM[5]

In Vivo Efficacy Comparison

The correlation of in vitro potency to in vivo efficacy is crucial for the clinical translation of RIPK1 inhibitors. These compounds have been evaluated in various animal models of inflammatory diseases.

InhibitorAnimal ModelDosing and AdministrationKey FindingsCitation
GSK2982772 Mouse Model of Inflammatory Response (TNF-α induced)Oral administrationSignificantly avoided hypothermia[5]
Healthy Volunteers (Phase I)60-120 mg BID, oral>90% RIPK1 target engagement over 24 hours; safe and well-tolerated[6]
Plaque Psoriasis Patients (Phase IIa)60 mg BID/TID, oralImprovement in Plaque Lesion Severity Sum[5]
Necrostatin-1 Mouse Model of Systemic Inflammatory Response Syndrome (SIRS)Intraperitoneal injectionPrevented hypothermia and death[7]
Mouse Model of Colitis (DSS-induced)Intraperitoneal injectionSignificantly suppressed colitis symptoms and reduced IL-6 production[4]
Mouse Model of Traumatic Brain InjuryIntracerebroventricular administrationReduced histopathology and functional deficits[7]
RIPA-56 Mouse Model of Systemic Inflammatory Response Syndrome (SIRS)2 mg/kg, intravenousEfficiently reduced TNF-α-induced mortality and multi-organ damage[5]

Experimental Protocols

RIPK1 Kinase Inhibition Assay (ADP-Glo™ Assay)

This biochemical assay measures the kinase activity of purified recombinant RIPK1 by quantifying the amount of ADP produced during the phosphorylation of a substrate.

  • Reaction Setup : Purified recombinant human RIPK1 (e.g., 10 nM) is incubated with the test inhibitor at various concentrations in a kinase assay buffer.

  • Initiation : The kinase reaction is initiated by adding a solution containing ATP and a suitable substrate, such as Myelin Basic Protein (MBP).

  • Incubation : The reaction mixture is incubated at 30°C for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Termination and Detection : The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added, which converts the generated ADP into a luminescent signal.

  • Data Analysis : The luminescence is measured using a plate reader. The IC50 value, representing the concentration of the inhibitor required to reduce RIPK1 activity by 50%, is calculated from the dose-response curve.[8]

TNF-α-Induced Necroptosis Assay in HT-29 Cells

This cell-based assay evaluates the ability of an inhibitor to protect cells from necroptotic cell death induced by a combination of TNF-α, a SMAC mimetic, and a pan-caspase inhibitor.

  • Cell Culture : Human colorectal adenocarcinoma HT-29 cells are cultured in appropriate media and seeded into 96-well plates.

  • Inhibitor Pre-treatment : Cells are pre-treated with various concentrations of the RIPK1 inhibitor for 1-2 hours.

  • Induction of Necroptosis : Necroptosis is induced by treating the cells with a combination of human TNF-α (e.g., 20 ng/mL), a SMAC mimetic (e.g., 100 nM), and a pan-caspase inhibitor such as z-VAD-fmk (e.g., 20 µM). The caspase inhibitor is crucial to block apoptosis and drive the cells towards necroptosis.

  • Incubation : The plates are incubated for 24-48 hours.

  • Cell Viability Assessment : Cell viability is assessed using methods such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels, or by staining with propidium iodide to quantify cell death via flow cytometry.

  • Data Analysis : The EC50 value, representing the concentration of the inhibitor that provides 50% protection against necroptosis, is determined.[9]

In Vivo TNF-α-Induced Systemic Inflammatory Response Syndrome (SIRS) Model

This animal model is used to assess the efficacy of RIPK1 inhibitors in a systemic inflammation setting.

  • Animal Acclimatization : Male C57BL/6 mice are acclimatized for at least one week before the experiment.

  • Inhibitor Administration : The test compound (e.g., GSK2982772, RIPA-56) or vehicle is administered to the mice, typically via oral gavage or intraperitoneal injection, at a predetermined time before the inflammatory challenge.

  • Induction of SIRS : Mice are challenged with an intravenous injection of a lethal dose of murine TNF-α (e.g., 50 µg). In some protocols, a pan-caspase inhibitor like zVAD-fmk is co-administered to enhance the necroptotic component of the response.

  • Monitoring : Key parameters such as body temperature and survival are monitored over a period of several hours to days.

  • Endpoint Analysis : The primary endpoints are the prevention of hypothermia and increased survival rate in the treated groups compared to the vehicle control group. Organ damage can also be assessed through histological analysis and measurement of serum biomarkers of inflammation.[10]

Visualizations

RIPK1 Signaling Pathway

RIPK1_Signaling cluster_membrane Plasma Membrane cluster_complexI Complex I (Pro-survival & Pro-inflammatory) cluster_complexII Complex II (Cell Death) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIPK1_I RIPK1 TRADD->RIPK1_I cIAP12 cIAP1/2 TRAF2->cIAP12 cIAP12->RIPK1_I K63 Ubiquitination LUBAC LUBAC RIPK1_I->LUBAC Recruits IKK IKK Complex RIPK1_I->IKK RIPK1_II RIPK1 RIPK1_I->RIPK1_II Transition to Cytosol LUBAC->RIPK1_I M1 Ubiquitination NFkB NF-κB Activation (Survival & Inflammation) IKK->NFkB FADD FADD RIPK1_II->FADD RIPK3 RIPK3 RIPK1_II->RIPK3 RHIM-RHIM Interaction Casp8 Caspase-8 FADD->Casp8 Apoptosis Apoptosis Casp8->Apoptosis MLKL MLKL RIPK3->MLKL Phosphorylates Necroptosis Necroptosis MLKL->Necroptosis Executes TNF TNFα TNF->TNFR1 Binds GSK2982772 GSK2982772 Nec-1, RIPA-56 GSK2982772->RIPK1_I Inhibits Kinase Activity GSK2982772->RIPK1_II Inhibits Kinase Activity

Caption: RIPK1 signaling pathway initiated by TNF-α binding to TNFR1.

Kinase Inhibitor Discovery Workflow

Kinase_Inhibitor_Workflow cluster_discovery Discovery Phase cluster_development Development Phase Target_ID Target Identification & Validation (RIPK1) HTS High-Throughput Screening (Compound Libraries) Target_ID->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (ADME/Tox Profiling) Hit_to_Lead->Lead_Opt Preclinical Preclinical Development (In Vivo Efficacy & Safety) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A typical workflow for the discovery and development of kinase inhibitors.

References

Benchmarking GSK-364735 Against Next-Generation Integrase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of HIV-1 treatment has been significantly shaped by the advent of integrase strand transfer inhibitors (INSTIs). These agents effectively block the integration of the viral DNA into the host genome, a critical step in the HIV-1 replication cycle. While first-generation INSTIs marked a significant advancement, the emergence of drug resistance has necessitated the development of next-generation inhibitors with improved potency and resistance profiles. This guide provides a comprehensive comparison of GSK-364735, a potent naphthyridinone-based INSTI, with two leading next-generation INSTIs, dolutegravir and bictegravir. The information is compiled from preclinical and in vitro studies to offer an objective benchmark for researchers and drug development professionals.

Mechanism of Action: A Shared Target

This compound, dolutegravir, and bictegravir all share a common mechanism of action. They are integrase strand transfer inhibitors (INSTIs) that target the HIV-1 integrase enzyme. Specifically, they bind to the active site of the integrase-viral DNA complex, a key intermediate in the integration process. This binding is facilitated by the chelation of two essential magnesium ions within the active site, which effectively blocks the strand transfer step of integration. By preventing the insertion of the viral DNA into the host cell's genome, these inhibitors halt the viral replication cycle.[1]

Comparative In Vitro Efficacy

The in vitro potency of these integrase inhibitors is a key determinant of their potential clinical utility. The following tables summarize the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values for this compound, dolutegravir, and bictegravir against wild-type HIV-1 in various cell-based assays.

Table 1: In Vitro Anti-HIV-1 Activity (IC50/EC50 in nM)

CompoundAssay TypeCell LineWild-Type HIV-1 IC50/EC50 (nM)
This compound Strand Transfer AssayRecombinant Integrase8 ± 2[1]
Antiviral AssayPeripheral Blood Mononuclear Cells (PBMCs)1.2 ± 0.4[1]
Antiviral AssayMT-4 cells5 ± 1[1]
Dolutegravir Antiviral AssayMT-4 cells~0.51
Bictegravir Antiviral AssayMT-4 cells~0.6

Note: Data for dolutegravir and bictegravir are compiled from various sources and may have been generated under slightly different experimental conditions. Direct head-to-head comparative studies are limited.

Resistance Profile: A Key Differentiator

A critical aspect of any new antiretroviral agent is its activity against viral strains that have developed resistance to existing drugs. The following table presents the fold change in IC50/EC50 values for this compound, dolutegravir, and bictegravir against common integrase inhibitor-resistant HIV-1 mutants. A lower fold change indicates better retention of activity against the resistant strain.

Table 2: In Vitro Activity Against Integrase Inhibitor-Resistant HIV-1 Mutants (Fold Change in IC50/EC50)

MutationThis compoundDolutegravirBictegravir
T66I1.2[2]<2<2
E92Q3.7[2]<2<2
T97A-<2<2
Y143R/H/C-<2 (R), >10 (H/C)<2
Q148H/K/R1.7 (R)[2]>10 (with secondary mutations)>10 (with secondary mutations)
N155H-<2<2
G140S + Q148H->10>10

Note: "-" indicates that specific data for that mutation was not found in the searched sources. Resistance profiles can be complex and are influenced by the presence of multiple mutations.

This compound demonstrated potent activity against several known INI-resistant mutants with minimal shifts in its effective concentration.[2] Similarly, dolutegravir and bictegravir are known to have a high barrier to resistance, retaining activity against many strains resistant to first-generation INSTIs. However, specific combinations of mutations, particularly those involving the Q148 pathway, can confer cross-resistance to all three inhibitors.

Experimental Protocols

To provide a comprehensive understanding of the data presented, detailed methodologies for the key experiments are outlined below.

HIV-1 Integrase Strand Transfer Assay

This assay biochemically measures the ability of a compound to inhibit the strand transfer reaction catalyzed by the HIV-1 integrase enzyme.

Materials:

  • Recombinant HIV-1 Integrase

  • Oligonucleotide substrates mimicking the viral DNA ends (donor substrate) and target DNA (acceptor substrate)

  • Assay buffer (containing MgCl2, DTT, and a buffering agent like HEPES)

  • 96-well plates

  • Detection system (e.g., fluorescence or radioactivity-based)

Protocol:

  • Coat 96-well plates with the donor DNA substrate.

  • Add recombinant HIV-1 integrase to the wells and incubate to allow binding to the donor DNA.

  • Add serial dilutions of the test compound (this compound, dolutegravir, or bictegravir) to the wells.

  • Initiate the strand transfer reaction by adding the acceptor DNA substrate.

  • Incubate the plate to allow the integration reaction to proceed.

  • Stop the reaction and wash the wells to remove unincorporated DNA.

  • Quantify the amount of integrated DNA using a suitable detection method.

  • Calculate the IC50 value, which is the concentration of the inhibitor that reduces the strand transfer activity by 50%.

Antiviral Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This cell-based assay determines the efficacy of a compound in inhibiting HIV-1 replication in primary human immune cells.

Materials:

  • Isolated human PBMCs

  • HIV-1 viral stock (e.g., laboratory-adapted strains or clinical isolates)

  • Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS) and IL-2

  • 96-well cell culture plates

  • p24 antigen ELISA kit

Protocol:

  • Isolate PBMCs from healthy donor blood using density gradient centrifugation.

  • Stimulate the PBMCs with phytohemagglutinin (PHA) and culture in the presence of IL-2 to promote T-cell proliferation.

  • Seed the stimulated PBMCs into 96-well plates.

  • Add serial dilutions of the test compound to the wells.

  • Infect the cells with a known amount of HIV-1.

  • Incubate the plates for several days to allow for viral replication.

  • Collect the culture supernatants at specific time points.

  • Measure the amount of HIV-1 p24 antigen in the supernatants using an ELISA kit as an indicator of viral replication.

  • Calculate the EC50 value, which is the concentration of the inhibitor that reduces p24 antigen production by 50%.

Cytotoxicity Assay in MT-4 Cells

This assay assesses the toxicity of a compound to the host cells, which is crucial for determining its therapeutic index.

Materials:

  • MT-4 cells (a human T-cell leukemia line)

  • Cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., DMSO or a detergent-based solution)

  • Microplate reader

Protocol:

  • Seed MT-4 cells into 96-well plates.

  • Add serial dilutions of the test compound to the wells.

  • Incubate the plates for a period equivalent to the antiviral assay.

  • Add MTT reagent to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.

  • Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

Visualizing the Pathways and Processes

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

HIV_Lifecycle cluster_extracellular Extracellular cluster_cell Host Cell HIV Virion HIV Virion CD4 Receptor CD4 Receptor HIV Virion->CD4 Receptor 1. Binding Coreceptor Coreceptor HIV Virion->Coreceptor Cytoplasm Cytoplasm Coreceptor->Cytoplasm 2. Fusion & Entry Reverse Transcription Reverse Transcription Cytoplasm->Reverse Transcription 3. Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Nuclear Import Nuclear Import Viral DNA->Nuclear Import Nucleus Nucleus Nuclear Import->Nucleus Integration Integration Nucleus->Integration Host DNA Host DNA Integration->Host DNA 4. Integration (Target of INSTIs) Transcription Transcription Host DNA->Transcription 5. Transcription Viral RNA Viral RNA Transcription->Viral RNA Translation Translation Viral RNA->Translation Assembly Assembly Viral RNA->Assembly Viral Proteins Viral Proteins Translation->Viral Proteins Viral Proteins->Assembly Budding Budding Assembly->Budding 6. Assembly & Budding Mature Virion Mature Virion Budding->Mature Virion 7. Maturation

Caption: The HIV-1 replication cycle, highlighting the integration step targeted by INSTIs.

Integrase_Inhibition cluster_process HIV Integration Process Viral DNA Viral DNA Integrase-DNA Complex Integrase-DNA Complex Viral DNA->Integrase-DNA Complex Integrase Integrase Integrase->Integrase-DNA Complex 3' Processing 3' Processing Integrase-DNA Complex->3' Processing Strand Transfer Strand Transfer 3' Processing->Strand Transfer Integrated Provirus Integrated Provirus Strand Transfer->Integrated Provirus INSTI INSTI INSTI->Strand Transfer Inhibition

Caption: Mechanism of action of Integrase Strand Transfer Inhibitors (INSTIs).

Experimental_Workflow cluster_workflow In Vitro Evaluation of INSTIs Compound Synthesis\n(this compound, DTG, BIC) Compound Synthesis (this compound, DTG, BIC) Biochemical Assay\n(Integrase Strand Transfer) Biochemical Assay (Integrase Strand Transfer) Compound Synthesis\n(this compound, DTG, BIC)->Biochemical Assay\n(Integrase Strand Transfer) Cell-based Antiviral Assay\n(PBMCs, MT-4 cells) Cell-based Antiviral Assay (PBMCs, MT-4 cells) Compound Synthesis\n(this compound, DTG, BIC)->Cell-based Antiviral Assay\n(PBMCs, MT-4 cells) Data Analysis\n(IC50, EC50, CC50, Fold Change) Data Analysis (IC50, EC50, CC50, Fold Change) Biochemical Assay\n(Integrase Strand Transfer)->Data Analysis\n(IC50, EC50, CC50, Fold Change) Cytotoxicity Assay\n(MT-4 cells) Cytotoxicity Assay (MT-4 cells) Cell-based Antiviral Assay\n(PBMCs, MT-4 cells)->Cytotoxicity Assay\n(MT-4 cells) Resistance Profiling\n(Site-directed mutants) Resistance Profiling (Site-directed mutants) Cell-based Antiviral Assay\n(PBMCs, MT-4 cells)->Resistance Profiling\n(Site-directed mutants) Cytotoxicity Assay\n(MT-4 cells)->Data Analysis\n(IC50, EC50, CC50, Fold Change) Resistance Profiling\n(Site-directed mutants)->Data Analysis\n(IC50, EC50, CC50, Fold Change) Comparative Assessment Comparative Assessment Data Analysis\n(IC50, EC50, CC50, Fold Change)->Comparative Assessment

Caption: A typical experimental workflow for the in vitro evaluation of INSTIs.

Conclusion

References

Safety Operating Guide

Safe Disposal of GSK-364735: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling GSK-364735 must adhere to strict safety and disposal protocols to mitigate risks to personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring compliance with safety regulations and promoting a secure laboratory environment.

Hazard Profile and Safety Precautions

This compound sodium is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to the safety measures outlined in the Safety Data Sheet (SDS) is mandatory when handling this compound.

Hazard ClassificationPrecautionary Statements
Acute toxicity, Oral (Category 4)P264: Wash skin thoroughly after handling.[1]
Acute aquatic toxicity (Category 1)P270: Do not eat, drink or smoke when using this product.[1]
Chronic aquatic toxicity (Category 1)P273: Avoid release to the environment.[1]
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.[1]
P330: Rinse mouth.[1]
P391: Collect spillage.[1]
P501: Dispose of contents/ container to an approved waste disposal plant.[1]

Step-by-Step Disposal Protocol

The fundamental principle for the disposal of this compound is that it must be managed as hazardous waste and disposed of through an approved waste disposal plant.[1] Do not dispose of this compound down the drain or in regular trash.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Place any solid this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any contaminated lab supplies (e.g., weigh boats, spatulas) into a clearly labeled, sealed, and leak-proof hazardous waste container.

    • The container should be designated for "Toxic" or "Hazardous" chemical waste and should be compatible with the chemical properties of the compound.

  • Liquid Waste:

    • Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.

    • The container must be appropriate for liquid chemical waste and clearly marked with the contents, including the concentration of this compound.

    • Never mix this compound waste with other incompatible chemical waste streams.

2. Decontamination of Glassware and Surfaces:

  • Thoroughly rinse all glassware and equipment that has come into contact with this compound with an appropriate solvent (e.g., ethanol or isopropanol), followed by a final rinse with water.

  • Collect all rinsate as hazardous liquid waste.

  • Wipe down all work surfaces with a suitable decontaminating agent. Dispose of the cleaning materials as solid hazardous waste.

3. Packaging and Labeling for Disposal:

  • Ensure all waste containers are securely sealed to prevent any leakage.

  • Label each container with a hazardous waste tag that includes:

    • The full chemical name: this compound

    • The specific hazards (e.g., "Toxic," "Aquatic Hazard")

    • The date of accumulation

    • The laboratory and principal investigator's contact information

4. Storage Pending Disposal:

  • Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated secondary containment area.

  • This area should be away from general laboratory traffic and incompatible materials.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Follow all institutional and local regulations for the final disposal of hazardous chemical waste.

Disposal Workflow

This compound Disposal Workflow cluster_collection Waste Collection & Segregation cluster_containment Containment & Labeling Solid Solid Waste (Compound, PPE, Supplies) SealedSolid Seal in Labeled Hazardous Waste Container Solid->SealedSolid Liquid Liquid Waste (Solutions, Rinsate) SealedLiquid Seal in Labeled Hazardous Liquid Waste Container Liquid->SealedLiquid Storage Store in Designated Secondary Containment Area SealedSolid->Storage SealedLiquid->Storage Disposal Collection by EHS or Licensed Disposal Contractor Storage->Disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling GSK-364735

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of GSK-364735, an investigational compound. Adherence to these procedures is essential to ensure a safe laboratory environment and the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

While a comprehensive safety profile for this compound is not publicly available, a safety data sheet for this compound sodium indicates that the compound is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, appropriate precautions must be taken to avoid ingestion, skin contact, and release into the environment.

The following table summarizes the recommended personal protective equipment for handling this compound.

PPE Category Specific Recommendations Purpose
Hand Protection Double-gloving with nitrile gloves is recommended.[2] Check gloves for any tears or punctures before use.To prevent skin contact with the compound.
Eye Protection Chemical splash goggles that meet the ANSI Z.87.1 1989 standard are required.[3]To protect eyes from splashes or aerosols.
Body Protection A fully buttoned lab coat, preferably a disposable one, should be worn.[2][3]To protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols.[3][4] The specific type of respirator should be determined by a risk assessment.To prevent inhalation of the compound.

Operational Plan: Handling and Storage

Engineering Controls:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Safe Handling Practices:

  • Avoid direct contact with the compound.

  • Do not eat, drink, or smoke in areas where this compound is handled.[1]

  • Wash hands thoroughly with soap and water after handling the compound.[1]

  • Prepare a designated area for handling this compound to contain any potential spills.

Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.

Waste Segregation and Collection:

  • Solid Waste: Contaminated consumables such as gloves, bench paper, and empty vials should be collected in a designated, labeled hazardous waste container.[5][6]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container.

  • Sharps: Needles and other sharps contaminated with this compound must be disposed of in a designated sharps container.

Disposal Procedure:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".[5]

  • Store waste containers in a designated satellite accumulation area.[5]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.[5]

  • Do not dispose of this compound down the drain or in regular trash.[1]

Experimental Workflow and Safety Checkpoints

The following diagram illustrates a typical experimental workflow for handling a potent compound like this compound, with integrated safety checkpoints.

G cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Post-Experiment Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Proceed if understood Weigh Compound Weigh Compound Don PPE->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Decontaminate Work Area Decontaminate Work Area Conduct Experiment->Decontaminate Work Area Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Experimental workflow with safety checkpoints.

Logical Relationship of Safety Measures

The following diagram illustrates the hierarchical relationship of safety controls when working with this compound.

G Elimination/Substitution Elimination/Substitution Engineering Controls Engineering Controls Elimination/Substitution->Engineering Controls Most Effective Administrative Controls Administrative Controls Engineering Controls->Administrative Controls PPE PPE Administrative Controls->PPE Least Effective

Caption: Hierarchy of hazard controls.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

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GSK-364735
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Reactant of Route 2
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